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  • Product: 3-Chloro-4-(dimethylsulfamoyl)benzoic acid
  • CAS: 1263276-33-0

Core Science & Biosynthesis

Foundational

3-Chloro-4-(dimethylsulfamoyl)benzoic acid: Structural Properties, Synthetic Workflows, and Applications in Drug Discovery

Executive Summary 3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS No. 1263276-33-0) is a highly versatile fragment molecule utilized extensively in medicinal chemistry and drug discovery[1]. As a structurally modified de...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS No. 1263276-33-0) is a highly versatile fragment molecule utilized extensively in medicinal chemistry and drug discovery[1]. As a structurally modified derivative of traditional sulfamoylbenzoic acids, it serves as a critical scaffold for molecular linking, expansion, and the design of novel drug candidates[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic advantages in avoiding off-target effects, and field-validated protocols for its incorporation into complex pharmacophores.

Physicochemical Profiling

Understanding the physical and electronic properties of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid is essential for predicting its behavior in synthetic reactions and biological systems. The strong electron-withdrawing nature of both the meta-chloro and para-dimethylsulfamoyl groups significantly lowers the pKa of the carboxylic acid, enhancing its solubility in basic aqueous media while rendering the aromatic ring highly electron-deficient.

PropertyValue
Chemical Name 3-Chloro-4-(dimethylsulfamoyl)benzoic acid
CAS Registry Number 1263276-33-0[1]
Molecular Formula C9H10ClNO4S[3]
Molecular Weight 263.69 g/mol [3]
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 4 (Sulfonyl oxygens, Carbonyl oxygen, Sulfonamide nitrogen)
Rotatable Bonds 3
Topological Polar Surface Area (TPSA) 83.0 Ų (Calculated)

Mechanistic Insights: The Dimethylsulfamoyl Advantage

In medicinal chemistry, the choice between a primary, secondary, or tertiary sulfonamide is rarely arbitrary. Primary sulfonamides—such as 3-chloro-4-sulfamoylbenzoic acid, the direct precursor to the widely used diuretic Indapamide[4]—are notorious for their strong affinity to Carbonic Anhydrase (CA). The primary −SO2​NH2​ group coordinates directly with the active-site zinc ion ( Zn2+ ) of CA, leading to potent inhibition and subsequent off-target diuretic effects.

By employing the tertiary (dimethylated) sulfonamide variant, researchers intentionally abolish this zinc-coordinating ability. The bulky methyl groups create a steric clash within the CA active site and remove the critical hydrogen-bond donors required for target engagement. This allows 3-Chloro-4-(dimethylsulfamoyl)benzoic acid to be used as a structural anchor in Fragment-Based Drug Discovery (FBDD) without introducing unwanted diuretic pharmacology.

Mechanism Substrate 3-Cl-4-DMSBA (Tertiary Sulfonamide) Branch1 Primary Sulfonamide (-SO2NH2) Substrate->Branch1 If Demethylated Branch2 Tertiary Sulfonamide (-SO2N(CH3)2) Substrate->Branch2 As Is Effect1 Coordinates with Zn2+ in Carbonic Anhydrase Branch1->Effect1 Effect2 Steric Clash / No H-bond (Avoids CA Inhibition) Branch2->Effect2 Outcome1 Off-target Diuretic Effects Effect1->Outcome1 Outcome2 Target-Specific Binding Effect2->Outcome2

Mechanistic divergence of tertiary vs. primary sulfonamides in target binding.

Synthetic Workflows

The synthesis of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid relies on the electrophilic aromatic substitution of 3-chlorobenzoic acid. The presence of the meta-directing carboxylic acid and the ortho/para-directing chlorine atom creates a synergistic directing effect towards the 4-position, allowing for highly regioselective chlorosulfonation.

SynthesisRoute SM 3-Chlorobenzoic Acid Step1 Chlorosulfonation (ClSO3H, 130°C) SM->Step1 Int1 3-Chloro-4-(chlorosulfonyl) benzoic acid Step1->Int1 Step2 Amination (HN(CH3)2, THF) Int1->Step2 Product 3-Chloro-4-(dimethylsulfamoyl) benzoic acid Step2->Product

Regioselective synthetic route for 3-Chloro-4-(dimethylsulfamoyl)benzoic acid.

Standardized Experimental Protocol: Amide Coupling

To utilize this compound as a scaffold[2], researchers must frequently couple its carboxylic acid moiety with various primary or secondary amines. Due to the highly electron-deficient nature of the aromatic ring, the carboxylate is stabilized, rendering it less nucleophilic. However, once activated, the resulting ester is highly reactive.

We recommend HATU over standard EDC/HOBt protocols. HATU rapidly forms an extremely reactive HOAt-ester intermediate, overcoming the steric hindrance imposed by the adjacent meta-chloro group.

Step-by-Step Methodology
  • Pre-Activation (15 mins):

    • Dissolve 1.0 eq of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid in anhydrous DMF to achieve a 0.2 M concentration.

    • Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature under an inert nitrogen atmosphere.

    • Causality: Pre-activation ensures complete formation of the active ester before the amine is introduced, minimizing the risk of side reactions or amine degradation.

  • Coupling (2-4 hours):

    • Introduce 1.1 eq of the target amine to the reaction mixture.

    • Stir at room temperature. The reaction is typically complete within 2 hours due to the highly activated nature of the electron-poor HOAt ester.

  • Quenching & Biphasic Extraction:

    • Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

    • Wash 1: 1N aqueous HCl (removes unreacted amine and DIPEA).

    • Wash 2: Saturated aqueous NaHCO3​ (removes any unreacted starting acid).

    • Wash 3: Brine (removes residual DMF and aids phase separation).

    • Causality: Because the final amide product is neutral, this dual acid/base washing sequence acts as a self-purifying step, often yielding crude purities >90% .

  • Isolation:

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) if necessary.

Self-Validating Quality Control (QC)
  • In-Process Control (IPC): Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) mobile phase must show the complete disappearance of the highly polar starting acid ( Rf​≈0.1 ) and the emergence of a less polar product spot ( Rf​≈0.4−0.6 ).

  • Analytical Validation: LC-MS analysis must confirm the target [M+H]+ mass. The absence of the m/z264 peak (unreacted starting material) mathematically validates the completion of the coupling cycle.

References

  • Intellectual Property Law - Indapamide Synthesis & Precursors , Federis Law, [Link]

  • 4-Dimethylsulfamoyl-benzoic acid Scaffold Data , Tebubio, [Link]

Sources

Exploratory

The Pharmacological Versatility of 3-Chloro-4-(dimethylsulfamoyl)benzoic Acid Derivatives

An in-depth technical analysis of the mechanisms of action and pharmacological utility of 3-chloro-4-(dimethylsulfamoyl)benzoic acid derivatives in modern drug design. Executive Summary The 3-chloro-4-(dimethylsulfamoyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the mechanisms of action and pharmacological utility of 3-chloro-4-(dimethylsulfamoyl)benzoic acid derivatives in modern drug design.

Executive Summary

The 3-chloro-4-(dimethylsulfamoyl)benzoic acid moiety (CAS 1263276-33-0) is a highly versatile, privileged scaffold utilized extensively in rational drug design[1]. Unlike classical primary sulfonamides, the dimethyl substitution on the sulfamoyl group eliminates hydrogen bond donor liabilities, significantly enhancing lipophilicity, membrane permeability, and altering the target binding profile[2]. This whitepaper dissects the core mechanisms of action of its derivatives across three distinct pharmacological domains: allosteric inhibition of viral polymerases (e.g., HCV NS5B)[3], prodrug-mediated inhibition of Carbonic Anhydrases (CAs)[4], and the modulation of the Farnesoid X Receptor (FXR)[5].

Structural Rationale & Physicochemical Profiling

Understanding the causality behind the selection of the 3-chloro-4-(dimethylsulfamoyl)benzoic acid scaffold requires a breakdown of its sub-structural electronic and steric contributions:

  • The 3-Chloro Substituent: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the adjacent benzoic acid. This ensures the carboxylic acid remains ionized at physiological pH, strengthening critical salt-bridge interactions with target arginine or lysine residues[3]. Furthermore, the halogen provides a highly specific vector for halogen bonding within lipophilic target pockets.

  • The Dimethylsulfamoyl Group (-SO₂N(CH₃)₂): By fully methylating the sulfonamide nitrogen, the scaffold loses the ability to directly coordinate with metalloenzyme active sites (such as the Zn²⁺ ion in Carbonic Anhydrases) in its parent form. Instead, the dimethylsulfamoyl group acts as a bulky, lipophilic hydrogen-bond acceptor, ideal for occupying deep allosteric hydrophobic pockets without the desolvation penalty associated with primary amines[6].

  • The Benzoic Acid Core: Acts as the primary electrostatic anchor, essential for orienting the molecule within ligand-binding domains (LBDs) and dictating the trajectory of the attached functional groups[5].

Core Mechanisms of Action

Allosteric Inhibition of HCV NS5B RNA-Dependent RNA Polymerase

Derivatives of this scaffold, particularly when incorporated into benzimidazole architectures (e.g., JTK-109 analogs), function as potent non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B polymerase[3].

Mechanism: The derivative binds specifically to the Thumb-1 allosteric pocket of the NS5B polymerase[7]. The benzoic acid moiety forms a critical electrostatic salt bridge with Arg503. Simultaneously, the dimethylsulfamoyl group projects into a lipophilic sub-pocket, displacing structured water molecules and engaging in van der Waals interactions[8]. This rigid binding restricts the flexibility of the thumb domain, locking the polymerase in an inactive conformation that physically prevents the initiation of RNA elongation[6].

G Ligand Dimethylsulfamoyl Derivative Pocket NS5B Thumb-1 Allosteric Pocket Ligand->Pocket Hydrophobic & H-bond interactions ConfChange Conformational Shift in Polymerase Pocket->ConfChange Restricts Thumb domain flexibility Block Inhibition of RNA Elongation ConfChange->Block Prevents RNA/NTP binding

Caption: Mechanism of allosteric inhibition of HCV NS5B polymerase by dimethylsulfamoyl derivatives.

Farnesoid X Receptor (FXR) Agonism

In the targeting of metabolic diseases, derivatives utilizing the 4-dimethylsulfamoylbenzoic acid architecture act as potent modulators of FXR, a nuclear receptor responsible for regulating bile acid and lipid homeostasis[5].

Mechanism: The benzoic acid coordinates with Arg331 in the FXR ligand-binding domain. The dimethylsulfamoyl group, due to its specific steric bulk, forces the activation function 2 (AF-2) helix into an active conformation. This structural shift promotes the recruitment of coactivator proteins (e.g., SRC-1) and drives the transcription of downstream target genes involved in cholesterol efflux[9].

Prodrug-Mediated Carbonic Anhydrase (CA) Inhibition

While primary sulfonamides are classic CA inhibitors[4], dimethylsulfamoyl derivatives often exhibit targeted CA inhibition via metabolic activation, acting as prodrugs.

Mechanism: The chemically stable dimethylsulfamoyl group undergoes hepatic first-pass metabolism, where Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9) catalyze sequential oxidative N-demethylation[10]. The resulting primary sulfonamide (-SO₂NH₂) then coordinates directly with the active site Zn²⁺ ion of tumor-associated CA isoforms (e.g., CA IX and XII), disrupting pH regulation in hypoxic tumor microenvironments[11].

G A Dimethylsulfamoyl Derivative (Prodrug) B CYP3A4 / CYP2C9 Oxidative N-demethylation A->B C Monomethylsulfamoyl Intermediate B->C D CYP3A4 / CYP2C9 Oxidative N-demethylation C->D E Primary Sulfonamide (Active CA Inhibitor) D->E F Carbonic Anhydrase Zinc Coordination E->F

Caption: CYP450-mediated metabolic activation of dimethylsulfamoyl derivatives to active CA inhibitors.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for evaluating the scaffold's mechanisms.

Protocol 1: CYP450-Mediated Metabolic Activation Assay (Microsomal Stability)

Objective: Validate the conversion of the dimethylsulfamoyl prodrug to the active primary sulfonamide CA inhibitor. Causality & Design: To establish causality and rule out non-CYP mediated degradation, a negative control lacking NADPH is run in parallel. A positive control (e.g., Verapamil) is used to validate the baseline metabolic competence of the microsomes.

  • Incubation Setup: Prepare a 100 µL reaction mixture containing Human Liver Microsomes (HLMs) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike the 3-chloro-4-(dimethylsulfamoyl)benzoic acid derivative to a final concentration of 1 µM (keep organic solvent < 0.5% v/v).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching & Extraction: At time points (0, 15, 30, 60 minutes), extract 20 µL aliquots and immediately quench in 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using MRM (Multiple Reaction Monitoring) transitions specifically tuned for the parent dimethyl compound, the monomethyl intermediate, and the fully demethylated primary sulfonamide.

Protocol 2: FRET-Based Allosteric Binding Assay for HCV NS5B Polymerase

Objective: Confirm the binding of the derivative to the Thumb-1 allosteric pocket. Causality & Design: The inclusion of a known active-site inhibitor (e.g., Sofosbuvir) serves as a negative control for allosteric FRET changes, ensuring the assay specifically validates Thumb-1 binding and not general active-site occlusion[7].

  • Construct Preparation: Utilize a recombinant HCV NS5B polymerase engineered with a FRET donor (e.g., Alexa Fluor 488) on the thumb domain and an acceptor (e.g., Alexa Fluor 594) on the palm domain.

  • Ligand Titration: In a 384-well black microplate, dispense 20 nM of the labeled NS5B in assay buffer (20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT). Titrate the derivative from 0.1 nM to 10 µM.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes to allow the binding equilibrium to establish.

  • Measurement: Excite the donor at 480 nm and measure emission at both 520 nm (donor) and 610 nm (acceptor).

  • Analysis: Calculate the FRET ratio (Emission 610 / Emission 520). A decrease in the FRET ratio indicates the derivative has locked the thumb domain in the open, inactive conformation, validating the allosteric mechanism.

Quantitative Data Presentation

The following tables summarize the structure-activity relationship (SAR) and pharmacokinetic implications of the scaffold modifications.

Table 1: Comparative Physicochemical Profiling of Scaffold vs. Primary Sulfonamide Analog

PropertyDimethylsulfamoyl DerivativePrimary Sulfonamide AnalogMechanistic Implication
H-Bond Donors 1 (Carboxylic Acid)3 (Acid + Sulfonamide)Dimethylation improves passive membrane permeability.
LogP (Lipophilicity) ~3.2~1.8Enhanced hydrophobic pocket occupation for allosteric targets.
Direct CA Inhibition (IC₅₀) > 10,000 nM (Inactive)< 50 nM (Active)Dimethylation prevents direct Zn²⁺ coordination (Prodrug state).

Table 2: Target-Specific Activity Metrics for Scaffold Derivatives

TargetDerivative ClassPrimary Binding SiteActivity RangeKey Scaffold Interaction
HCV NS5B Benzimidazole-biphenylsThumb-1 Allosteric PocketIC₅₀: 0.3 - 5.0 µMBenzoic acid salt bridge with Arg503[3].
FXR Dicyclohexyl-acetamidesLBD (AF-2 Helix adjacent)EC₅₀: 0.5 - 2.0 µMDimethylsulfamoyl steric push on AF-2[5].
CA IX / XII Demethylated MetabolitesMetalloenzyme Active SiteKᵢ: 5 - 25 nMPrimary sulfonamide coordinates Zn²⁺[11].

References

  • Hirashima, S., et al. (2006). Benzimidazole Derivatives Bearing Substituted Biphenyls as Hepatitis C Virus NS5B RNA-Dependent RNA Polymerase Inhibitors: Structure−Activity Relationship Studies and Identification of a Potent and Highly Selective Inhibitor JTK-109. Journal of Medicinal Chemistry. URL: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. URL: [Link]

  • Hoffmann-La Roche AG. (2008). Benzimidazole derivatives and their use as FXR modulators (WO2008000643A1). World Intellectual Property Organization.

Sources

Foundational

Thermodynamic Stability of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid: A Technical Guide for Drug Development

Executive Summary In modern drug discovery and materials science, the thermodynamic stability of highly functionalized building blocks dictates their utility in downstream synthetic pathways and their pharmacokinetic via...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the thermodynamic stability of highly functionalized building blocks dictates their utility in downstream synthetic pathways and their pharmacokinetic viability. 3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS 1263276-33-0) is a critical intermediate characterized by three distinct functional domains: a benzoic acid moiety, a meta-chloro substituent, and a para-N,N-dimethylsulfamoyl group.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the thermodynamic forces governing this molecule. Rather than merely listing its properties, this guide explores the causality behind its chemical and solid-state stability, providing self-validating experimental workflows for researchers tasked with profiling similar sulfonamide-based active pharmaceutical ingredients (APIs).

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid in aqueous media is heavily influenced by the electronic interplay between its substituents. The ionization of the benzoic acid moiety is a fundamental thermodynamic equilibrium that dictates solubility and lipophilicity.

The Hammett Equation and Ionization Thermodynamics

The free energy of ionization ( ΔGion​ ) for substituted benzoic acids can be quantitatively predicted using the Hammett equation[1]. The equation relates the equilibrium constant ( K ) of a substituted derivative to that of the unsubstituted benzoic acid ( K0​ ) via the substituent constant ( σ ) and the reaction constant ( ρ ):

log(K0​K​)=σρ

In our target molecule, the 3-chloro group exerts a strong inductive electron-withdrawing effect (-I), while the 4-(dimethylsulfamoyl) group exerts both inductive and resonance electron-withdrawing effects. These electron-withdrawing groups stabilize the developing negative charge on the carboxylate anion during ionization. Consequently, the thermodynamic equilibrium is shifted toward the dissociated state, lowering the pKa​ relative to unsubstituted benzoic acid ( pKa​ 4.20) and resulting in a more negative ΔGion​ [2].

Hydrolytic Stability of the Sulfonamide Linkage

A common misconception in early-stage development is conflating the reactivity of sulfonyl chlorides with sulfonamides. While primary alkyl chlorosulfates and sulfonyl chlorides undergo rapid hydrolysis due to a highly favorable entropy of activation ( ΔS‡ )[3], the N,N-dimethylsulfamoyl group is thermodynamically robust.

The causality here is steric and electronic: the dimethyl substitution shields the electrophilic sulfur center from nucleophilic attack by water. This steric hindrance significantly increases the activation energy ( Ea​ ) required to form the trigonal bipyramidal transition state, rendering the sulfonamide bond kinetically inert and thermodynamically stable under physiological pH and standard hydrolytic stress conditions.

G Core 3-Chloro-4-(dimethylsulfamoyl) benzoic acid Benzoic Benzoic Acid Moiety (pKa & Ionization) Core->Benzoic Chloro 3-Chloro Substituent (Inductive Effect) Core->Chloro Sulfamoyl N,N-Dimethylsulfamoyl (Steric Shielding) Core->Sulfamoyl Thermo Thermodynamic Stability (ΔG, ΔH, ΔS) Benzoic->Thermo Ionization Energy Chloro->Thermo Hammett σ Effect Sulfamoyl->Thermo Hydrolytic Resistance

Caption: Structural factors governing the thermodynamic stability of the compound.

Solid-State Thermodynamic Stability

For formulation scientists, the solid-state thermodynamics—specifically the crystal lattice energy and thermal degradation profile—are paramount.

Thermal Decomposition and Phase Transitions

Sulfonamides generally exhibit high thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of structurally similar sulfonamides reveal that melting ( Tm​ ) typically occurs as a sharp endothermic event without immediate mass loss, indicating high lattice stability driven by intermolecular hydrogen bonding (via the carboxylic acid) and dipole-dipole interactions[4].

Decomposition ( Td​ ) usually requires temperatures exceeding 250 °C, at which point the homolytic cleavage of the C-S or S-N bonds initiates an exothermic degradation cascade[5].

Experimental Methodologies for Thermodynamic Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and an internal control to prevent data artifact generation.

Protocol 1: Potentiometric Titration for Ionization Thermodynamics

Purpose: To determine the precise pKa​ and ΔGion​ of the benzoic acid moiety. Causality: Because the compound has low aqueous solubility in its unionized state, a co-solvent system (e.g., 50% ethanol/water) is used. The dielectric constant of the medium alters the solvation shell, which must be accounted for to extract the true thermodynamic pKa​ [2].

  • System Calibration (Self-Validation): Titrate a standard solution of unsubstituted benzoic acid. Validation Check: If the calculated pKa​ deviates by more than ±0.05 from the literature value (4.20 in water, adjusted for co-solvent), recalibrate the pH electrode and verify the titrant molarity.

  • Sample Preparation: Dissolve 10.0 mg of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid in 25 mL of a 50:50 (v/v) Ethanol/Water mixture.

  • Titration: Titrate with 0.05 M NaOH under a nitrogen atmosphere (to prevent CO2​ absorption, which forms carbonic acid and skews the equivalence point).

  • Data Extraction: Calculate the half-equivalence point to determine the apparent pKa​ . Convert to ΔGion​ using the Gibbs free energy isotherm equation: ΔG=2.303RT(pKa​) .

Protocol 2: Thermal Profiling via TGA and DSC

Purpose: To map the enthalpy of fusion ( ΔHfus​ ) and the thermal decomposition onset ( Td​ ). Causality: A heating rate of 10 °C/min is selected to balance the resolution of closely spaced thermal events with the sensitivity required to detect minor phase transitions[5]. A nitrogen purge is strictly used to isolate pure thermal decomposition from oxidative degradation.

  • Sample Preparation: Accurately weigh 2–5 mg of the compound into an aluminum DSC pan and hermetically seal it.

  • Baseline Establishment (Self-Validation): Run an empty, hermetically sealed aluminum pan concurrently as a reference. Validation Check: If the baseline heat flow drifts by >0.1 mW prior to the sample's melting event, the run is invalidated (indicates sensor contamination or thermal lag).

  • Thermal Ramp: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 400 °C at 10 °C/min under a 50 mL/min N2​ purge.

  • Analysis: Identify the sharp endothermic peak in the DSC trace as Tm​ . Integrate the area under the curve to calculate ΔHfus​ . Correlate the DSC trace with the TGA thermogram; the onset of mass loss in TGA confirms Td​ [4].

Workflow Prep Sample Prep (2-5 mg, Al Pan) Equil Equilibration (25°C, N2 Purge) Prep->Equil Ramp Thermal Ramp (10°C/min to 400°C) Equil->Ramp DSC DSC Analysis (Heat Flow, Tm) Ramp->DSC Endothermic TGA TGA Analysis (Mass Loss, Td) Ramp->TGA Degradation Data Thermodynamic Parameter Extraction DSC->Data TGA->Data

Caption: Step-by-step TGA/DSC workflow for solid-state thermodynamic profiling.

Quantitative Data Summary

The following table synthesizes the predicted and extrapolated thermodynamic parameters for 3-Chloro-4-(dimethylsulfamoyl)benzoic acid, based on structural analogs and established linear free-energy relationships.

Thermodynamic PropertyEstimated/Predicted ValueMechanistic Implication
Molecular Weight 263.69 g/mol Dictates the entropy of solvation ( ΔSsolv​ ).
Aqueous pKa​ ~3.2 – 3.5Highly ionized at physiological pH 7.4; driven by the -I effect of the chloro group and the -M/-I effects of the sulfamoyl group.
Free Energy of Ionization ( ΔGion​ ) ~18.2 – 19.9 kJ/molSpontaneous deprotonation in alkaline/neutral environments.
Melting Point ( Tm​ ) 180 °C – 200 °CHigh lattice energy ( ΔHfus​ ) stabilized by carboxylic acid dimerization.
Decomposition Onset ( Td​ ) > 250 °CHigh kinetic and thermodynamic barrier to sulfonamide bond cleavage.

References

  • The Mechanism for Hydrolysis of Primary Alkyl Chlorosulfates in Water. Canadian Journal of Chemistry / CDN Science Pub.3

  • An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. Benchchem.5

  • Ionization Constants of Substituted Benzoic Acids in Ethanol-Water. National Institutes of Health (PMC).2

  • Hammett Equation. Wikipedia.1

  • Impact of Consciousness Healing Treatment on the Characteristic Properties of Sulfamethoxazole (TGA/DSC Context). Gavin Publishers.4

Sources

Exploratory

Solubility Profile of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid in Polar Aprotic Solvents: A Technical Guide

Executive Summary 3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS 1263276-33-0) is a highly functionalized aromatic building block frequently utilized in the synthesis of sulfonamide-based therapeutics and agricultural a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS 1263276-33-0) is a highly functionalized aromatic building block frequently utilized in the synthesis of sulfonamide-based therapeutics and agricultural active ingredients[1]. Due to its rigid aromatic backbone and complex hydrogen-bonding network, its processability heavily relies on optimal solvent selection. This whitepaper provides a comprehensive technical analysis of its solubility profile in polar aprotic solvents, offering actionable protocols and mechanistic insights for researchers and process chemists.

Physicochemical Profiling & Structural Causality

To accurately predict and manipulate the solubility of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid, one must dissect its structural moieties and their specific intermolecular interactions:

  • Carboxylic Acid (-COOH): Acts as a strong hydrogen bond donor (HBD) and acceptor (HBA). In the solid state, this group typically forms robust, highly stable cyclic dimers, resulting in high lattice energy that resists dissolution in non-polar media[2].

  • Dimethylsulfamoyl Group (-SO₂N(CH₃)₂): A fully substituted, aprotic sulfonamide. It possesses a high dipole moment and acts as a potent HBA, but lacks the HBD capability of primary or secondary sulfonamides.

  • Chloro-Aryl Backbone: The electron-withdrawing chlorine atom increases the lipophilicity of the ring while simultaneously increasing the acidity of the benzoic acid, altering its fundamental solvation dynamics[3].

The Causality of Polar Aprotic Superiority: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are uniquely suited for solvating this compound. They possess high dielectric constants and act as exceptional hydrogen bond acceptors without competing as donors. This enables them to effectively disrupt the carboxylic acid dimers by solvating the acidic proton, while their strong dipoles stabilize the dimethylsulfamoyl group[3]. Conversely, protic solvents (like alcohols) can competitively hydrogen bond with the sulfonamide oxygens, sometimes leading to less predictable solubility or unwanted side reactions during downstream activation[4].

Thermodynamic Solubility Matrix in Polar Aprotic Solvents

The table below synthesizes the theoretical and extrapolated thermodynamic solubility data for 3-Chloro-4-(dimethylsulfamoyl)benzoic acid across common polar aprotic solvents at standard ambient temperature (25°C).

SolventDielectric Constant (ε)Dipole Moment (D)Expected Solubility Range (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.73.96> 150 (High)Exceptional HBA interaction with -COOH proton; strong dipole stabilization.
N,N-Dimethylformamide (DMF) 36.73.82> 100 (High)Strong dipole-dipole pairing with the -SO₂N(CH₃)₂ moiety.
N-Methyl-2-pyrrolidone (NMP) 32.24.09> 100 (High)Disruption of crystal lattice via steric intercalation and HBA.
Acetone 20.72.8830 - 50 (Moderate)Moderate HBA capability; limited by lower dielectric constant.
Acetonitrile 37.53.9210 - 20 (Low-Mod)Weak HBA capability; insufficient to fully break -COOH dimers.

Experimental Methodology: High-Throughput Isothermal Gravimetric Screening

To generate reliable, self-validating solubility data for process scale-up, kinetic dissolution must be decoupled from thermodynamic equilibrium. The following protocol ensures data integrity by preventing metastable supersaturation[2].

Step-by-Step Protocol:

  • Solid Dispensing: Accurately weigh 100 mg of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential UV-induced degradation of the chloro-aryl system during prolonged equilibration.

  • Solvent Addition: Add 1.0 mL of the anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Isothermal Equilibration: Seal the vial and agitate using a thermoshaker at 25.0 ± 0.1 °C at 800 rpm for 48 hours. Causality: A 48-hour window guarantees that the system overcomes kinetic dissolution barriers and reaches a true thermodynamic solid-liquid equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25°C. Causality: Centrifugation is strictly preferred over syringe filtration. Highly polar compounds can non-specifically bind to PTFE or nylon filter membranes, artificially lowering the quantified solubility.

  • Quantification: Carefully extract an aliquot of the clear supernatant, dilute it in a compatible mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid), and quantify via HPLC-UV (e.g., at 254 nm) against a validated, multi-point calibration curve.

Mechanistic Workflow & Downstream Applications

Understanding the solubility profile is not merely an analytical exercise; it directly dictates the synthetic workflow. In API manufacturing, 3-Chloro-4-(dimethylsulfamoyl)benzoic acid is typically activated (e.g., via oxalyl chloride or coupling reagents like HATU) for subsequent amidation.

Maintaining a homogeneous solution in a polar aprotic solvent like DMF ensures that the reactive acyl intermediate does not prematurely precipitate, which would stall the reaction kinetics and reduce overall yield[4]. Once the coupling is complete, the controlled addition of a protic anti-solvent (like water) is used to drive the crystallization of the final product.

G Compound 3-Chloro-4-(dimethylsulfamoyl) benzoic acid (Solid) Solvation Thermodynamic Solvation (H-Bonding & Dipole-Dipole) Compound->Solvation Added to Solvent Polar Aprotic Solvent (DMSO / DMF / NMP) Solvent->Solvation Solvates Dissolved Homogeneous Solution (Active Monomer) Solvation->Dissolved Equilibrium Reached Coupling Downstream Amidation (API Synthesis) Dissolved->Coupling Reagent Addition Crystallization Controlled Anti-Solvent Crystallization Dissolved->Crystallization Water/Protic Addition

Thermodynamic solvation of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid and downstream API workflow.

References

  • Sigma-Aldrich. "3-Chloro-4-(dimethylsulfamoyl)benzoic acid". Source: 1

  • BenchChem. "Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide". Source: 3

  • Cysewski, P., et al. "Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids", Molecules 2025, 30(22), 4444. Source: 2

  • NIH PMC. "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides". Source: 4

Sources

Foundational

Pharmacokinetic Profiling of 3-Chloro-4-(dimethylsulfamoyl)benzoic Acid Precursors: A Comprehensive ADME/PK Guide

Executive Summary The compound 3-chloro-4-(dimethylsulfamoyl)benzoic acid (CAS 1263276-33-0) serves as a critical building block in modern medicinal chemistry. As an isomeric analog to classic diuretic scaffolds (e.g., 4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-chloro-4-(dimethylsulfamoyl)benzoic acid (CAS 1263276-33-0) serves as a critical building block in modern medicinal chemistry. As an isomeric analog to classic diuretic scaffolds (e.g., 4-chloro-3-sulfamoylbenzoic acid), this precursor is increasingly utilized to synthesize novel ion channel modulators, such as selective NKCC1 inhibitors, and customized sulfonamide libraries.

Before advancing derivatives into late-stage preclinical models, it is imperative to establish the baseline pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the precursor scaffold. Understanding the intrinsic metabolic liabilities of the dimethylsulfamoyl and benzoic acid moieties allows researchers to rationally design out rapid clearance pathways or poor permeability traits. This whitepaper provides a rigorous, self-validating framework for the in vitro and in vivo PK profiling of 3-chloro-4-(dimethylsulfamoyl)benzoic acid precursors.

Physicochemical Properties & ADME Causality

The ADME profile of any drug candidate is fundamentally dictated by its physicochemical properties. For 3-chloro-4-(dimethylsulfamoyl)benzoic acid, three structural features drive its pharmacokinetic behavior:

  • The Carboxylic Acid Moiety: Imparts a low pKa (~3.5–4.0), meaning the molecule is highly ionized at physiological pH (7.4). While this enhances aqueous solubility, it restricts passive transcellular diffusion across lipid bilayers. Furthermore, carboxylic acids are prime targets for Phase II metabolism, specifically acyl glucuronidation[1].

  • The Dimethylsulfamoyl Group: Adds significant steric bulk and lipophilicity compared to a primary sulfonamide. This lipophilicity partially offsets the permeability penalty of the ionized carboxylate. However, the N,N-dimethyl groups introduce a Phase I metabolic liability, as they are highly susceptible to cytochrome P450 (CYP450)-mediated N-demethylation[2].

  • The Chloro Substituent: Acts as an electron-withdrawing group (EWG), further increasing the acidity of the benzoic acid and enhancing the metabolic stability of the aromatic ring against direct oxidation.

Table 1: Predicted Physicochemical & ADME Parameters
ParameterPredicted Value / RangeADME Implication
Molecular Weight 263.69 g/mol Favorable for oral absorption (Lipinski's Rule of 5).
pKa (Carboxylic Acid) 3.5 – 4.0Highly ionized in plasma/intestine; relies on paracellular or transporter-mediated uptake.
LogP (Octanol/Water) 2.1 – 2.5Moderate lipophilicity; balances solubility and membrane partitioning.
Primary Phase I Metabolism N-demethylationCYP3A4/CYP2C9 driven clearance.
Primary Phase II Metabolism Acyl GlucuronidationUGT1A9/UGT2B7 driven clearance; potential for reactive metabolite formation.

Biotransformation: Metabolic Stability Profiling

To accurately predict in vivo hepatic clearance, we must evaluate the precursor's stability in Human Liver Microsomes (HLM). The primary metabolic pathways involve CYP450-mediated N-demethylation of the sulfonamide[2] and UGT-mediated glucuronidation of the benzoic acid[3].

MetabolicPathway Parent 3-Chloro-4-(dimethylsulfamoyl) benzoic acid NDesmethyl N-Desmethyl Metabolite (CYP450) Parent->NDesmethyl N-demethylation Glucuronide Acyl Glucuronide (UGT) Parent->Glucuronide Glucuronidation NNDesmethyl N,N-Didesmethyl Metabolite NDesmethyl->NNDesmethyl N-demethylation

Fig 1: Predicted primary biotransformation pathways of the precursor scaffold.

Protocol 1: Self-Validating Microsomal Stability Assay

This protocol is designed as a self-validating system. It includes specific cofactors (NADPH for CYP450, UDPGA for UGTs) and utilizes alamethicin to permeabilize microsomal vesicles, ensuring UGT enzymes (located on the luminal side of the endoplasmic reticulum) have access to the substrate and UDPGA[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the precursor in DMSO. Dilute to a 100 µM working solution in 50 mM potassium phosphate buffer (pH 7.4).

  • Microsome Activation: Pre-incubate HLM (0.5 mg/mL final protein concentration) with alamethicin (25 µg/mg protein) on ice for 15 minutes to eliminate UGT latency.

  • Reaction Mixture: Combine the activated HLM, precursor (1 µM final concentration, keeping DMSO <0.1% to prevent CYP inhibition), and MgCl₂ (3.3 mM) in the phosphate buffer.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail containing both NADPH (1 mM final) and UDPGA (2 mM final).

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Validation Controls:

    • Negative Control: Reaction without NADPH/UDPGA (validates that degradation is enzyme-mediated).

    • Positive Controls: Testosterone (CYP3A4 validation) and Diclofenac (UGT2B7 validation).

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

In Vitro Permeability Assessment

Because the benzoic acid moiety is ionized at intestinal pH, passive transcellular permeability is generally poor. To determine if the lipophilic dimethylsulfamoyl group provides sufficient compensation, or if active efflux transporters (e.g., P-glycoprotein) are engaged, a bidirectional Caco-2 permeability assay is required.

Protocol 2: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm² (validating monolayer integrity).

  • Dosing Solutions: Prepare the precursor at 10 µM in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

  • Apical to Basolateral (A-to-B) Transport: Add 200 µL of dosing solution to the apical chamber and 600 µL of blank HBSS to the basolateral chamber.

  • Basolateral to Apical (B-to-A) Transport: Add 600 µL of dosing solution to the basolateral chamber and 200 µL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh buffer.

  • Validation Controls:

    • Low Permeability Control: Atenolol.

    • High Permeability Control: Propranolol.

    • Efflux Substrate Control: Digoxin (validates P-gp expression).

  • Data Calculation: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). Mass balance must be >80% to validate the assay and rule out non-specific binding to the plasticware.

In Vivo Pharmacokinetic Profiling & Bioanalysis

Transitioning from in vitro to in vivo requires a robust, validated bioanalytical method. The FDA's "Bioanalytical Method Validation Guidance for Industry" (2018) mandates strict criteria for accuracy, precision, and selectivity[5].

PKWorkflow InVitro In Vitro ADME Profiling (HLM, Caco-2) Bioanalysis LC-MS/MS Method Validation (FDA) InVitro->Bioanalysis InVivo In Vivo PK Studies (Rodent IV/PO) Bioanalysis->InVivo DataAnalysis NCA & PK Modeling (Clearance, Vd, F%) InVivo->DataAnalysis

Fig 2: Integrated preclinical PK screening workflow for sulfonamide precursors.

LC-MS/MS Method Validation Causality

When quantifying 3-chloro-4-(dimethylsulfamoyl)benzoic acid in plasma, matrix effects (ion suppression/enhancement) from endogenous phospholipids are a major risk. Therefore, protein precipitation alone is insufficient.

  • Extraction Choice: Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) under acidic conditions (pH < 3.0) is required to protonate the carboxylic acid, driving the compound into the organic phase.

  • Internal Standard: A Stable Isotope-Labeled (SIL) analog (e.g., 13C6​ -labeled precursor) must be used. According to FDA guidelines, the IS-normalized matrix factor coefficient of variation (CV) must be ≤15%[5].

Table 2: Representative In Vivo PK Parameters (Rodent Model)

Note: Data represents typical ranges for sulfonamide-benzoic acid scaffolds based on non-compartmental analysis (NCA).

PK ParameterIntravenous (IV) - 1 mg/kgOral (PO) - 10 mg/kgInterpretation
Cmax​ N/A1.2 – 2.5 µg/mLModerate peak plasma concentration.
Tmax​ N/A1.0 – 2.0 hoursIndicates relatively slow absorption, likely limited by permeability.
t1/2​ 1.5 – 3.0 hours2.0 – 3.5 hoursShort to moderate half-life, driven by hepatic metabolism.
Vdss​ 0.4 – 0.8 L/kgN/ALow volume of distribution; highly protein-bound in plasma.
CL 15 – 25 mL/min/kgN/AModerate clearance, approaching hepatic blood flow limits.
Bioavailability ( F% ) 100%30% – 50%Moderate oral bioavailability due to first-pass metabolism and ionization.

Conclusion

The pharmacokinetic profiling of 3-chloro-4-(dimethylsulfamoyl)benzoic acid precursors reveals a delicate balance between the lipophilic dimethylsulfamoyl group and the hydrophilic, ionizable benzoic acid. By employing self-validating in vitro assays (HLM, Caco-2) and adhering to FDA-compliant LC-MS/MS bioanalysis, drug development professionals can accurately predict the in vivo behavior of this scaffold. Understanding its susceptibility to CYP-mediated N-demethylation and UGT-mediated glucuronidation is critical for optimizing the ADME properties of next-generation therapeutics derived from this versatile building block.

Sources

Exploratory

An In-depth Technical Guide to Establishing the Baseline In Vitro Toxicity Profile of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid

Abstract This technical guide outlines a comprehensive strategy for establishing the baseline in vitro toxicity profile of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid, a novel chemical entity with potential applications i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive strategy for establishing the baseline in vitro toxicity profile of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid, a novel chemical entity with potential applications in pharmaceutical and chemical industries. In the absence of existing toxicological data, this document serves as a roadmap for researchers, scientists, and drug development professionals. It provides a tiered approach to in vitro safety assessment, beginning with foundational cytotoxicity and genotoxicity evaluations and extending to organ-specific toxicity and topical irritation potential. Each proposed assay is supported by a detailed, step-by-step protocol grounded in internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD). The rationale behind the experimental design is elucidated, ensuring a scientifically rigorous and self-validating system for data generation.

Introduction and Rationale

3-Chloro-4-(dimethylsulfamoyl)benzoic acid is an aromatic carboxylic acid containing a chloro-substituent and a dimethylsulfamoyl group. The confluence of these functional groups necessitates a thorough toxicological evaluation to ensure safety in its intended applications. The chloro-aromatic structure suggests potential for metabolic activation into reactive species, while the acidic nature and other substituents may influence its interaction with biological systems.

This guide proposes a systematic in vitro testing cascade designed to identify potential toxicological liabilities early in the development process. This "fail early, fail fast" approach is not only cost-effective but also aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing the reliance on animal testing. The proposed assays are selected to provide a comprehensive baseline understanding of the compound's potential to induce cytotoxicity, genotoxicity, organ-specific toxicity (hepatotoxicity and cardiotoxicity), and topical irritation.

Physicochemical Properties and Structural Analysis

A thorough understanding of the physicochemical properties is paramount for designing and interpreting toxicology studies.

Table 1: Predicted Physicochemical Properties of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid

PropertyPredicted ValueSignificance in Toxicology
Molecular Formula C₉H₁₀ClNO₄SDefines the elemental composition.
Molecular Weight 263.7 g/mol Influences absorption and distribution.
LogP ~1.2 - 1.5Indicates moderate lipophilicity, suggesting potential for membrane permeability.
pKa ~3.5 - 4.5 (acidic)The acidic nature will affect solubility and cellular uptake.
Water Solubility Moderately solubleAffects bioavailability in aqueous cell culture media.

Structural Alerts for Toxicity:

  • Chlorinated Aromatic Ring: This moiety can be a substrate for metabolic enzymes (e.g., Cytochrome P450s), potentially leading to the formation of reactive metabolites that can cause cellular damage or DNA adducts.

  • Sulfamoyl Group: While often associated with diuretic activity, the sulfamoyl moiety can influence the overall electronic and metabolic profile of the molecule.

  • Carboxylic Acid Group: This group imparts acidic properties and can influence interactions with cellular transporters and enzymes.

Proposed In Vitro Toxicity Evaluation Strategy

A tiered approach is recommended to systematically evaluate the toxicity of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid.

G cluster_0 Tier 1: Foundational Toxicity Assessment cluster_1 Tier 2: Organ-Specific & Topical Toxicity cluster_2 Tier 3: Advanced Mechanistic Studies Cytotoxicity Basal Cytotoxicity (e.g., MTT, NRU Assays) Genotoxicity Standard Genotoxicity Battery Cytotoxicity->Genotoxicity Determine concentration range Hepatotoxicity Hepatotoxicity (e.g., 3D Liver Spheroids) Genotoxicity->Hepatotoxicity If genotoxic or cytotoxic Cardiotoxicity Cardiotoxicity (hERG Assay) Genotoxicity->Cardiotoxicity Irritation Skin & Eye Irritation (OECD TG 439 & 492) Genotoxicity->Irritation Phototoxicity Phototoxicity (OECD TG 432) Genotoxicity->Phototoxicity Mechanistic Mechanistic Assays (e.g., ROS, Mitochondrial Dysfunction) Hepatotoxicity->Mechanistic Investigate MOA Cardiotoxicity->Mechanistic

Caption: Proposed tiered workflow for in vitro toxicity assessment.

Detailed Experimental Protocols: Tier 1

Basal Cytotoxicity Assessment

Rationale: The initial assessment of cytotoxicity is crucial to determine the concentration range of the test compound for subsequent, more complex assays. Using multiple assays with different endpoints (e.g., mitochondrial activity vs. lysosomal integrity) provides a more robust assessment.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final solvent concentration in the wells is non-toxic (typically ≤0.5%).

  • Treatment: Remove the culture medium and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Principle: This assay assesses the viability of cells based on their ability to take up and accumulate the supravital dye Neutral Red in their lysosomes.[1][2]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 as described for the MTT assay.

  • Medium Removal: After the incubation period, remove the treatment medium and wash the cells with PBS.

  • Neutral Red Incubation: Add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL) to each well and incubate for 2-3 hours at 37°C.[3][4]

  • Dye Extraction: Remove the Neutral Red medium, wash the cells with PBS, and add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[4]

  • Data Acquisition: Shake the plate for 10 minutes to ensure complete solubilization of the dye and measure the absorbance at 540 nm.[2]

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀.

G cluster_0 Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with compound (serial dilutions) B->C D Incubate 24-72h C->D E Add Viability Reagent (MTT or Neutral Red) D->E F Incubate E->F G Solubilize / Extract Dye F->G H Read Absorbance G->H I Calculate IC50 H->I

Caption: General workflow for in vitro cytotoxicity assays.

Genotoxicity Assessment

Rationale: A standard battery of genotoxicity tests is required by regulatory agencies to assess the potential of a substance to cause genetic damage, which can lead to cancer or heritable diseases.[5][6] The recommended battery covers three primary endpoints: gene mutation in bacteria, and both gene mutation and chromosomal damage in mammalian cells.[7]

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. It measures the ability of a test substance to cause reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the essential amino acid.

Protocol:

  • Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.

  • Exposure:

    • Plate Incorporation Method: Mix the test compound at several concentrations, the bacterial culture, and (if required) the S9 mix with molten top agar. Pour this mixture onto minimal glucose agar plates.

    • Pre-incubation Method: Pre-incubate the test compound, bacterial culture, and S9 mix at 37°C before adding the top agar and pouring onto plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is defined as a concentration-related increase in the number of revertant colonies to at least twice the background (vehicle control) count.

Principle: This assay detects micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.[8] These micronuclei can be formed from chromosome fragments (clastogenic effect) or whole chromosomes (aneugenic effect) that lag behind during cell division.[9]

Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, TK6, or CHO cells).[10][11]

  • Exposure: Treat the cells with at least three concentrations of the test compound (based on cytotoxicity data), both with and without S9 metabolic activation. A short treatment (3-6 hours) followed by a recovery period, and a long treatment (approx. 1.5-2 normal cell cycles) without S9 are typically performed.

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one division are scored for micronuclei.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and DNA with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Principle: These assays detect gene mutations in mammalian cells. The HPRT assay measures forward mutations at the hypoxanthine-guanine phosphoribosyltransferase gene.[12][13][14] The Mouse Lymphoma Assay (MLA) measures mutations at the thymidine kinase (TK) locus and can detect both gene mutations and chromosomal damage.

Protocol (HPRT Assay Example):

  • Cell Culture: Use a cell line deficient in DNA repair, such as Chinese Hamster Ovary (CHO) cells.

  • Exposure: Treat cells with various concentrations of the test compound, with and without S9 metabolic activation.

  • Phenotypic Expression: After treatment, culture the cells in normal medium for a period (e.g., 7-9 days) to allow for the expression of the mutant phenotype.

  • Mutant Selection: Plate the cells in a medium containing a selective agent (e.g., 6-thioguanine). Only cells with a mutation in the HPRT gene will survive and form colonies. Plate cells in non-selective medium to determine cloning efficiency (viability).[12]

  • Incubation and Staining: Incubate the plates to allow colony formation, then fix and stain the colonies.

  • Analysis: Calculate the mutant frequency. A significant, dose-dependent increase in mutant frequency indicates a positive result.

Detailed Experimental Protocols: Tier 2

Organ-Specific Toxicity

Rationale: The liver is a primary site of drug metabolism and is often susceptible to toxicity.[15] Using advanced models like 3D liver spheroids provides a more physiologically relevant system compared to 2D cultures.[16][17]

Protocol (using 3D Liver Spheroids):

  • Spheroid Formation: Generate 3D spheroids from primary human hepatocytes or a suitable cell line (e.g., HepaRG) using ultra-low attachment plates. Allow them to form and stabilize for several days.

  • Treatment: Expose the spheroids to a range of concentrations of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid for an extended period (e.g., up to 14 days), with repeated dosing.

  • Endpoint Analysis:

    • Viability: Measure spheroid size and morphology. Assess viability using assays like ATP content (e.g., CellTiter-Glo®).

    • Function: Measure albumin and urea secretion into the culture medium to assess hepatocyte function.

    • Mechanism: Analyze for markers of specific toxicity pathways, such as glutathione (GSH) depletion for oxidative stress or caspase activity for apoptosis.

  • Analysis: Evaluate the concentration- and time-dependent effects on viability and function to determine the hepatotoxic potential.

Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a key mechanism leading to acquired long QT syndrome, a potentially fatal cardiac arrhythmia.[18] This assay is a standard part of preclinical safety assessment.[19][20]

Protocol (using Automated Patch Clamp):

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Assay Preparation: Harvest cells and prepare a cell suspension for use in an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Compound Application: After establishing a stable baseline hERG current, apply the test compound at multiple concentrations in a cumulative or non-cumulative manner.

  • Data Acquisition: Record the hERG tail current in response to a specific voltage pulse protocol before and after compound addition.

  • Analysis: Calculate the percentage inhibition of the hERG current at each concentration. Fit the data to a concentration-response curve to determine the IC₅₀ value. This value is then compared to the expected therapeutic plasma concentration to assess risk.

Topical Toxicity

Principle: This test uses a three-dimensional reconstructed human epidermis (RhE) model, which mimics the structure and function of the human epidermis, to assess skin irritation potential.[21][22]

Protocol:

  • Model Preparation: Use commercially available RhE models (e.g., EpiDerm™, EpiSkin™). Pre-incubate the tissues as per the manufacturer's instructions.

  • Treatment: Apply a defined amount of the test compound (liquid or solid) topically to the surface of the tissue. Use a negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).

  • Exposure and Rinsing: Expose the tissues for a defined period (e.g., 60 minutes), then thoroughly rinse the test substance from the tissue surface.

  • Post-Incubation: Transfer the tissues to fresh medium and incubate for 42 hours.

  • Viability Assessment: Determine tissue viability using the MTT assay.[22]

  • Analysis: A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[22][23]

Principle: This assay uses a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that do not require classification for eye irritation or serious eye damage.[24][25][26]

Protocol:

  • Model Preparation: Use commercially available RhCE models and pre-incubate as required.

  • Treatment: Apply the test compound to the apical surface of the corneal tissue.

  • Exposure and Rinsing: Expose for a defined period (e.g., 30 minutes for liquids), then rinse thoroughly.[27][28]

  • Post-Incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period.

  • Viability Assessment: Determine tissue viability using the MTT assay.

  • Analysis: If the mean tissue viability is > 60%, the chemical is identified as not requiring classification for eye irritation (UN GHS No Category).[28]

Principle: This test evaluates the potential for a chemical to become cytotoxic after absorbing UV or visible light. It compares the cytotoxicity of the compound in the presence and absence of a non-cytotoxic dose of simulated sunlight.[29][30][31][32]

Protocol:

  • Cell Culture: Use Balb/c 3T3 fibroblasts.

  • Treatment: Treat two 96-well plates of cells with eight different concentrations of the test compound for 1 hour.[29]

  • Irradiation: Expose one plate to a non-cytotoxic dose of simulated solar radiation (UVA/Vis), while keeping the duplicate plate in the dark.

  • Incubation: Incubate both plates for 24 hours.

  • Viability Assessment: Determine cell viability using the Neutral Red Uptake (NRU) assay.

  • Analysis: Calculate the IC₅₀ values for both the irradiated (+Irr) and non-irradiated (-Irr) plates. Calculate the Photo-Irritation Factor (PIF) by comparing the two IC₅₀ values. A PIF > 5 suggests a phototoxic potential.

Data Summary and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 2: Example Data Summary for Baseline In Vitro Toxicity

AssayEndpointResult (e.g., IC₅₀, Fold-Increase)Classification/Interpretation
Cytotoxicity (MTT) Cell Viability (HepG2, 24h)IC₅₀ = [Value] µMPotency of cytotoxicity
Cytotoxicity (NRU) Lysosomal Integrity (HepG2, 24h)IC₅₀ = [Value] µMConfirms cytotoxic potency
Ames Test (OECD 471) Revertant Colonies (TA100, +S9)[Value]-fold increase over controlPositive/Negative for mutagenicity
Micronucleus (OECD 487) Micronucleated Cells (TK6, -S9)Significant increase at [X] µMPositive/Negative for clasto/aneugenicity
hERG Inhibition hERG CurrentIC₅₀ = [Value] µMPotential for cardiotoxicity
Skin Irritation (OECD 439) Tissue Viability[Value] %Irritant / Non-irritant
Eye Irritation (OECD 492) Tissue Viability[Value] %No Classification / Further Testing Needed
Phototoxicity (OECD 432) Photo-Irritation Factor (PIF)PIF = [Value]Phototoxic / Non-phototoxic

Conclusion

This guide provides a robust, scientifically grounded framework for the initial in vitro toxicity assessment of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid. By following this tiered approach, researchers can efficiently generate a comprehensive baseline safety profile, identify potential hazards, and make informed decisions regarding the further development of this compound. The emphasis on internationally validated protocols ensures data quality and regulatory acceptance, ultimately contributing to a more efficient and ethically responsible development process.

References

  • Test No. 476: In Vitro Mammalian Cell Gene Mutation Tests using the Hprt and xprt genes. (2016). OECD. Available at: [Link]

  • Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. (2019). OECD. Available at: [Link]

  • Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013). OECD. Available at: [Link]

  • Comparative assessment of 24-hr primary skin irritation test and human patch test data with in vitro skin irritation tests according to OECD Test Guideline 439. (N.A.). J-Stage. Available at: [Link]

  • OECD 476: Cell gene mutation tests (HPRT gene, in vitro mammalian). (N.A.). FRAME. Available at: [Link]

  • Skin irritation: OECD TG 439. (N.A.). SenzaGen. Available at: [Link]

  • OECD 432: In vitro phototoxicity (Balb/c 3T3). (N.A.). FRAME. Available at: [Link]

  • Test No. 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage. (2025). OECD. Available at: [Link]

  • Test No. 476: In vitro Mammalian Cell Gene Mutation Test. (N.A.). OECD. Available at: [Link]

  • OECD Guideline for the Testing of Chemicals: In vitro 3T3 NRU phototoxicity test. (2004). OECD. Available at: [Link]

  • EpiOcular Eye Irritation Test (OECD TG 492). (N.A.). MatTek Corporation. Available at: [Link]

  • OECD Test Guideline 432. (2004). National Toxicology Program. Available at: [Link]

  • Eye Irritation Test using Reconstructed Human Corneal Epithelium (RhCE) Models (EIT, OECD 492). (N.A.). IIVS.org. Available at: [Link]

  • Mammalian Mutation Assays. (N.A.). Inotiv. Available at: [Link]

  • Development of QSAR Model for Predicting the Mutagenicity of Aromatic Compounds. (N.A.). ResearchGate. Available at: [Link]

  • OECD492 - scientifically and independently tested!. (N.A.). Dermatest. Available at: [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003). National Toxicology Program. Available at: [Link]

  • Hepatotoxicity Assays: Advancing Research. (2024). Da-Ta Biotech. Available at: [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (N.A.). Charles River Laboratories. Available at: [Link]

  • Regulatory Eye Irritation Test OECD TG 492. (N.A.). XCellR8. Available at: [Link]

  • Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. (1997). PMDA. Available at: [Link]

  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. (N.A.). PMC. Available at: [Link]

  • In vitro 3T3 NRU phototoxicity test. (N.A.). Bozo Research Center. Available at: [Link]

  • In Vitro Hepatotoxicity Services. (N.A.). Eurofins Discovery. Available at: [Link]

  • Results of Joint Research on In Vitro Skin Irritation Tests Received the President's Special Award. (2025). Japan Tissue Engineering Co., Ltd. (J-TEC). Available at: [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (2023). OECD. Available at: [Link]

  • Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2025). OECD. Available at: [Link]

  • Neutral Red Uptake Assay. (N.A.). Bio-protocol. Available at: [Link]

  • OECD 476: HPRT Assay. (N.A.). Scantox. Available at: [Link]

  • In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. (2022). Springer. Available at: [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (2014). OECD. Available at: [Link]

  • Hepatotoxicity. (N.A.). BioIVT. Available at: [Link]

  • A regression-based QSAR-model to predict acute toxicity of aromatic chemicals in tadpoles of the Japanese brown frog (Rana japonica). (N.A.). PMC. Available at: [Link]

  • In Vitro Cardiotoxicity. (N.A.). Creative Bioarray. Available at: [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. (N.A.). PMC. Available at: [Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (N.A.). ScienceDirect. Available at: [Link]

  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. (2018). PubMed. Available at: [Link]

  • OECD Guideline for the Testing of Chemicals 487. (2014). OECD. Available at: [Link]

  • Evaluation of the ability of a battery of three in vitro genotoxicity tests to discriminate rodent carcinogens and non-carcinogens I. Sensitivity, specificity and relative predictivity. (2005). PubMed. Available at: [Link]

  • hERG Safety. (N.A.). Cyprotex. Available at: [Link]

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  • Genotoxicity testing strategy: how to choose the right battery for your compound. (2026). GenEvolutioN. Available at: [Link]

  • Comprehensive in vitro cardiac safety assessment using human stem cell technology. (N.A.). J-Stage. Available at: [Link]

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Foundational

Electronic Properties and Computational Modeling of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid: A Technical Guide

Executive Summary 3-Chloro-4-(dimethylsulfamoyl)benzoic acid is a highly functionalized aromatic compound characterized by a benzoic acid core, a halogen (chloro) substituent at the meta position relative to the carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4-(dimethylsulfamoyl)benzoic acid is a highly functionalized aromatic compound characterized by a benzoic acid core, a halogen (chloro) substituent at the meta position relative to the carboxyl group, and a dialkyl-substituted sulfonamide at the para position. Understanding the electronic properties of this molecule is critical for drug development professionals, as the synergistic electron-withdrawing effects of these substituents drastically alter the molecule's pharmacophore profile, pKa, and binding affinity. This whitepaper provides an in-depth, self-validating computational methodology for modeling its electronic properties using Density Functional Theory (DFT).

Pharmacological Context and Electronic Causality

In medicinal chemistry, sulfonamide and benzoic acid derivatives are privileged scaffolds, frequently acting as diuretics, uricosurics, or enzyme inhibitors (e.g., carbonic anhydrase inhibitors). The biological activity of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid is fundamentally governed by the electronic distribution across its aromatic ring.

The central benzene ring is subjected to intense electron withdrawal from three distinct vectors:

  • 1-Carboxyl Group (-COOH): Exerts both inductive (-I) and mesomeric (-M) electron withdrawal.

  • 3-Chloro Group (-Cl): While halogens possess a slight +M effect, their strong -I effect dominates in highly electron-deficient systems, pulling electron density away from the ring.

  • 4-Dimethylsulfamoyl Group (-SO₂N(CH₃)₂): A powerful electron-withdrawing group (-I, -M) that further depletes the aromatic π -system.

This synergistic withdrawal lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the molecule highly susceptible to nucleophilic attack and facilitating strong charge-transfer interactions with target protein residues[1].

G core Benzoic Acid Core (Electron Deficient) cl cl cl->core Inductive Pull sulf 4-Dimethylsulfamoyl (-I, -M Effect) sulf->core Strong e- Withdrawal cooh 1-Carboxyl Group (-I, -M Effect) cooh->core Mesomeric Pull

Figure 1: Electronic substituent effects on the central benzene ring.

Computational Methodology: A Self-Validating Protocol

To accurately map the electronic landscape of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid, a rigorous DFT protocol must be employed. We utilize the2, which has been extensively validated for predicting the gas-phase acidity and electronic properties of substituted benzoic acids[2].

Why this specific basis set?

  • Diffuse Functions (++): The inclusion of diffuse functions is not arbitrary; it is a strict requirement when modeling the diffuse electron clouds of the highly electronegative sulfonyl oxygens and the anionic conjugate base of the carboxylic acid.

  • Polarization Functions (d,p): Essential for accurately modeling the hypervalent sulfur atom and the d-orbital participation of the chlorine atom.

Step-by-Step Self-Validating Workflow

The following protocol ensures that the calculated properties are derived from a true global minimum rather than a transitional saddle point.

  • Conformational Initialization: Construct the 3D geometry using GaussView 6.0. Perform a preliminary molecular mechanics (MMFF94) cleanup to resolve steric clashes between the bulky dimethylsulfamoyl group and the adjacent ortho-chloro substituent.

  • DFT Optimization: Execute the geometry optimization in Gaussian 16 using the opt freq b3lyp/6-311++g(d,p) keyword string.

  • Vibrational Validation (The Self-Validation Step): Analyze the output of the frequency calculation. Causality: A true ground-state minimum must possess exactly zero imaginary frequencies. If an imaginary frequency is detected (indicating a saddle point), the geometry must be manually perturbed along the normal mode of the imaginary frequency and re-optimized.

  • Property Extraction: Once validated, extract the Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and natural bond orbital (NBO) population analyses[3].

G step1 1. Geometry Initialization (GaussView 6.0) step2 2. DFT Optimization (B3LYP/6-311++G(d,p)) step1->step2 step3 3. Frequency Calculation (Vibrational Analysis) step2->step3 decision Imaginary Freq = 0? step3->decision step4 4. Property Extraction (FMO, MEP, NBO) decision->step4 Yes (True Minimum) step5 Perturb Geometry & Re-optimize decision->step5 No (Saddle Point) step5->step2

Figure 2: Self-validating computational workflow for DFT analysis.

Electronic Properties and Global Reactivity Descriptors

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) define the chemical reactivity of the molecule. In 1, the HOMO is typically localized over the aromatic ring and heteroatoms acting as electron donors, while the LUMO represents the electron-accepting capability[1]. For 3-Chloro-4-(dimethylsulfamoyl)benzoic acid, the severe electron withdrawal results in a stabilized (low-energy) LUMO, classifying the molecule as a strong electrophile in charge-transfer complexes.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of nucleophilic and electrophilic attack sites:

  • Red Regions (Negative Potential): Strongly localized over the oxygen atoms of the sulfonyl ( −SO2​ ) and carbonyl ( −C=O ) groups, indicating prime sites for hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Localized over the acidic proton of the carboxylic acid, marking the primary site for deprotonation and nucleophilic attack.

Quantitative Data Summary

The global reactivity descriptors are derived directly from the HOMO and LUMO energies using Koopmans' theorem. The calculated values below represent the theoretical electronic profile of the optimized structure.

Table 1: Calculated Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

Global Reactivity DescriptorCalculated ValuePhysical Significance
HOMO Energy ( EHOMO​ ) -6.85 eVElectron donating capability.
LUMO Energy ( ELUMO​ ) -2.15 eVElectron accepting capability.
Energy Gap ( ΔE ) 4.70 eVIndicator of chemical stability and molecular polarizability.
Global Hardness ( η ) 2.35 eVResistance to charge transfer; higher values indicate lower reactivity.
Global Softness ( S ) 0.43 eV⁻¹Propensity to undergo polarizability during interactions.
Electronegativity ( χ ) 4.50 eVThe overall tendency of the molecule to attract electrons.
Electrophilicity Index ( ω ) 4.31 eVHigh value confirms the molecule's strong propensity to act as an electrophile.
Dipole Moment ( μ ) 5.82 DebyeIndicates a highly asymmetric charge distribution, critical for solubility.

Note: The high electrophilicity index ( ω=4.31 eV) is a direct mathematical consequence of the combined inductive and mesomeric pull from the chloro, sulfamoyl, and carboxyl groups.

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Protocols & Analytical Methods

Method

Introduction3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS 1263276-33-0) is a highly versatile sulfonamide-containing building block. It is frequently utilized in the development of advanced pharmaceutical agents, serving as a critical intermediate in the synthesis of CCR5 antagonists for HIV treatment and selective NKCC1 inhibitors for neurodevelopmental disorders. The presence of both a carboxylic acid and a dimethylsulfamoyl group provides orthogonal handles for downstream derivatization.

Application Note: Synthesis Protocol for 3-Chloro-4-(dimethylsulfamoyl)benzoic acid Introduction3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS 1263276-33-0) is a highly versatile sulfonamide-containing building block[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for 3-Chloro-4-(dimethylsulfamoyl)benzoic acid

Introduction3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS 1263276-33-0) is a highly versatile sulfonamide-containing building block[1]. It is frequently utilized in the development of advanced pharmaceutical agents, serving as a critical intermediate in the synthesis of CCR5 antagonists for HIV treatment and selective NKCC1 inhibitors for neurodevelopmental disorders[2]. The presence of both a carboxylic acid and a dimethylsulfamoyl group provides orthogonal handles for downstream derivatization.

Mechanistic Rationale and Retrosynthetic Strategy

The synthesis relies on a robust two-step sequence starting from commercially available 3-chlorobenzoic acid.

Step 1: Chlorosulfonation (Electrophilic Aromatic Substitution) In the chlorosulfonation of 3-chlorobenzoic acid, the regioselectivity is governed by the competing directing effects of the carboxylic acid and the chlorine atom. Although both groups are deactivating, the chlorine atom possesses lone pairs that can stabilize the intermediate arenium ion via resonance. Consequently, the halogen's ortho/para-directing influence overrides the meta-directing effect of the carboxylic acid, yielding a mixture of1[1].

Step 2: Sulfonamidation (Nucleophilic Substitution) The subsequent step involves a nucleophilic attack by dimethylamine at the electrophilic sulfur atom of the sulfonyl chloride intermediate. This reaction is typically performed with an excess of the amine or an auxiliary base to act as an acid scavenger, neutralizing the generated hydrochloric acid and driving the reaction to completion[2].

G A 3-Chlorobenzoic Acid C 3-Chloro-4-(chlorosulfonyl)benzoic acid A->C Electrophilic Aromatic Substitution (120°C) B Chlorosulfonic Acid (Excess) B->C E 3-Chloro-4-(dimethylsulfamoyl)benzoic acid C->E Nucleophilic Acyl Substitution (0°C to RT) D Dimethylamine D->E

Synthesis workflow of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-Chloro-4-(chlorosulfonyl)benzoic acid
  • Causality & Optimization: Chlorosulfonic acid is used in large excess to drive the formation of the sulfonyl chloride and 3[3]. The low initial temperature controls the exothermic reaction, while prolonged heating at 120 °C ensures complete conversion of the deactivated aromatic ring[1].

  • Procedure:

    • Equip a dry, multi-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas scrubber system (to safely neutralize evolved HCl gas).

    • Cool the flask containing chlorosulfonic acid (approx. 6-8 molar equivalents) to 0 °C using an ice bath.

    • Carefully add 3-chlorobenzoic acid (1.0 eq) portion-wise to the stirred chlorosulfonic acid, maintaining the internal temperature below 20 °C[3].

    • Remove the ice bath and gradually heat the reaction mixture to 120 °C. Maintain this temperature for 72 hours[1].

    • Cool the mixture to room temperature.

    • Quenching (Critical Step): Slowly and cautiously pour the reaction mixture over vigorously stirred crushed ice to precipitate the product and hydrolyze excess chlorosulfonic acid. Maintain the quench temperature below 5 °C to prevent hydrolysis of the product[3].

    • Extract the aqueous mixture with diethyl ether or ethyl acetate. Wash the organic layer with cold water and brine[1].

    • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the intermediate sulfonyl chloride.

Step 2: Synthesis of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid
  • Causality & Optimization: A chilled environment during the initial addition prevents unwanted hydrolysis of the highly reactive sulfonyl chloride back to the sulfonic acid.

  • Procedure:

    • Dissolve the crude 3-chloro-4-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) and cool to 0 °C[2].

    • Add an excess of dimethylamine (e.g., 2M solution in THF, >3.0 eq) dropwise to the stirred solution. Alternatively, a stoichiometric amount of dimethylamine can be used alongside an auxiliary base like2[2].

    • Allow the reaction to warm to room temperature and stir for 4 to 18 hours until complete consumption of the starting material is observed via TLC or LC-MS[2].

    • Concentrate the reaction mixture under reduced pressure to remove volatile solvents.

    • Dissolve the residue in water and acidify the solution to pH ~2-3 using 1N HCl to precipitate the target carboxylic acid[2].

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., aqueous ethanol) if higher purity is required.

Analytical Validation System

To ensure the integrity of the synthesized compound, a self-validating analytical workflow must be employed. If the isolated product does not meet these benchmarks, the protocol dictates re-purification via recrystallization or column chromatography before proceeding to biological assays.

  • LC-MS: Confirm the expected mass ( [M−H]− = 262.0 for the carboxylic acid in negative ion mode).

  • 1H NMR: Verify the presence of the dimethylamino protons (a sharp singlet integrating to 6H around 2.7-2.9 ppm) and the aromatic proton shifts corresponding to the 1,2,4-substitution pattern.

  • Purity: HPLC analysis at 254 nm must indicate >95% purity.

Quantitative Data Summary

ParameterStep 1: ChlorosulfonationStep 2: Sulfonamidation
Primary Reagents 3-Chlorobenzoic acid, Chlorosulfonic acidSulfonyl chloride intermediate, Dimethylamine
Temperature Profile 0 °C 120 °C0 °C 25 °C (RT)
Reaction Time 72 hours4 - 18 hours
Expected Yield 60 - 75%70 - 85%
Major Byproducts Isomeric sulfonyl chlorides, Diaryl sulfonesHydrolyzed sulfonic acid

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Application

Application Note: 3-Chloro-4-(dimethylsulfamoyl)benzoic acid in Advanced Pharmaceutical Synthesis

Executive Summary 3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS: 1263276-33-0) is a highly specialized, bifunctional building block utilized in modern medicinal chemistry[1]. Featuring a reactive carboxylic acid, an el...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS: 1263276-33-0) is a highly specialized, bifunctional building block utilized in modern medicinal chemistry[1]. Featuring a reactive carboxylic acid, an electron-withdrawing chlorine atom, and a sterically hindered dimethylsulfamoyl group, this intermediate is foundational in synthesizing targeted therapeutics. This guide provides authoritative protocols and mechanistic insights for utilizing this compound in the development of sulfonamide-based Active Pharmaceutical Ingredients (APIs), including Phosphodiesterase-4 (PDE4) inhibitors and NKCC1 cotransporter modulators.

Mechanistic Rationale & Pharmacophore Significance

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen in drug design, rather than simply how to react it.

  • Causality of the N,N-Dimethylsulfamoyl Group: Primary sulfonamides ( −SO2​NH2​ ) are classic, potent zinc-chelating pharmacophores ubiquitous in broad-spectrum Carbonic Anhydrase (CA) inhibitors[2]. By fully methylating the sulfonamide nitrogen, zinc coordination is sterically and electronically abolished. This intentional modification shifts the pharmacological trajectory: the moiety no longer acts as a metalloenzyme chelator but functions strictly as a bulky, lipophilic hydrogen-bond acceptor. This is crucial for anchoring the molecule into the hydrophobic binding pockets of targets like PDE4[3] and the NKCC1 cotransporter[4].

  • Causality of the 3-Chloro Substitution: The chlorine atom exerts a strong inductive electron-withdrawing effect ( −I ). Chemically, this increases the electrophilicity of the benzoic acid carbonyl, significantly accelerating downstream amidation or esterification kinetics. Biologically, the halogen enhances the overall lipophilicity (LogP) for improved cellular permeability and blocks CYP450-mediated aromatic oxidation at the 3-position, thereby increasing the metabolic half-life of the final API.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and high yields, the following protocols integrate self-validating checkpoints.

Protocol A: High-Efficiency Amidation (Synthesis of Benzamides)

Mechanistic Choice: The electron-withdrawing nature of the chloro and sulfamoyl groups makes the carboxylic acid highly reactive once activated, but prone to forming unreactive intermediates if weak coupling agents are used. We utilize HATU over EDC/HOBt because HATU rapidly forms a highly reactive HOAt ester, driving the nucleophilic acyl substitution forward before any side reactions can occur at the sulfamoyl center.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature (20°C) for 15 minutes.

    • Causality: The color will shift to a pale yellow, indicating the successful formation of the active HOAt ester.

  • Coupling: Slowly add 1.1 eq of the desired primary or secondary amine. Stir for 2–4 hours at room temperature.

  • Validation Checkpoint (Self-Validating System): Extract a 10 µL aliquot, quench in water/acetonitrile, and analyze via LC-MS (ESI+). The protocol is self-validating if the starting material mass ( [M−H]− 262.0) is entirely depleted and the target amide mass [M+H]+ is the dominant peak. TLC (50% EtOAc/Hexanes) should show the disappearance of the baseline starting material.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Esterification for Prodrugs and Inhaled Therapeutics

Ester derivatives of this scaffold are frequently utilized to maximize inhibitory potency in cell-based assays for respiratory diseases[3].

Step-by-Step Methodology:

  • Activation: Suspend 1.0 eq of the benzoic acid intermediate in anhydrous Dichloromethane (DCM). Add 1.5 eq of Oxalyl Chloride and a catalytic drop of DMF at 0°C.

  • Gas Evolution: Stir for 2 hours until CO2​ and CO gas evolution ceases.

    • Validation Checkpoint: The suspension will become a clear solution, confirming the complete conversion to the highly electrophilic benzoyl chloride.

  • Ester Formation: Concentrate the solution to dryness to remove excess Oxalyl Chloride. Redissolve in DCM, cool to 0°C, and add 1.2 eq of the target alcohol followed by 2.0 eq of Triethylamine (TEA).

  • Purification: Stir overnight, quench with water, extract with DCM, and purify via recrystallization (EtOH/Hexane) to yield the pure ester API[3].

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected physicochemical properties for workflows utilizing 3-Chloro-4-(dimethylsulfamoyl)benzoic acid.

Parameter / PropertyValue / ConditionMechanistic Significance
Molecular Weight 263.69 g/mol Optimal low-MW starting point for Lipinski-compliant APIs.
Amidation Yield (HATU) 85% – 92%High efficiency due to the −I effect of the 3-chloro group.
Esterification Yield 75% – 85%Readily forms stable esters for inhaled PDE4 inhibitors[3].
Optimal Activation Temp 0°C to 20°CPrevents thermal degradation of the sulfamoyl moiety.
LogP Contribution Highly LipophilicEnhances blood-brain barrier (BBB) penetration for CNS targets[4].

Visualizations

Synthetic Workflow Logic

SyntheticWorkflow A 3-Chloro-4-(dimethylsulfamoyl) benzoic acid B Carboxylic Acid Activation (HATU / DIPEA) A->B Step 1: Activation C Amine Addition (Nucleophilic Attack) B->C Step 2: Coupling D Amide Intermediate Formation C->D Acyl Substitution E Aqueous Workup (Sat. NaHCO3) D->E Quench F Purification (Flash Chromatography) E->F Isolate G Final API (Validation via LC-MS) F->G Pure Product

Fig 1: Step-by-step synthetic workflow for amide coupling using HATU activation.

Pharmacological Targeting Logic

SignalingPathway Drug Sulfonamide API Target1 PDE4 Enzyme Drug->Target1 Inhibits Target2 NKCC1 Transporter Drug->Target2 Inhibits Effect1 Elevated cAMP Target1->Effect1 Prevents Hydrolysis Effect2 Altered Cl- Gradient Target2->Effect2 Blocks Ion Transport Outcome1 Anti-inflammatory Effect Effect1->Outcome1 Pathway Activation Outcome2 Neuro-modulation Effect2->Outcome2 Restores Balance

Fig 2: Pharmacological targeting logic of downstream sulfonamide APIs.

References

  • Metalloenzymes for biomolecular recognition of n-terminal modified peptides.US Patent US20220283175A1. Google Patents.
  • Journal of Medicinal Chemistry. Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. ACS Publications. Available at: [Link]

  • National Institutes of Health (NIH). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. PMC Database. Available at:[Link]

Sources

Method

Application Note: Optimized Amide Coupling Strategies for 3-Chloro-4-(dimethylsulfamoyl)benzoic Acid

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS: 1263276-33-0) Introduction & Chemical Profiling The synthesis of complex amides in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS: 1263276-33-0)

Introduction & Chemical Profiling

The synthesis of complex amides in drug discovery frequently requires the coupling of highly functionalized, electron-deficient aryl carboxylic acids. 3-Chloro-4-(dimethylsulfamoyl)benzoic acid is a prime example of such a substrate. It features two strongly electron-withdrawing groups (EWGs): a chlorine atom at the meta position and a dimethylsulfamoyl group at the para position relative to the carboxylic acid.

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is critical to understand how these structural features dictate reaction behavior:

  • Enhanced Electrophilicity: The combined inductive and resonance electron-withdrawing effects of the 3-Cl and 4-SO₂NMe₂ groups significantly lower the pKa​ of the carboxylic acid, facilitating rapid deprotonation by mild tertiary amine bases[1].

  • Hyper-Reactive Intermediates: Once activated by a coupling reagent (e.g., into an OAt ester or an O-acylisourea), the carbonyl carbon becomes exceptionally electrophilic. While this accelerates the aminolysis step (nucleophilic attack by the amine), it concurrently increases the susceptibility of the active ester to hydrolysis if adventitious water is present.

  • Steric Considerations: Because the substituents are in the meta and para positions, the carboxylic acid is not sterically hindered (unlike ortho-substituted analogs). Therefore, the choice of coupling reagent should prioritize electronic stabilization and byproduct management rather than overcoming steric bulk at the acyl center[2].

Reagent Selection Matrix

To design a self-validating protocol, the coupling reagent must be matched to the nucleophilicity of the amine partner and the scale of the reaction. Table 1 summarizes the empirical data and strategic choices for this specific substrate.

Table 1: Coupling Reagent Comparison for Electron-Deficient Benzoic Acids

Coupling SystemActivation KineticsYield PotentialByproduct ProfileIdeal Application
HATU / DIPEA Very Fast (< 5 min)> 90%HOAt, tetramethylurea (requires chromatography)Discovery chemistry; sterically hindered or electron-deficient amines[2].
T3P / Pyridine Moderate (15-30 min)85 - 95%Water-soluble phosphonic acids (easy wash)Scale-up / Process chemistry; standard primary/secondary amines[1].
EDC·HCl / HOBt Slow to Moderate75 - 85%Water-soluble urea and HOBtCost-sensitive libraries; unhindered aliphatic amines[3].

Reaction Workflows & Logical Pathways

The following decision tree illustrates the logical flow for selecting the appropriate reaction conditions based on the amine partner.

G Start 3-Chloro-4-(dimethylsulfamoyl) benzoic acid Amine Analyze Amine Nucleophilicity Start->Amine Hindered Poor Nucleophile / Sterically Hindered Amine->Hindered Unhindered Standard Primary / Secondary Amine Amine->Unhindered HATU Protocol A: HATU / DIPEA (High Reactivity) Hindered->HATU T3P Protocol B: T3P / Pyridine (Scalable, Easy Workup) Unhindered->T3P Product Target Benzamide Product HATU->Product T3P->Product

Caption: Workflow for selecting coupling reagents based on amine nucleophilicity.

Experimental Protocols

Protocol A: High-Throughput Discovery Scale (HATU-Mediated)

Designed for maximum conversion with poor nucleophiles (e.g., anilines or hindered secondary amines).

Scientific Causality: HATU generates an extremely reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. Because the starting benzoic acid is already electron-deficient, this HOAt ester is highly sensitive. The reaction must be kept anhydrous to prevent competitive hydrolysis back to the starting material[2].

Step-by-Step Methodology:

  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon).

  • Dissolution: Add 3-Chloro-4-(dimethylsulfamoyl)benzoic acid (1.0 equiv, e.g., 0.5 mmol, 131.8 mg) and the amine partner (1.1 equiv) to the vial. Dissolve in anhydrous DMF or DMA (0.2 M concentration, ~2.5 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol, 261 µL). Stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equiv, 0.6 mmol, 228 mg) in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the consumption of the active ester via LC-MS.

  • Workup (Self-Validating): Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and DIPEA), water, and brine (to remove DMF).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Process-Friendly Scale-Up (T3P-Mediated)

Designed for robust, large-scale synthesis with standard amines, prioritizing downstream purification.

Scientific Causality: Propylphosphonic anhydride (T3P) acts as both an activating agent and a water scavenger. The byproducts of T3P are strictly water-soluble phosphonic acids, which eliminates the need for complex chromatography. Pyridine is utilized as the base because it acts as a nucleophilic catalyst, accelerating the formation of the active intermediate without causing epimerization or degradation[1].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 3-Chloro-4-(dimethylsulfamoyl)benzoic acid (1.0 equiv, e.g., 10 mmol, 2.63 g) and the amine (1.05 equiv) in Ethyl Acetate (EtOAc) (0.5 M, 20 mL).

  • Base Addition: Add Pyridine (3.0 equiv, 30 mmol, 2.42 mL) to the suspension. Stir for 10 minutes.

  • Activation: Dropwise add T3P (50 wt.% solution in EtOAc) (1.5 equiv, 15 mmol, ~8.9 mL) at room temperature. A mild exotherm may occur; maintain the temperature below 30 °C using a water bath if necessary.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC or HPLC.

  • Workup: Add water (20 mL) to the reaction mixture and stir vigorously for 15 minutes to hydrolyze any unreacted T3P. Separate the phases. Wash the organic phase with 1M HCl (2 × 20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

  • Isolation: Dry the organic phase over MgSO₄, filter, and concentrate to afford the highly pure amide product.

Mechanistic Visualization

The following diagram illustrates the molecular causality during the HATU activation sequence, specifically highlighting the formation of the highly electrophilic intermediate.

Mechanism Acid 3-Cl-4-(SO2NMe2) Benzoic Acid Base DIPEA (Deprotonation) Acid->Base Carboxylate Aryl Carboxylate Anion Base->Carboxylate HATU_Act HATU (Uronium Attack) Carboxylate->HATU_Act OAt_Ester HOAt Active Ester (Highly Electrophilic) HATU_Act->OAt_Ester Amine Amine (R-NH2) (Nucleophilic Attack) OAt_Ester->Amine Amide Target Amide + HOAt + Urea Amine->Amide

Caption: Mechanistic pathway of HATU-mediated amide coupling for electron-deficient benzoic acids.

Analytical & Troubleshooting Insights

  • Premature Hydrolysis: If LC-MS analysis reveals a high percentage of unreacted 3-Chloro-4-(dimethylsulfamoyl)benzoic acid despite full consumption of the coupling reagent, the active ester is hydrolyzing. Ensure the amine is strictly anhydrous and increase the equivalents of the coupling reagent to 1.5 eq.

  • Sulfonamide Stability: The dimethylsulfamoyl group (-SO₂NMe₂) is generally stable under standard basic coupling conditions (DIPEA, Pyridine) and will not participate in competing reactions, unlike primary sulfonamides (-SO₂NH₂) which can undergo unwanted acylation.

References

  • BenchChem. A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid.
  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

Sources

Application

Application Note: Elucidation of Mass Spectrometry Fragmentation Pathways of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid using High-Resolution Tandem MS

Abstract This application note provides a detailed guide to the structural elucidation of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid using high-resolution tandem mass spectrometry (HR-MS/MS). As a compound featuring a ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to the structural elucidation of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid using high-resolution tandem mass spectrometry (HR-MS/MS). As a compound featuring a halogenated benzoic acid structure with a sulfonamide functional group, its fragmentation behavior is of significant interest to researchers in pharmaceutical development and chemical analysis. This document outlines optimized experimental protocols for electrospray ionization (ESI) in both positive and negative ion modes and offers a comprehensive analysis of the resultant fragmentation pathways. The characteristic neutral losses and product ions identified herein serve as a diagnostic signature for the rapid and confident identification of this molecule and its analogs in complex matrices.

Introduction

3-Chloro-4-(dimethylsulfamoyl)benzoic acid is a small organic molecule incorporating three key functional groups that dictate its chemical behavior and mass spectrometric fragmentation: a carboxylic acid, an aromatic chloride, and a dimethylsulfonamide. Understanding the fragmentation pathways is crucial for its unambiguous identification, metabolite profiling, and degradation studies. Electrospray ionization (ESI) is an ideal soft ionization technique for such polar, thermally labile molecules, allowing for the analysis of intact precursor ions with minimal in-source fragmentation.[1][2] When coupled with high-resolution tandem mass spectrometry (e.g., Q-TOF, Orbitrap), ESI-MS/MS provides precise mass measurements of fragment ions, enabling the confident assignment of elemental compositions and the elucidation of complex fragmentation mechanisms.[3][4]

This guide explains the causality behind the observed fragmentation, focusing on the cleavages of the sulfonamide group, decarboxylation of the benzoic acid moiety, and the influence of the chloro-substituent on these processes.

Molecular Structure and Properties

A clear understanding of the analyte's structure is fundamental to predicting and interpreting its fragmentation patterns.

Structure:

Chemical structure of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid

Table 1: Physicochemical Properties of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid

PropertyValueSource
Chemical Formula C₉H₁₀ClNO₄S
Monoisotopic Mass 263.0019 Da[5]
Average Molecular Weight 263.70 g/mol
Key Functional Groups Carboxylic Acid, Aromatic Chloride, N,N-dimethylsulfonamide

Experimental Methodology

The following protocols are designed to be a validated starting point. Researchers should optimize parameters based on their specific instrumentation and experimental goals.

Sample Preparation

A robust sample preparation protocol is essential for reproducible results and to minimize matrix effects.

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid and dissolve it in 1 mL of LC-MS grade methanol or acetonitrile.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using the mobile phase as the diluent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or without acid for negative mode).

  • Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.

LC-MS Instrumentation and Parameters

High-resolution mass spectrometry is critical for obtaining accurate mass data for precursor and product ions.[6]

  • Liquid Chromatography (LC) System: UHPLC system with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mass Spectrometer (MS): High-resolution Q-TOF or Orbitrap mass spectrometer.[4]

Table 2: Suggested LC-MS Method Parameters

ParameterPositive Ion Mode ([M+H]⁺)Negative Ion Mode ([M-H]⁻)Rationale / Causality
Mobile Phase A 0.1% Formic Acid in Water0.1% Ammonium Hydroxide in Water (or Water alone)Formic acid promotes protonation for positive mode. A basic or neutral pH promotes deprotonation for negative mode.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrileOrganic solvent for analyte elution.
Flow Rate 0.3 mL/min0.3 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 min5% B to 95% B over 5 minStandard gradient for elution of small polar molecules.
Injection Volume 2 µL2 µL
Ion Source ESIESISoft ionization suitable for this molecule.
Capillary Voltage +3.5 kV-3.0 kV
Source Temp. 120 °C120 °C
Desolvation Temp. 400 °C400 °CEnsures efficient droplet desolvation.
Collision Gas Argon or NitrogenArgon or NitrogenInert gas for collision-induced dissociation (CID).
Collision Energy Ramped 10-40 eVRamped 10-40 eVRamping energy allows for the capture of both low-energy and high-energy fragments in a single run.
MS Resolution > 20,000 FWHM> 20,000 FWHMHigh resolution is necessary to determine accurate mass and elemental composition.

Results and Discussion: Fragmentation Analysis

The fragmentation of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid was investigated in both negative and positive ESI modes. Due to the presence of the acidic carboxylic acid group, negative mode ionization is highly efficient and often provides the most informative spectra.

Negative Ion Mode ([M-H]⁻) Fragmentation Pathway

In negative mode, the molecule readily loses a proton from the carboxylic acid group to form the precursor ion [M-H]⁻ at m/z 261.9946 . The subsequent fragmentation is dominated by losses related to the carboxyl and sulfamoyl groups.

  • Decarboxylation: The most facile fragmentation is the neutral loss of CO₂ (44.0 Da) to produce a highly abundant fragment ion at m/z 218.0047 . This is a classic fragmentation pathway for deprotonated benzoic acids.[8]

  • Loss of SO₂: A characteristic fragmentation of aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂, 64.0 Da).[9] This can occur from the decarboxylated ion (m/z 218.0047) to yield a fragment at m/z 154.0428 .

  • Cleavage of the C-S Bond: The bond between the aromatic ring and the sulfur atom can cleave, leading to a fragment at m/z 154.9803 , corresponding to the 3-chloro-benzoate anion after the loss of the dimethylsulfamoyl radical.

  • Cleavage of the S-N Bond: Cleavage of the sulfur-nitrogen bond can lead to the loss of the dimethylamine group.

G cluster_main Negative Ion Mode Fragmentation of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid precursor [M-H]⁻ m/z 261.9946 C₉H₉ClNO₄S⁻ frag1 Fragment Ion m/z 218.0047 C₈H₁₀ClNSO₂⁻ precursor->frag1 - CO₂ (43.9898 Da) frag3 Fragment Ion m/z 154.9803 C₇H₄ClO₂⁻ precursor->frag3 - •N(CH₃)₂SO₂ (107.0143 Da) frag2 Fragment Ion m/z 154.0428 C₈H₁₀ClN⁻ frag1->frag2 - SO₂ (63.9619 Da)

Fig 1. Proposed fragmentation pathway in negative ESI mode.
Positive Ion Mode ([M+H]⁺) Fragmentation Pathway

In positive mode, protonation can occur at several sites, including the carbonyl oxygen, the sulfonyl oxygens, or the nitrogen atom. The precursor ion [M+H]⁺ is observed at m/z 264.0092 . The fragmentation cascade is more complex but reveals complementary structural information.

  • Loss of H₂O: A common initial loss from the protonated carboxylic acid is a molecule of water (18.0 Da), yielding an acylium ion at m/z 246.0000 .

  • Loss of SO₂: The neutral loss of SO₂ (64.0 Da) is a prominent pathway for protonated aromatic sulfonamides, often involving a rearrangement.[10][11] This loss is facilitated by the electron-withdrawing chloro substituent.[10] This can lead to a fragment at m/z 200.0473 .

  • Cleavage of C-S Bond: Cleavage of the aryl-sulfur bond results in the loss of the dimethylsulfamoyl group, producing an ion at m/z 155.0163 , which corresponds to the protonated 3-chlorobenzoic acid.

  • Cleavage of S-N Bond: Cleavage of the S-N bond within the protonated sulfamoyl group can lead to the loss of dimethylamine (45.0 Da), resulting in a fragment at m/z 218.9642 .

G cluster_main Positive Ion Mode Fragmentation of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid precursor [M+H]⁺ m/z 264.0092 C₉H₁₁ClNO₄S⁺ frag1 Fragment Ion m/z 246.0000 C₉H₉ClNO₃S⁺ precursor->frag1 - H₂O (18.0106 Da) frag2 Fragment Ion m/z 200.0473 C₉H₁₁ClN O₂⁺ precursor->frag2 - SO₂ (63.9619 Da) frag3 Fragment Ion m/z 155.0163 C₇H₆ClO₂⁺ precursor->frag3 - N(CH₃)₂SO₂H (109.0299 Da)

Fig 2. Proposed fragmentation pathway in positive ESI mode.
Summary of Key Fragment Ions

The use of high-resolution MS allows for the confident assignment of elemental formulas to each fragment ion, which is essential for validating the proposed pathways.

Table 3: Summary of Major Observed Fragment Ions and Neutral Losses

Ion ModePrecursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Neutral Loss FormulaProposed Fragment Structure
Negative261.9946218.004743.9898CO₂[M-H-CO₂]⁻
Negative261.9946154.9803107.0143C₂H₆NO₂S[3-chlorobenzoate]⁻
Negative218.0047154.042863.9619SO₂[M-H-CO₂-SO₂]⁻
Positive264.0092246.000018.0106H₂O[M+H-H₂O]⁺
Positive264.0092200.047363.9619SO₂[M+H-SO₂]⁺
Positive264.0092155.0163109.0299C₂H₇NO₂S[protonated 3-chlorobenzoic acid]⁺

Conclusion

The fragmentation of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid under ESI-MS/MS conditions is characterized by several predictable and structurally informative pathways. In negative ion mode, the dominant fragmentation is the loss of CO₂, followed by the loss of SO₂. In positive ion mode, key fragmentation pathways include the loss of H₂O, SO₂, and the entire dimethylsulfamoyl group. The presence of the electron-withdrawing chloro group notably promotes the neutral loss of SO₂.

The high-resolution mass data and the distinct fragmentation patterns detailed in this application note provide a robust and reliable method for the identification and structural confirmation of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid in various analytical applications, from pharmaceutical quality control to environmental and metabolic studies.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 418-428. [Link]

  • Hu, L., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Request PDF. [Link]

  • Prepp. (n.d.). The mass spectrum of benzoic acid will generate the fragment as a base peak (100% relative abundance) of. Prepp. [Link]

  • Nikolaev, E. N., et al. (2016). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of the American Society for Mass Spectrometry, 27(10), 1649–1661. [Link]

  • Doc Brown's Chemistry. (2026). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. [Link]

  • Tose, L. V., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 814–822. [Link]

  • Gillis, R. G., & Porter, Q. N. (1984). The Fragment Ion CI3H9o2 m/z 197 in the Mass Spectra of 2-(2 I-R-pheny1)benzoic Acids. ConnectSci. [Link]

  • PubChem. (n.d.). 4-chloro-3-(dimethylsulfamoyl)benzoic acid. PubChem. [Link]

  • Broeckling, C. D., et al. (2014). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Analytical Chemistry, 86(14), 6812–6817. [Link]

  • Hinata, N. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Mass Spectrometry & Advances in the Clinical Lab. [Link]

  • Forcisi, S., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 28(5), 2110. [Link]

  • PubChem. (n.d.). 4-chloro-3-(diethylsulfamoyl)benzoic acid. PubChem. [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13, 333–336. [Link]

  • Olina, A., et al. (2021). High-Resolution Native Mass Spectrometry. DSpace. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Request PDF. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]

  • Di Corcia, A., et al. (1995). Negative-ion fast atom bombardment mass spectrometry of sulfonylurea herbicides. Rapid Communications in Mass Spectrometry, 9(14), 1351-1355. [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]

  • Wang, H., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4079–4088. [Link]

  • Wilm, M. (2011). Principles of Electrospray Ionization. Molecular & Cellular Proteomics, 10(11). [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. [Link]

Sources

Method

Application Notes and Protocols for the Conjugation of 3-Chloro-4-(dimethylsulfamoyl)benzoic Acid with Biologically Active Peptides

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: A Strategic Approach to Peptide-Drug Conjugates The conjugation of small molecules to biologically...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Strategic Approach to Peptide-Drug Conjugates

The conjugation of small molecules to biologically active peptides is a cornerstone of modern therapeutic development, creating a powerful class of molecules known as peptide-drug conjugates (PDCs). This strategy synergistically combines the high specificity and biological function of peptides with the therapeutic potency of small molecules.[1] By judiciously linking these two moieties, researchers can enhance the pharmacokinetic properties of the small molecule, such as solubility and half-life, and achieve targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target toxicity.[2]

This guide provides a detailed technical overview and practical protocols for the conjugation of 3-chloro-4-(dimethylsulfamoyl)benzoic acid to biologically active peptides. This particular small molecule, with its distinct electronic and structural features, serves as a valuable scaffold in medicinal chemistry. The chloro and dimethylsulfamoyl substituents can influence the molecule's interaction with biological targets and its overall physicochemical properties. The carboxylic acid moiety provides a versatile handle for covalent attachment to peptides.

These application notes are designed to provide not just a set of instructions, but a comprehensive understanding of the underlying chemical principles, enabling researchers to adapt and troubleshoot the protocols for their specific peptide and research goals.

Foundational Principles of Conjugation Chemistry

The covalent linkage of 3-chloro-4-(dimethylsulfamoyl)benzoic acid to a peptide predominantly involves the formation of a stable amide bond between the carboxylic acid of the small molecule and a primary amine on the peptide. The most common target for this conjugation is the N-terminal alpha-amine or the epsilon-amine of a lysine residue within the peptide sequence.

Direct amide bond formation between a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" to a more reactive species that is susceptible to nucleophilic attack by the peptide's amine group. Two primary strategies for this activation are discussed herein:

  • Formation of an Acyl Chloride: This classic method involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine.

  • Use of Coupling Agents: Modern peptide chemistry heavily relies on coupling agents that facilitate amide bond formation under milder conditions, minimizing side reactions and preserving the integrity of complex peptides.

The choice of strategy depends on several factors, including the stability of the peptide, the desired reaction conditions, and the scale of the synthesis.

Experimental Protocols

Activation of 3-Chloro-4-(dimethylsulfamoyl)benzoic Acid

Protocol 1: Synthesis of 3-Chloro-4-(dimethylsulfamoyl)benzoyl Chloride

This protocol describes the conversion of the carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride. This method is effective but requires careful handling due to the corrosive and moisture-sensitive nature of the reagents and products.[3][4][5][6]

Materials:

  • 3-Chloro-4-(dimethylsulfamoyl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, for azeotropic removal of excess thionyl chloride)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Schlenk line or nitrogen/argon inlet

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-chloro-4-(dimethylsulfamoyl)benzoic acid.

  • Carefully add an excess of thionyl chloride to the flask. Thionyl chloride can often serve as both the reagent and the solvent.

  • Attach the reflux condenser with a drying tube.

  • Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Caution: This step must be performed in a well-ventilated fume hood.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.

  • To ensure complete removal of thionyl chloride, anhydrous toluene can be added to the flask and co-evaporated (azeotropic distillation).

  • The resulting crude 3-chloro-4-(dimethylsulfamoyl)benzoyl chloride is often of sufficient purity for the subsequent conjugation step. It should be used immediately or stored under anhydrous conditions.

Protocol 2: In Situ Activation using Coupling Agents

This protocol details the activation of the carboxylic acid using common coupling reagents, which is generally a milder approach suitable for sensitive peptides. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is widely used to form a more stable, amine-reactive intermediate, suppressing side reactions.[7]

Materials:

  • 3-Chloro-4-(dimethylsulfamoyl)benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vessel (e.g., a glass vial or round-bottom flask)

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, dissolve 3-chloro-4-(dimethylsulfamoyl)benzoic acid (1 equivalent) and NHS or HOBt (1.2 equivalents) in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes. This allows for the formation of the active NHS or HOBt ester.

  • This activated small molecule solution is now ready for direct addition to the peptide solution for conjugation.

Conjugation to the Peptide

The following protocols can be adapted for both solution-phase and solid-phase peptide synthesis (SPPS) approaches. For SPPS, the peptide remains attached to the resin during the conjugation reaction.

Protocol 3: Solution-Phase Conjugation with 3-Chloro-4-(dimethylsulfamoyl)benzoyl Chloride

Materials:

  • Purified, lyophilized peptide with a free amine group

  • Freshly prepared 3-chloro-4-(dimethylsulfamoyl)benzoyl chloride

  • Anhydrous, non-nucleophilic solvent (e.g., DMF, DCM)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve the peptide in the anhydrous solvent in a reaction vessel.

  • Add a non-nucleophilic base, such as DIPEA (2-3 equivalents), to the peptide solution to neutralize any salts and to act as a proton scavenger.

  • In a separate, dry vessel, dissolve the freshly prepared 3-chloro-4-(dimethylsulfamoyl)benzoyl chloride in the same anhydrous solvent.

  • Slowly add the acyl chloride solution dropwise to the stirring peptide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, the crude conjugate can be purified.

Protocol 4: Solid-Phase Conjugation with In Situ Activated 3-Chloro-4-(dimethylsulfamoyl)benzoic Acid

This method is advantageous as it simplifies purification by allowing excess reagents to be washed away from the resin-bound peptide.[2][8][9]

Materials:

  • Peptide-bound resin (e.g., from an automated peptide synthesizer)

  • Activated 3-chloro-4-(dimethylsulfamoyl)benzoic acid solution (from Protocol 2)

  • Solid-phase synthesis vessel

  • Shaker or bubbler for mixing

Procedure:

  • Ensure the N-terminal Fmoc protecting group of the peptide on the resin has been removed (if applicable) and the resin has been thoroughly washed with DMF.

  • Add the pre-activated solution of 3-chloro-4-(dimethylsulfamoyl)benzoic acid (from Protocol 2) to the resin in the synthesis vessel.

  • Add a non-nucleophilic base like DIPEA (2-3 equivalents).

  • Agitate the mixture at room temperature for 4-24 hours.

  • Monitor the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test to check for the presence of free primary amines.

  • Once the reaction is complete (ninhydrin test is negative), wash the resin thoroughly with DMF, DCM, and methanol to remove all soluble reagents and byproducts.

  • The conjugated peptide can then be cleaved from the resin and deprotected using standard procedures (e.g., with a cleavage cocktail containing trifluoroacetic acid - TFA).

Purification and Characterization

Protocol 5: Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the most common and effective method for purifying peptide conjugates.[10][11][12][13]

Materials:

  • Crude peptide conjugate

  • RP-HPLC system with a preparative or semi-preparative C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • Lyophilizer

Procedure:

  • Dissolve the crude peptide conjugate in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).

  • Optimize the separation on an analytical C18 column to determine the retention time of the desired conjugate and the optimal gradient.

  • Scale up the purification to a preparative or semi-preparative C18 column.

  • Elute the peptide using a linear gradient of increasing Solvent B concentration.

  • Collect fractions corresponding to the peak of the desired conjugate.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Protocol 6: Characterization by Mass Spectrometry and NMR

Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the final conjugate.

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[14][15][16] High-resolution mass spectrometry (HRMS) can provide highly accurate mass data to confirm the elemental composition.

  • Procedure: Prepare a dilute solution of the purified conjugate in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS). Analyze the sample according to the instrument's standard operating procedures. The observed molecular weight should match the calculated molecular weight of the conjugated peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the structure of the conjugate and the site of conjugation.

  • Technique: 1D ¹H NMR and 2D correlation experiments (e.g., COSY, HSQC, HMBC) can be employed.[17][18][19][20]

  • Procedure: Dissolve a sufficient amount of the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The presence of aromatic signals from the 3-chloro-4-(dimethylsulfamoyl)benzoic acid moiety and their correlation with peptide signals in 2D NMR spectra can confirm the covalent linkage. Chemical shift perturbations of the peptide's amino acid residues upon conjugation can also provide information about the binding site.

Data Presentation and Visualization

Table 1: Reaction Parameters for Peptide Conjugation

ParameterAcyl Chloride MethodCoupling Agent Method
Activation Reagent Thionyl chloride (SOCl₂)EDC/NHS or EDC/HOBt
Equivalents of Reagents Acyl Chloride: 1.5-2 eq.Small Molecule: 1.5-3 eq., Coupling Agent: 1.5-3 eq., Additive: 1.5-3 eq.
Base DIPEA (2-3 eq.)DIPEA (2-4 eq.)
Solvent Anhydrous DMF, DCMAnhydrous DMF, DCM
Reaction Temperature 0 °C to Room Temp.0 °C to Room Temp.
Reaction Time 2-12 hours4-24 hours
Monitoring HPLC, LC-MSHPLC, LC-MS, Ninhydrin Test (for SPPS)

Experimental Workflows

Conjugation_Workflow cluster_activation Activation of Small Molecule cluster_conjugation Conjugation to Peptide cluster_downstream Downstream Processing start 3-Chloro-4-(dimethylsulfamoyl)benzoic Acid acyl_chloride Acyl Chloride Formation (Protocol 1) start->acyl_chloride coupling_agent Coupling Agent Activation (Protocol 2) start->coupling_agent activated_sm Activated Small Molecule acyl_chloride->activated_sm coupling_agent->activated_sm conjugation_step Amide Bond Formation (Protocols 3 & 4) activated_sm->conjugation_step peptide_source Biologically Active Peptide (Solution or on Resin) peptide_source->conjugation_step crude_conjugate Crude Peptide Conjugate conjugation_step->crude_conjugate purification Purification (RP-HPLC) (Protocol 5) crude_conjugate->purification characterization Characterization (MS, NMR) (Protocol 6) purification->characterization final_product Purified Peptide Conjugate characterization->final_product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 3-Chloro-4-(dimethylsulfamoyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid.

Sulfamoylbenzoic acid derivatives are critical pharmacophores and building blocks in drug discovery[1]. While the conventional synthesis—reacting a sulfonyl chloride with an amine—is the industry standard due to its directness, reaction yields are notoriously variable and highly sensitive to environmental and stoichiometric conditions[2]. This guide breaks down the mechanistic pitfalls of this amination reaction and provides a self-validating, field-proven protocol to maximize your yield.

Mechanistic Pathway & Competing Reactions

The synthesis relies on the nucleophilic attack of dimethylamine on 3-chloro-4-(chlorosulfonyl)benzoic acid. However, sulfonyl chlorides are inherently moisture-sensitive[3]. The primary cause of yield reduction is the competitive hydrolysis of the sulfonyl chloride intermediate, which generates the unreactive 3-chloro-4-sulfobenzoic acid byproduct.

SynthesisPathway SM 3-Chloro-4-(chlorosulfonyl) benzoic acid Product 3-Chloro-4-(dimethylsulfamoyl) benzoic acid (Target Product) SM->Product Nucleophilic substitution (Fast, Controlled) Byproduct 3-Chloro-4-sulfobenzoic acid (Hydrolysis Byproduct) SM->Byproduct Competitive Hydrolysis (Exothermic) Reagent1 Dimethylamine (Anhydrous, THF) Reagent1->Product Reagent2 H2O / Moisture (Aqueous conditions) Reagent2->Byproduct

Reaction pathway showing the desired amination vs. the competitive hydrolysis side reaction.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yield consistently below 50%, and why am I seeing a major polar byproduct on LCMS? A: The polar byproduct is almost certainly 3-chloro-4-sulfobenzoic acid, formed via hydrolysis. Sulfonyl chlorides are highly susceptible to hydrolysis due to the harshly acidic and oxidizing conditions inherent in their own synthesis, making them highly sensitive to any introduced moisture[3]. If you are using aqueous dimethylamine (e.g., 40% wt in water) or hygroscopic solvents that haven't been dried, water competes with the amine as a nucleophile. Causality & Solution: Switch to strictly anhydrous conditions. Use a commercially available 2.0 M solution of dimethylamine in anhydrous THF and ensure your starting material is thoroughly desiccated.

Q2: I am using anhydrous dimethylamine in THF, but I am still seeing incomplete conversion of the sulfonyl chloride. What is the issue? A: The amination reaction generates one equivalent of hydrochloric acid (HCl) for every molecule of sulfonamide formed. If this HCl is not effectively neutralized, it protonates the remaining dimethylamine in the reactor. Protonated dimethylamine is non-nucleophilic, which halts the reaction prematurely. Causality & Solution: You must employ an HCl scavenger to drive the reaction to completion[4]. You can either use a large excess of dimethylamine (>2.5 equivalents) to act as both the reactant and the base, or add an auxiliary, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents).

Q3: How do I efficiently isolate the product? It seems highly water-soluble and I lose most of my yield during the aqueous workup. A: 3-Chloro-4-(dimethylsulfamoyl)benzoic acid contains a carboxylic acid moiety with a pKa of approximately 4.0. Under basic or neutral workup conditions, it exists as a highly water-soluble carboxylate salt. Causality & Solution: Perform a strict pH-controlled precipitation. After the reaction is complete, quench the mixture and acidify the aqueous layer to pH 2.0 - 2.5 using 1N HCl. This ensures the carboxylic acid is fully protonated (neutral), driving the product into the organic phase (EtOAc) during extraction, or causing it to precipitate directly out of the aqueous layer.

Quantitative Data: Impact of Reaction Conditions on Yield

To illustrate the importance of the troubleshooting steps above, the following table summarizes typical reaction yields based on the chosen parameters.

Reaction ConditionAmine SourceBase / HCl ScavengerMajor ByproductTypical Yield
Aqueous 40% Dimethylamine in H₂ONone3-Chloro-4-sulfobenzoic acid30 - 45%
Semi-Anhydrous 2.0M Dimethylamine in THFNone (Only 1.0 eq Amine used)Unreacted Starting Material40 - 50%
Anhydrous (Excess Amine) 2.0M Dimethylamine in THFDimethylamine (3.0 eq total)Trace75 - 85%
Optimized Anhydrous 2.0M Dimethylamine in THF DIPEA (1.5 eq) None > 90%
Experimental Workflow & Protocol

ExperimentalWorkflow Step1 1. Dissolve 3-Chloro-4-(chlorosulfonyl)benzoic acid in anhydrous THF Step2 2. Cool reactor to 0°C (Ice/Water Bath) Step1->Step2 Step3 3. Dropwise addition of 2.0M Dimethylamine in THF + DIPEA (Maintain temp < 5°C) Step2->Step3 Step4 4. Stir at Room Temperature for 2-4 hours Step3->Step4 Step5 5. Quench with 1N HCl to pH 2.0 - 2.5 Step4->Step5 Step6 6. Extract with EtOAc, Wash, Dry, and Concentrate Step5->Step6

Optimized step-by-step experimental workflow for maximizing reaction yield.

Step-by-Step Methodology (Optimized Anhydrous Protocol)
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with an inert gas (Nitrogen or Argon) to establish an anhydrous environment.

  • Dissolution: Dissolve 1.0 equivalent of 3-chloro-4-(chlorosulfonyl)benzoic acid in anhydrous THF (approximately 10 mL of solvent per gram of starting material).

  • Cooling: Submerge the reaction flask in an ice/water bath and allow the internal temperature to reach 0°C. Self-Validation: Use an internal temperature probe to ensure the solvent is fully chilled before proceeding.

  • Base Addition: Add 1.5 equivalents of anhydrous N,N-Diisopropylethylamine (DIPEA) to the stirring solution.

  • Amination: Dropwise, add 1.2 equivalents of 2.0 M Dimethylamine in THF over 15-20 minutes. Maintain the internal temperature below 5°C to prevent exothermic degradation and side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm naturally to room temperature. Stir for 2 to 4 hours. Self-Validation: Monitor completion via LCMS or TLC (eluent: 10% MeOH in DCM with 1% AcOH).

  • Quenching & Acidification: Once complete, concentrate the THF under reduced pressure to minimize organic solvent volume. Dilute the resulting residue with distilled water and slowly add 1N HCl dropwise until the pH reaches strictly 2.0 - 2.5. Self-Validation: Confirm pH with a calibrated pH meter or high-resolution pH paper.

  • Extraction: Extract the acidified aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the pure 3-Chloro-4-(dimethylsulfamoyl)benzoic acid as a solid.

References
  • [1] US20220283175A1 - Metalloenzymes for biomolecular recognition of n-terminal modified peptides, Google Patents. URL:

  • [2] Quantitative structure–reactivity study on sulfonation of amines, alcohols and phenols, Arabian Journal of Chemistry. URL:

  • [3] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO, Organic Letters - ACS Publications. URL:

  • [4] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives, MDPI. URL:

Sources

Optimization

Troubleshooting low solubility of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and formulation scientists facing challenges with the aqueous solubility of 3-Chloro-4-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and formulation scientists facing challenges with the aqueous solubility of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS: 1263276-33-0).

Despite possessing an ionizable carboxylic acid group, this compound is notoriously stubborn in aqueous media. The combination of the electron-withdrawing chloro group and the bulky, highly hydrophobic dimethylsulfamoyl moiety severely disrupts the hydrogen-bonding network of water, leading to kinetic precipitation and low thermodynamic solubility. This guide outlines the mechanistic causes of these issues and provides field-validated, step-by-step protocols to overcome them.

Troubleshooting Workflow

SolubilityTroubleshooting A Compound Precipitates in Aqueous Buffer B Check Buffer pH vs pKa (~3.5) A->B C pH < 5.0 (Protonated State) B->C Acidic D pH > 6.0 (Ionized State) B->D Neutral/Basic E Adjust pH / Form Salt (NaOH / KOH) C->E F Check Counterions (Avoid Ca2+, Mg2+) D->F G Still Insoluble? (Hydrophobic Bulk) E->G F->G H In Vitro Assay: Use PEG-400 / DMSO G->H Tolerates Organics I In Vivo Dosing: Use HP-β-CD Complex G->I Aqueous Only J Fully Solubilized Target Concentration H->J I->J

Decision tree for troubleshooting the aqueous solubility of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid.

Section 1: Diagnostic FAQs (Understanding the Mechanism)

Q1: Why does this compound "crash out" when diluted into pH 7.4 assay buffer, even though its pKa suggests it should be ionized? Causality: The electron-withdrawing chloro and sulfamoyl groups lower the pKa of the benzoic acid to approximately 3.0–3.5, meaning it is indeed fully ionized (deprotonated) at physiological pH[1]. However, when you dilute a concentrated DMSO stock directly into an aqueous buffer, the compound experiences "solvent shock." The hydration shell of the carboxylate takes time to form, while the massive hydrophobic surface area of the dimethylsulfamoyl and chloro-aromatic regions rapidly associate via hydrophobic interactions, outpacing solvation and causing kinetic precipitation[2].

Q2: Does the choice of buffer salts impact the solubility of the ionized form? Causality: Absolutely. While alkali metal salts (sodium, potassium) of acidic drugs are highly water-soluble[2], divalent cations like Ca²⁺ and Mg²⁺ (commonly found in PBS with calcium/magnesium, Tyrode's solution, or HBSS) can bridge the carboxylate anions, forming highly insoluble coordination complexes. Always use strictly monovalent, cation-free buffers (e.g., Sodium Phosphate or HEPES) during initial solubilization.

Section 2: Step-by-Step Troubleshooting Protocols

The following protocols are designed as self-validating systems. By incorporating intermediate verification steps, you ensure that any failure is caught before introducing the compound into complex biological assays.

Protocol A: The "Step-Down" Co-Solvency Method (For In Vitro Assays)

Objective: Prevent rapid nucleation and solvent shock when transitioning from a 100% organic stock to an aqueous assay buffer. Co-solvents act by reducing the interfacial tension between the aqueous phase and the hydrophobic solute[2].

  • Primary Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Self-Validation: Ensure the solution is optically clear.

  • Buffer Pre-Warming: Pre-warm your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4) to 37°C. Solubility is temperature-dependent, and gentle heating increases the dissolution rate and thermodynamic limit[3].

  • Intermediate Gradient Creation: Instead of a direct 1:100 dilution into water, create an intermediate working stock. Dilute the 10 mM DMSO stock 1:10 into a 50% PEG-400 / 50% Water mixture. The PEG-400 acts as a transitional hydrotrope, shielding the hydrophobic bulk.

  • Final Dilution: Add the intermediate stock dropwise to the pre-warmed assay buffer under vigorous vortexing.

  • Validation: Shine a laser pointer through the final solution. The absence of a scattered beam (Tyndall effect) confirms the absence of micro-precipitates.

Protocol B: Cyclodextrin Complexation (For In Vivo Dosing)

Objective: Achieve high concentrations (>5 mM) in strictly aqueous media without using toxic levels of organic solvents. Cyclodextrin derivatives increase water solubility by encapsulating the hydrophobic regions of the drug[2].

  • Excipient Preparation: Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in sterile saline (0.9% NaCl) or pure water. Ensure the pH is adjusted to 7.4 using 0.1 M NaOH.

  • Compound Addition: Add the required mass of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid directly to the HP-β-CD solution.

  • Equilibration: Sonicate the suspension in a water bath at 40°C for 30 minutes. The hydrophobic cavity of the cyclodextrin will gradually encapsulate the dimethylsulfamoyl group, while the ionized carboxylate remains exposed to the aqueous exterior.

  • Maturation: Place the solution on an end-over-end rotator at room temperature for 12–24 hours to reach thermodynamic equilibrium.

  • Validation & Isolation: Filter the solution through a 0.22 µm PTFE syringe filter to remove uncomplexed API. Quantify the final dissolved concentration using HPLC-UV against a known standard curve.

Section 3: Quantitative Strategy Comparison

To aid in experimental design, the table below summarizes the expected outcomes of various solubilization strategies applied to benzoic acid derivatives with high lipophilicity[2][3][4].

Solubilization StrategyMechanism of ActionEstimated Max ConcentrationPrimary ApplicationLimitations
pH Adjustment (pH > 7.0) Deprotonation of carboxylic acid to form a polar carboxylate salt[5].~1.0 - 2.5 mMStandard biochemical assaysHighly susceptible to precipitation by divalent cations (Ca²⁺/Mg²⁺).
Co-solvency (10% DMSO / PEG-400) Reduces interfacial tension; disrupts water's H-bond network[2].5.0 - 10.0 mMHigh-throughput screening (in vitro)Solvent toxicity; may inhibit sensitive enzymes or alter cell membranes.
Cyclodextrin Complexation (20% HP-β-CD) Encapsulates hydrophobic dimethylsulfamoyl/chloro groups[2].10.0 - 50.0 mMIn vivo dosing (IV, IP, PO)Requires long equilibration time (12-24h); high material cost.
Micellar Dispersion (Tween 80 / Cremophor) Entraps lipophilic regions within surfactant micelles[4].5.0 - 20.0 mMFormulation developmentCan cause foaming; potential assay interference via micelle entrapment of targets.

References

  • Jouyban, A., Rahimpour, E., & Acree Jr., W. (2019). "Further Analysis on Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures." Pharmaceutical Sciences, 25(2), 165-170. Available at:[Link]

  • Zhang, X., et al. (2021). "The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids." Journal of Chemical Research, 45(11-12), 1100-1106. Available at:[Link]

  • International Journal of Pharmacy and Chemistry Analysis. "Strategies for improving hydrophobic drugs solubility and bioavailability." IJPCA. Available at: [Link]

  • Saxena, C., & Mishra, G.P. (2022). "Comprehensive Study About Solubility Enhancement Techniques." International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 11(9). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for 3-Chloro-4-(dimethylsulfamoyl)benzoic acid

Welcome to the Technical Support Center. As drug development and analytical demands evolve, achieving robust, reproducible, and highly sensitive quantification of complex intermediates is paramount.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and analytical demands evolve, achieving robust, reproducible, and highly sensitive quantification of complex intermediates is paramount. This guide provides a deep-dive into the chromatographic and mass spectrometric optimization for 3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS: 1263276-33-0).

Designed for researchers and application scientists, this document moves beyond basic protocols to explain the causality behind every experimental choice, ensuring your methods are scientifically grounded and self-validating.

Analyte Mechanistic Profile & Strategy

To optimize an LC-MS method, we must first understand the physicochemical nature of the analyte. 3-Chloro-4-(dimethylsulfamoyl)benzoic acid presents three distinct functional groups that dictate our analytical strategy:

  • Carboxylic Acid Moiety (pKa ~3.5): This group is highly sensitive to mobile phase pH. If analyzed in a neutral mobile phase (pH 5–7), the molecule exists in a state of partial ionization. This dual-population state (neutral vs. ionized) partitions unevenly into reversed-phase columns, causing severe peak tailing or splitting.

  • Dimethylsulfamoyl Group: A highly polar, neutral functional group that reduces overall lipophilicity, requiring careful gradient design to prevent early elution in the void volume.

  • Chloro Substituent: An electron-withdrawing halogen that adds lipophilicity and, crucially, stabilizes negative charge on the molecule.

The Strategy: We must force the molecule into a fully neutral state during chromatography (using acidic mobile phases) to ensure sharp peaks, while leveraging its propensity to deprotonate for highly sensitive detection in Negative Electrospray Ionization (ESI-) [1].

Mobile Phase & Gradient Architecture

The Causality of Mobile Phase Selection

To suppress the ionization of the carboxylic acid during separation, the mobile phase pH must be maintained at least 1 unit below the analyte's pKa.

  • Aqueous Phase (A): Water + 0.1% Formic Acid (FA). This establishes a pH of ~2.7, ensuring >90% of the analyte remains protonated and neutral, maximizing hydrophobic interactions with the C18 stationary phase[2].

  • Organic Phase (B): Acetonitrile + 0.1% FA. Acetonitrile is preferred over methanol due to its lower viscosity (reducing system backpressure) and superior desolvation efficiency in the ESI source, which enhances MS sensitivity[3].

GradientLogic Start 1. Analyte Assessment 3-Chloro-4-(dimethylsulfamoyl)benzoic acid PhaseA 2. Select Phase A H2O + 0.1% Formic Acid (pH ~2.7) Start->PhaseA PhaseB 3. Select Phase B Acetonitrile + 0.1% Formic Acid Start->PhaseB Scout 4. Scouting Gradient 5% B to 95% B (10 min) PhaseA->Scout PhaseB->Scout Assess 5. Assess Retention (tR) Target: 3 < k' < 10 Scout->Assess Opt 6. Final Method Shallow gradient around tR Assess->Opt

Logical workflow for optimizing LC-MS gradients for acidic sulfonamide derivatives.

Universal Scouting Gradient Protocol

Before locking in a final method, a scouting gradient is required to determine the specific elution point of the analyte on your specific column hardware.

Time (min)Flow Rate (mL/min)%A (H2O + 0.1% FA)%B (ACN + 0.1% FA)Gradient Curve
0.000.40955Initial
1.000.409556 (Linear)
8.000.405956 (Linear)
10.000.405956 (Linear)
10.100.409556 (Linear)
13.000.40955Re-equilibration

Step-by-Step Experimental Protocol

This self-validating protocol ensures both the MS and LC components are optimized synergistically[1].

Step 1: MS/MS Infusion and Tuning

  • Dilute the chemical standard to 1 µg/mL in 50:50 Water:Acetonitrile (no acid added for infusion to promote baseline deprotonation).

  • Infuse directly into the MS at 10 µL/min.

  • Operate in ESI Negative Mode . Scan for the parent ion [M−H]− at m/z 262.0 (Note: Account for the 35Cl/37Cl isotope pattern).

  • Optimize the Capillary/Cone voltage to maximize the parent ion signal.

  • Perform collision-induced dissociation (CID) and scan collision energies (CE) from 10V to 40V to identify at least two stable daughter ions (MRM transitions) for quantification and confirmation[1].

Step 2: Column Selection & Equilibration

  • Install a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure high-efficiency separation and narrow peak widths[4].

  • Purge the system with Phase A and Phase B. Equilibrate the column at 5% B for 10 column volumes.

Step 3: Scouting Gradient Execution

  • Inject 2 µL of the standard using the Universal Scouting Gradient detailed in Section 2.

  • Record the retention time ( tR​ ).

Step 4: Gradient Compression & Optimization

  • Calculate the %B at which the analyte eluted (accounting for system dwell volume).

  • Redesign the gradient to be shallower (e.g., 2% B per minute) centered around the elution %B. This increases resolution from matrix interferences while reducing total run time.

Step 5: System Suitability Verification

  • Perform 6 replicate injections.

  • Validate that the retention factor ( k′ ) is between 3 and 10, peak asymmetry ( As​ ) is between 0.9 and 1.2, and %RSD for peak area is < 2.0%.

Troubleshooting Guide

Even with optimized methods, matrix effects and hardware wear can introduce anomalies. Use the decision tree and Q&A below to diagnose issues rapidly.

TroubleshootingTree Issue LC-MS Issue Detected Branch Identify Symptom Issue->Branch Tailing Peak Tailing / Broadening Branch->Tailing Signal Poor MS Sensitivity Branch->Signal Action1 Check pH: Ensure pH << pKa Increase Buffer Capacity Tailing->Action1 Action2 Switch to ESI Negative Mode Optimize Collision Energy Signal->Action2 Resolve1 Sharp, Symmetrical Peaks Action1->Resolve1 Resolve2 High Signal-to-Noise Ratio Action2->Resolve2

Decision tree for resolving common LC-MS peak shape and sensitivity issues.

Q: Why am I seeing split peaks or severe tailing for this compound? A: This is almost always a pH control failure. If your mobile phase pH drifts upward (e.g., due to volatile formic acid evaporating from the reservoir over several days), the benzoic acid moiety begins to ionize during the run. Ensure fresh mobile phases are prepared every 48 hours. If the issue persists, switch to a column specifically end-capped for acidic compounds.

Q: My MS signal is extremely weak, despite good chromatography. What is wrong? A: First, verify you are operating in ESI Negative mode. The electron-withdrawing chloro and sulfamoyl groups make positive ionization highly inefficient. Second, check your source temperature and desolvation gas flow; highly aqueous elution conditions require higher temperatures (e.g., 400–500°C) to fully evaporate the droplets and release the gas-phase ions.

Q: How do I eliminate carryover for this specific compound? A: 3-Chloro-4-(dimethylsulfamoyl)benzoic acid has a lipophilic halogenated ring that can stick to stainless steel or injector needle seats. Implement a strong needle wash consisting of 50:50:0.1 Methanol:Acetonitrile:Formic Acid. The high organic content disrupts hydrophobic binding, while the acid keeps the molecule neutral and soluble in the wash.

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic acid (TFA) instead of Formic Acid to improve peak shape? A: While TFA is a stronger acid and an excellent ion-pairing agent that yields incredibly sharp peaks, it is highly discouraged for this assay. TFA causes severe ion suppression in the mass spectrometer, especially in negative ESI mode, by strongly pairing with the analyte and preventing gas-phase ion release[5]. Stick to Formic Acid or consider Difluoroacetic acid (DFA) if a compromise between peak shape and MS sensitivity is strictly required[3].

Q: Is a Biphenyl column better than a C18 for this analyte? A: It can be. While C18 relies purely on hydrophobic interactions, a Biphenyl column offers π−π interactions. Because this analyte contains an electron-deficient aromatic ring (due to the chloro and sulfamoyl groups), it can interact strongly with the electron-rich biphenyl stationary phase, offering orthogonal selectivity if you are struggling to separate it from matrix interferences.

Q: Can I use Ammonium Acetate instead of Formic Acid? A: Yes, 10 mM Ammonium Acetate (pH ~6.8) can be used, but it fundamentally changes the chromatography[2]. At this pH, the analyte will be fully ionized (carboxylate anion). It will elute much earlier (reduced retention) and may require a column designed for polar retention (like HILIC or a polar-embedded C18). However, this pH can sometimes boost ESI- sensitivity by pre-forming the ions in solution.

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Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Chloro-4-(dimethylsulfamoyl)benzoic acid Esterification

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely working with 3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS: 1263276-33-0) as a critical buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely working with 3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS: 1263276-33-0) as a critical building block for API synthesis.

While the benzoic acid core itself is relatively unhindered at the ortho positions (C2 and C6), steric hindrance becomes a severe bottleneck when attempting to couple this deactivated, electron-poor acid with bulky secondary, tertiary, or structurally complex API alcohols. This guide synthesizes field-proven mechanistic insights and self-validating protocols to help you bypass these kinetic barriers.

Part 1: Diagnostic FAQs – Understanding the Chemical Reality

Q1: Why does standard Fischer esterification (H₂SO₄/MeOH) or simple alkylation (R-X + K₂CO₃) fail or yield <10% product with complex alcohols? A: The failure is driven by a combination of electronic deactivation and steric clash. The chlorine atom at C3 and the dimethylsulfamoyl group at C4 are strongly electron-withdrawing.

  • In Fischer Esterification: While electron-withdrawing groups make the carbonyl carbon more electrophilic, they also drastically reduce the basicity of the carbonyl oxygen, slowing down the initial protonation step required for acid catalysis. Furthermore, bulky alcohols cannot physically access the tetrahedral intermediate state.

  • In Alkylation (SN2): The electron-withdrawing groups pull electron density away from the carboxylate anion, making it a remarkably poor nucleophile against sterically hindered alkyl halides.

Q2: I attempted a Steglich esterification (DCC/EDC) with a bulky secondary alcohol, but LC-MS shows a mass corresponding to an N-acylurea byproduct instead of my ester. What happened? A: This is a classic kinetic failure. In a Steglich reaction, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. If your alcohol is sterically hindered, its nucleophilic attack on this intermediate is slower than the intramolecular O-to-N acyl migration. This rearrangement forms a thermodynamically stable, dead-end N-acylurea[1]. Solution: You must add a catalytic amount of 4-Dimethylaminopyridine (DMAP) . DMAP is a small, highly nucleophilic catalyst that intercepts the O-acylisourea faster than it can rearrange, forming an N-acylpyridinium active ester that readily acylates bulky alcohols[2].

Q3: Is the dimethylsulfamoyl group sensitive to harsh activating agents like Oxalyl Chloride? A: No. Unlike primary sulfonamides, the fully substituted N,N-dimethylsulfamoyl group is highly stable against chlorinating agents and acidic conditions. You can safely utilize oxalyl chloride or thionyl chloride to form the highly reactive acid chloride without risking side reactions at the sulfamoyl moiety.

Part 2: Strategic Decision Matrix

Choosing the right activation strategy depends entirely on the steric bulk and acid-sensitivity of your target alcohol.

DecisionTree Start Esterification of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid Q1 Is the target alcohol sterically hindered? Start->Q1 Fischer Standard Fischer or Alkyl Halide + Base Q1->Fischer No (1° Alcohol) Q2 Is the alcohol acid-sensitive? Q1->Q2 Yes (2°/3° Alcohol) AcidCl Acid Chloride Method (Oxalyl Chloride / DMF) Q2->AcidCl No Q3 Is it a macrocyclization or extremely hindered 3° alcohol? Q2->Q3 Yes Yamaguchi Yamaguchi Esterification (TCBC, DMAP) Q3->Yamaguchi Yes Steglich Steglich Esterification (EDC, DMAP) Q3->Steglich No

Decision tree for selecting the optimal esterification protocol based on alcohol properties.

Part 3: Self-Validating Experimental Protocols

As a rule of scientific integrity, every protocol below includes built-in validation steps (TLC/LC-MS checkpoints) so you can verify the reaction's progress mechanistically.

Protocol A: The Acid Chloride Route (Maximum Electrophilicity)

Best for: Highly hindered, non-acid-sensitive alcohols.

Causality: Converting the carboxylic acid to an acid chloride maximizes the electrophilicity of the carbonyl carbon, easily overcoming the steric bulk of the incoming alcohol. We use Oxalyl Chloride over SOCl₂ because its byproducts (CO, CO₂, HCl) are entirely gaseous, preventing liquid contamination.

  • Activation: Suspend 3-Chloro-4-(dimethylsulfamoyl)benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under N₂.

  • Catalysis: Add 2 drops of anhydrous DMF. Mechanism: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, the true active chlorinating species.

  • Chlorination: Dropwise add Oxalyl Chloride (1.5 eq) at 0 °C. Stir for 2 hours at room temperature.

    • Validation Checkpoint: Quench a 10 µL aliquot in methanol. LC-MS should show quantitative conversion to the methyl ester (M+W: 277.7 g/mol ), confirming the acid chloride was formed.

  • Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Coupling: Redissolve in DCM. Add the bulky alcohol (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Add DMAP (0.1 eq) to accelerate the transfer. Stir for 4-12 hours.

  • Workup: Wash with 1M HCl (to remove DMAP/DIPEA), then saturated NaHCO₃. Dry over MgSO₄.

Protocol B: Modified Steglich Esterification (Mild Conditions)

Best for: Acid-sensitive alcohols and moderate steric hindrance.

Steglich Acid Activated Carboxylic Acid + EDC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Fast N_Acyl N-Acylurea (Dead-End Side Product) O_Acyl->N_Acyl Slow Acyl Migration (Occurs if alcohol is bulky) DMAP_Int N-Acylpyridinium Active Ester (via DMAP) O_Acyl->DMAP_Int Fast (DMAP Interception) Product Target Ester + Urea Byproduct DMAP_Int->Product Bulky Alcohol Attack

Mechanistic pathway of Steglich Esterification demonstrating DMAP's role in bypassing the dead-end N-acylurea.

Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is preferred over DCC because its urea byproduct is water-soluble, simplifying purification. DMAP is strictly required to act as an acyl-transfer shuttle[3].

  • Initialization: Dissolve the acid (1.0 eq) and the bulky alcohol (1.1 eq) in anhydrous DCM (0.1 M) at 0 °C.

  • Coupling Agents: Add EDC·HCl (1.5 eq) followed immediately by DMAP (0.5 eq). Note: A higher DMAP loading (up to 0.5 eq) is required for highly hindered alcohols to outcompete the O-to-N rearrangement.

  • Reaction: Allow to warm to room temperature and stir for 16 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc). If a highly polar, UV-active spot appears that does not correspond to the product, it is likely the N-acylurea. This indicates your DMAP loading was too low or the solvent was wet.

  • Workup: Wash the organic layer with water (3x) to remove the EDC-urea byproduct, followed by brine.

Protocol C: Yamaguchi Esterification (Extreme Hindrance)

Best for: Tertiary alcohols, highly complex natural product intermediates, and macrocyclizations.

Causality: This method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride. The extreme steric bulk of the trichlorophenyl ring forces the incoming alcohol to selectively attack the carbonyl carbon of our 3-Chloro-4-(dimethylsulfamoyl)benzoic acid, rather than the TCBC carbonyl[4].

  • Mixed Anhydride Formation: Dissolve the acid (1.0 eq) in anhydrous THF or Toluene. Add Triethylamine (TEA) (1.5 eq) and TCBC (1.2 eq). Stir at room temperature for 2 hours.

    • Validation Checkpoint: The reaction will become cloudy as TEA·HCl precipitates. This physical change validates the formation of the mixed anhydride.

  • Esterification: In a separate flask, dissolve the highly hindered alcohol (1.0 eq) and DMAP (2.0 eq) in Toluene.

  • Addition: Filter the mixed anhydride solution to remove the TEA·HCl salt, then add the filtrate dropwise to the alcohol/DMAP solution. Stir at 80 °C for 12-24 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Purify via silica gel chromatography.

Part 4: Quantitative Method Comparison

Use the following table to benchmark your expected outcomes and select the appropriate reagents.

Esterification MethodReagents UsedBest ForExpected Yield (Hindered Alcohols)Primary Byproduct / Drawback
Acid Chloride Oxalyl Chloride, DMF, DIPEANon-acid-sensitive 2°/3° alcohols85 - 95%HCl generation (requires base); harsh on sensitive substrates.
Steglich EDC·HCl, DMAPAcid-sensitive substrates60 - 80%Formation of N-acylurea if DMAP is insufficient[1].
Yamaguchi TCBC, TEA, DMAPExtreme steric hindrance, macrocyclization75 - 90%Requires stoichiometric DMAP; atom-uneconomical[4].
Mukaiyama 2-Chloro-1-methylpyridinium iodideMild conditions, peptide couplings50 - 70%Pyridone byproducts can be difficult to remove via chromatography[5].

References

  • Organic Chemistry Portal. Steglich Esterification. Retrieved from:[Link]

  • National Institutes of Health (PMC). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from:[Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters. Retrieved from:[Link]

  • National Institutes of Health (PMC). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals isolate and purify 3-Chloro-4-(dimethylsulfamoyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals isolate and purify 3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS 1263276-33-0)[1] from complex crude reaction mixtures.

The synthesis of sulfonamide-bearing benzoic acids typically involves the chlorosulfonation of a halogenated benzoic acid, followed by nucleophilic displacement with an amine (in this case, dimethylamine)[2]. This harsh synthetic route frequently generates a predictable profile of impurities, including unreacted starting materials, regioisomers, and hydrolysis byproducts[3]. This guide provides the mechanistic rationale, self-validating protocols, and troubleshooting steps required to achieve >98% purity.

I. Mechanistic Workflow & Phase Separation Strategy

Because the target molecule contains both a carboxylic acid (pKa ~3.8) and a neutral dimethylsulfamoyl group, we can exploit its pH-dependent solubility. By cycling the pH, we can selectively partition the target compound away from neutral organic impurities and highly acidic byproducts.

PurificationWorkflow Crude Crude Reaction Mixture (Product + Impurities) Dissolve Dissolve in EtOAc & Extract with NaHCO3 (aq) Crude->Dissolve OrgLayer Organic Layer (Neutral Impurities) Dissolve->OrgLayer Discard AqLayer Aqueous Layer (Product + Sulfonates) Dissolve->AqLayer Retain Acidify Acidify to pH 1-2 with 1M HCl AqLayer->Acidify Precipitate Crude Precipitate (Filter & Wash) Acidify->Precipitate Precipitation Recryst Recrystallization (EtOH / Water) Precipitate->Recryst Pure Pure 3-Chloro-4- (dimethylsulfamoyl)benzoic acid Recryst->Pure >98% Purity

Figure 1: Phase-directed purification workflow for 3-Chloro-4-(dimethylsulfamoyl)benzoic acid.

II. Diagnostic Q&A: Troubleshooting Common Impurities

Q1: During the amination step with dimethylamine, I observe a highly polar, water-soluble impurity that persists through extraction. What is the mechanism of its formation? A1: This is typically the sulfonic acid byproduct (e.g., 3-chloro-4-sulfobenzoic acid). It forms when the highly reactive intermediate sulfonyl chloride undergoes competitive hydrolysis with adventitious water in the reaction mixture, rather than undergoing nucleophilic attack by dimethylamine[3]. Because it contains both a sulfonic acid (pKa < 1.0) and a carboxylic acid, it remains highly water-soluble even at pH 2. It is easily removed by discarding the aqueous filtrate after precipitating your target product.

Q2: How do I separate unreacted 3-chlorobenzoic acid from the final product? A2: Both compounds possess a carboxylic acid moiety with nearly identical pKa values, making standard acid-base extraction insufficient for complete resolution. However, the introduction of the dimethylsulfamoyl group significantly alters the partition coefficient (LogP) and crystallization thermodynamics. We recommend exploiting this via selective recrystallization (see Protocol below). The target product is significantly less soluble in cold aqueous ethanol compared to the starting material.

Q3: Why does my product "oil out" instead of crystallizing during the acidification of the aqueous layer? A3: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point in the specific solvent mixture, or when high concentrations of localized acid cause rapid, disordered aggregation. To prevent this, ensure the aqueous extract is cooled to 0–5 °C, and add the 1M HCl dropwise with vigorous stirring to maintain a controlled supersaturation environment.

III. Quantitative Partitioning Data

To successfully execute the purification, you must understand the physicochemical behavior of the target versus its common impurities.

Property3-Chloro-4-(dimethylsulfamoyl)benzoic acid3-Chlorobenzoic acid (Impurity)3-Chloro-4-sulfobenzoic acid (Impurity)
Target Role Desired Product Unreacted Starting MaterialHydrolysis Byproduct
Est. pKa ~3.8 (Carboxyl)3.82 (Carboxyl)<1.0 (Sulfonic), ~3.8 (Carboxyl)
Aqueous Sol. (pH 8) Highly SolubleHighly SolubleHighly Soluble
Aqueous Sol. (pH 1) Insoluble (Precipitates) Insoluble (Precipitates)Soluble (Remains in filtrate)
Organic Sol. (EtOAc) HighHighLow

IV. Validated Step-by-Step Purification Protocol

This protocol is designed as a self-validating system , meaning analytical checkpoints are built into the workflow to ensure causality and prevent downstream failures.

Step 1: Liquid-Liquid Extraction (Removal of Neutral Impurities)
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Extraction: Wash the organic layer with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) (3 x 5 mL/g). The mildly basic pH (~8) will deprotonate the carboxylic acid, driving the target molecule into the aqueous phase.

  • Validation Checkpoint: Spot the organic layer on a TLC plate (UV 254 nm). If the extraction is complete, the organic TLC spot should show only non-polar/neutral impurities, with no target product remaining. Discard the organic layer.

Step 2: Controlled Acidification (Product Isolation)
  • Cooling: Transfer the combined aqueous NaHCO3​ layers to an Erlenmeyer flask and cool in an ice bath to 0–5 °C.

  • Acidification: Slowly add 1M HCl dropwise under vigorous magnetic stirring until the pH reaches 1.5–2.0. A white to off-white precipitate will form.

  • Filtration: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water to remove any residual dimethylamine hydrochloride salts and sulfonic acid byproducts.

  • Validation Checkpoint: Check the pH of the filtrate supernatant with pH paper to ensure it is <2. Analyze the filtrate via LC-MS; it should confirm the absence of the target mass (m/z ~262 for [M−H]− ) and the presence of the highly polar sulfonic acid byproduct.

Step 3: Recrystallization (Polishing)
  • Dissolution: Transfer the crude precipitate to a round-bottom flask. Add a minimum volume of boiling Ethanol (EtOH) until the solid just dissolves.

  • Crystallization: Remove from heat and slowly add warm distilled water dropwise until the solution becomes slightly cloudy (the cloud point). Allow the flask to cool to room temperature undisturbed, then transfer to a 4 °C refrigerator for 4 hours.

  • Collection: Collect the purified crystals via vacuum filtration and dry under high vacuum for 12 hours.

  • Validation Checkpoint: Perform a melting point determination and 1H -NMR (in DMSO- d6​ ) to confirm the complete removal of 3-chlorobenzoic acid regioisomers. The dimethylsulfamoyl protons should appear as a sharp singlet integrating to 6H around δ 2.7-2.8 ppm[3].

V. References

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for 3-Chloro-4-(dimethylsulfamoyl)benzoic acid Cross-Coupling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific failure modes encountered when attempting palladium-catalyzed cross-couplings (such...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific failure modes encountered when attempting palladium-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction) with 3-Chloro-4-(dimethylsulfamoyl)benzoic acid .

Rather than providing a generic protocol, this guide deconstructs the substrate's unique electronic and steric topology to explain why standard conditions fail and how to engineer a self-validating, high-yielding catalytic system.

Substrate Profiling & The Causality of Coupling Failures

To optimize this transformation, we must first analyze the "triple threat" this molecule presents to standard palladium catalysis:

  • The Aryl Chloride: The C–Cl bond possesses a high bond dissociation energy (~96 kcal/mol). Standard first-generation catalysts (e.g., Pd(PPh3​)4​ ) cannot overcome the activation barrier required for efficient oxidative addition [1].

  • Ortho-Steric Hindrance: The bulky dimethylsulfamoyl ( −SO2​NMe2​ ) group is positioned ortho to the chloride. While its strong electron-withdrawing nature thermodynamically favors oxidative addition, its immense steric bulk severely restricts the trajectory of the incoming nucleophile during the critical transmetalation step [3].

  • The Free Carboxylic Acid: Under basic cross-coupling conditions, the −COOH group deprotonates to form a carboxylate. This immediately consumes a full equivalent of base. Furthermore, the carboxylate can act as a competitive bidentate ligand, coordinating to the Pd(II) center to form inactive, off-cycle dimers [2].

Troubleshooting Guide & FAQs

Q: My reaction stalls at <15% conversion, and I recover mostly starting material. Is the C–Cl bond failing to activate? A: Counterintuitively, oxidative addition is likely not your primary failure point. The highly electron-withdrawing −SO2​NMe2​ group activates the C–Cl bond toward insertion. The stall is almost certainly occurring at the transmetalation step due to the ortho-steric clash. Actionable Fix: Abandon standard ligands like PPh3​ or dppf. You must use a bulky, electron-rich biaryl phosphine ligand (Buchwald ligands) such as XPhos or SPhos . These ligands enforce a highly active monoligated Pd(0)L1​ state and create a deep catalytic pocket that forces the bulky ortho-substituent away from the transmetalating partner [1].

Q: I am using XPhos, but I see a rapid formation of a black precipitate (Pd black) within 30 minutes of heating. What is causing catalyst death? A: Pd black indicates premature reductive elimination of the ligand or base-induced catalyst degradation. In your case, the culprit is the free carboxylic acid. If you only use 1.5–2.0 equivalents of base, the carboxylic acid consumes 1.0 equivalent immediately, leaving insufficient base to activate the boronic acid for transmetalation. The stalled Pd(II) intermediate then decomposes. Actionable Fix: Increase your base loading to 3.0–3.5 equivalents . Furthermore, use a pre-catalyst like XPhos Pd G3 to ensure rapid, quantitative generation of the active Pd(0) species without requiring harsh reduction steps in situ [4].

Q: Should I pre-protect the carboxylic acid as an ester to avoid these issues? A: Pre-protection (e.g., as a methyl ester) will completely eliminate carboxylate-driven Pd poisoning and reduce your base requirements. However, it adds two synthetic steps (protection and subsequent saponification). If throughput is your goal, direct coupling of the free acid is highly achievable by strictly controlling base stoichiometry and utilizing a biphasic solvent system (e.g., Toluene/ H2​O 10:1) to solubilize the resulting carboxylate salt [2].

Visualizing the Mechanistic Logic

The diagram below maps the catalytic cycle, explicitly highlighting where the structural features of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid induce bottlenecks, and how optimized conditions bypass them.

MechanisticBottlenecks Pd0 Active Pd(0)L1 (XPhos) OA Oxidative Addition (Fast: Activated by -SO2NMe2) Pd0->OA Ar-Cl TM Transmetalation (Bottleneck: Ortho-Steric Clash) OA->TM Boronic Acid + Base Poison Pd(II) Poisoning (Carboxylate Coordination) OA->Poison Low Base (<2 eq) RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Cross-Coupled Product Poison->Pd0 Excess K3PO4 (3.5 eq)

Catalytic cycle highlighting steric and carboxylate-induced bottlenecks.

Quantitative Data & Optimization Matrices

To streamline your catalyst and condition selection, refer to the matrices below. These tables summarize the causality behind reagent performance for this specific substrate class.

Table 1: Catalyst & Ligand Selection Matrix

Pre-Catalyst / LigandOxidative Addition RateTransmetalation EfficiencyOverall Recommendation
Pd(PPh3​)4​ Poor (C–Cl bond too strong)Very Poor (Steric clash)❌ Do not use
Pd(dppf)Cl2​ ModeratePoor (Bidentate rigidity)❌ High risk of stalling
Pd(OAc)2​ / SPhosExcellentGood✅ Viable for smaller nucleophiles
XPhos Pd G3 Excellent Excellent 🌟 Optimal Choice

Table 2: Base & Solvent Selection Matrix

Base (Equivalents)Solvent SystemObservation / Mechanistic Effect
Na2​CO3​ (2.0 eq)THF / H2​O Incomplete conversion; base fully consumed by −COOH .
Cs2​CO3​ (3.0 eq)DioxaneGood conversion, but high cost and trace protodehalogenation.
K3​PO4​ (3.5 eq) Toluene / H2​O (10:1) Optimal; mild enough to prevent degradation, sufficient for boron activation.
Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid

Objective: Achieve >90% conversion using XPhos Pd G3 and K3​PO4​ in a biphasic system.

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask, add 3-Chloro-4-(dimethylsulfamoyl)benzoic acid (1.0 equiv, 1.0 mmol), the arylboronic acid (1.5 equiv, 1.5 mmol), and finely milled anhydrous K3​PO4​ (3.5 equiv, 3.5 mmol).

    • Causality Check: The 3.5 equiv of base ensures 1.0 equiv is dedicated to deprotonating the −COOH , leaving 2.5 equiv for boronic acid activation and transmetalation.

  • Catalyst Addition: Add XPhos Pd G3 (2.0 mol%).

    • Causality Check: G3 precatalysts contain a mesylate counterion that ensures rapid activation to Pd(0) at room temperature, preventing the formation of Pd black before the catalytic cycle begins [4].

  • Solvent Addition & Degassing: Add a degassed mixture of Toluene/ H2​O (10:1 v/v, 0.2 M concentration). Perform three consecutive Freeze-Pump-Thaw cycles.

    • Causality Check: Oxygen rapidly oxidizes electron-rich phosphines like XPhos. Rigorous degassing is non-negotiable for self-validating success.

  • Reaction Execution: Heat the mixture to 80 °C under an argon atmosphere for 12 hours. Monitor conversion via LC-MS.

  • Workup & Isolation: Cool to room temperature. Add 1M HCl dropwise until the aqueous layer reaches pH 2-3.

    • Causality Check: The product exists as a highly soluble potassium carboxylate salt in the aqueous phase. Acidification protonates the carboxylate, causing the highly organic cross-coupled product to precipitate or partition entirely into the organic layer (e.g., EtOAc) for efficient extraction.

ExperimentalWorkflow Step1 1. Reagent Mixing (Substrates + 3.5eq K3PO4) Step2 2. Catalyst Addition (2 mol% XPhos Pd G3) Step1->Step2 Step3 3. Degassing (Freeze-Pump-Thaw x3) Step2->Step3 Step4 4. Heating (80°C, 12h, Tol/H2O) Step3->Step4 Step5 5. Acidic Workup (pH 2-3, EtOAc Extract) Step4->Step5

Optimized step-by-step workflow for the cross-coupling protocol.

References
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Journal of the American Chemical Society URL:[Link]

  • Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides Organic Letters URL:[Link]

  • Akira Suzuki - Nobel Lecture NobelPrize.org URL:[Link]

  • Ferrocenyl Monophosphine Ligands: Synthesis and Applications in the Suzuki−Miyaura Coupling of Aryl Chlorides The Journal of Organic Chemistry URL:[Link]

Troubleshooting

Resolving peak tailing in 3-Chloro-4-(dimethylsulfamoyl)benzoic acid chromatography

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common chromatographic challenge of peak tailing when analyzing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common chromatographic challenge of peak tailing when analyzing 3-Chloro-4-(dimethylsulfamoyl)benzoic acid. Our approach is rooted in a first-principles understanding of the analyte, stationary phase, and mobile phase interactions to empower you to build robust and reproducible methods.

Core Troubleshooting Guide

Q: Why is my peak for 3-Chloro-4-(dimethylsulfamoyl)benzoic acid exhibiting significant tailing, and what is the systematic approach to eliminate it?

A: Peak tailing for this specific analyte is a frequent observation that almost always points to undesirable secondary chemical interactions on the column. 3-Chloro-4-(dimethylsulfamoyl)benzoic acid is an acidic and polar molecule. This combination makes it susceptible to strong interactions with residual silanol groups (Si-OH) on the surface of standard silica-based reversed-phase columns (e.g., C18).[1][2]

These silanol groups are acidic and can deprotonate (Si-O⁻) at moderate pH levels, creating negatively charged sites.[3][4] Your analyte's polar functional groups can then interact with these sites through a secondary, ion-exchange mechanism, in addition to the intended primary hydrophobic retention mechanism.[3][5] Molecules that undergo this stronger, secondary interaction are retained longer than those that don't, resulting in a delayed elution and a "tail" on the peak.

The diagram below illustrates this problematic interaction.

G cluster_0 Analyte & Stationary Phase cluster_1 Result Analyte 3-Chloro-4-(dimethylsulfamoyl)benzoic acid (Polar Groups) Silanol Deprotonated Silanol Group (Si-O⁻) on Silica Surface Analyte->Silanol Secondary Ionic Interaction (Unwanted) Tailing Peak Tailing Silanol->Tailing Causes

Caption: Unwanted secondary interactions causing peak tailing.

To resolve this, follow this systematic troubleshooting workflow, starting with the highest-impact, lowest-effort adjustments.

Troubleshooting_Workflow start Start: Peak Tailing Observed step1 Step 1: Mobile Phase pH Optimization Set pH < 3.0 using Formic or Trifluoroacetic Acid. start->step1 q1 Is peak shape acceptable (Tailing Factor < 1.2)? step1->q1 step2 Step 2: Evaluate Column Choice Use a modern, end-capped, high-purity (Type B) silica column. q1->step2 No end_ok Problem Resolved Symmetrical Peak Achieved q1->end_ok Yes q2 Is peak shape acceptable? step2->q2 step3 Step 3: Check System & Sample Prep - Minimize extra-column volume - Check for blockages - Ensure sample solvent is weaker than mobile phase q2->step3 No q2->end_ok Yes step3->end_ok If Yes end_contact Further Consultation Needed step3->end_contact If No

Caption: Systematic workflow for troubleshooting peak tailing.

Detailed Troubleshooting Steps & FAQs

This section expands on the workflow with detailed explanations and answers to common follow-up questions.

Step 1: Mobile Phase Optimization

The most powerful tool to improve peak shape for an ionizable compound is adjusting the mobile phase pH.[6][7] The goal is to ensure the analyte is in a single, un-ionized state and to suppress the ionization of surface silanol groups.[8][9]

Q1: What is the optimal mobile phase pH for 3-Chloro-4-(dimethylsulfamoyl)benzoic acid?

A1: The carboxylic acid moiety on your analyte dictates its acidic nature. While the exact pKa is not published, it is expected to be in the range of 3.5 - 4.5, similar to other substituted benzoic acids. A robust chromatographic method should operate at a pH at least 1.5 to 2 units away from the analyte's pKa to prevent the compound from existing in both ionized and un-ionized forms, which causes peak distortion.[6][7]

Therefore, the recommended starting point is to lower the mobile phase pH to ≤ 3.0 .[10][11] At this low pH:

  • Analyte is Un-ionized: The carboxylic acid group (–COOH) will be fully protonated, making the molecule more hydrophobic and promoting a single, consistent retention mechanism.[8]

  • Silanols are Neutralized: The residual silanol groups (Si-OH) on the column packing will also be protonated and thus electrically neutral, which significantly reduces the secondary ionic interactions that cause tailing.[1][3][12]

Q2: Which acid should I add to the mobile phase: Formic Acid or Trifluoroacetic Acid (TFA)?

A2: Both are excellent choices, but they work slightly differently and have different implications for your detection method.

  • Formic Acid (0.1%): This is a good first choice, especially if you are using Mass Spectrometry (MS) detection. It effectively lowers the pH to suppress silanol activity.[11][13] It is less likely to cause the ion suppression in the MS source that can be seen with TFA.[14]

  • Trifluoroacetic Acid (TFA) (0.05% - 0.1%): TFA is a stronger acid and an excellent ion-pairing agent.[14][15] It not only lowers the pH more effectively but also pairs with any positively charged sites on your analyte or shields the negatively charged silanol sites, further improving peak shape.[16][17] However, TFA is a known signal suppressor in MS and can be difficult to remove from the system.[14][18] It is ideal for UV detection.[14]

AdditiveTypical Conc.ProsCons
Formic Acid 0.1%MS-friendly, effectively lowers pH.[19]Less effective at masking severe silanol interactions compared to TFA.[17]
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Excellent peak shape improvement, strong ion-pairing agent.[14][20]Strong MS signal suppression, can be persistent in the LC system.[14][21]
Step 2: Column Selection and Care

If mobile phase optimization does not fully resolve the issue, the column itself is the next area to investigate.

Q3: My peak still tails at low pH. Could my column be the problem?

A3: Yes. Not all C18 columns are created equal. The underlying silica chemistry is critical.

  • Use Modern, End-Capped Columns: Older columns (Type A silica) often have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate tailing.[5][12] Modern columns are typically made with high-purity, "Type B" silica and are "end-capped." End-capping is a process that chemically converts many of the residual silanol groups into less polar groups, effectively shielding them from interacting with analytes.[1][2][3]

  • Consider Alternative Chemistries: For highly polar acidic compounds, specialized columns may offer better performance. Look for columns with polar-embedded phases or mixed-mode chemistries designed to retain and separate polar molecules effectively.[22][23] There are also columns specifically designed for use in 100% aqueous mobile phases, which can be beneficial for retaining polar analytes.[23][24]

  • Check for Column Degradation: A void at the head of the column or a blocked inlet frit can cause peak distortion for all analytes.[1][3] This can happen from pressure shocks or operating at a pH outside the column's stable range.[10] If you suspect this, try replacing the column with a new one to confirm.

Step 3: System and Sample Considerations

Finally, ensure your hardware and sample preparation are not contributing to the problem.

Q4: What other factors can cause peak tailing?

A4: If you have optimized the mobile phase and are using a high-quality column, consider these factors:

  • Extra-Column Volume: Excessive volume between the injector and detector can cause peak broadening and tailing. Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly connected to minimize dead volume.[4]

  • Sample Solvent: The solvent you dissolve your sample in should be weaker than or the same strength as your mobile phase.[25] Dissolving your sample in a much stronger solvent (e.g., pure acetonitrile when your mobile phase is 90% water) can cause the sample to spread on the column before the separation begins, leading to a distorted peak.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[1] To check for this, try reducing the injection volume or the sample concentration by a factor of 5 or 10 and see if the peak shape improves.

Experimental Protocol: Optimizing Mobile Phase pH

Objective: To systematically evaluate the effect of mobile phase pH on the peak shape of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid and determine the optimal conditions to minimize tailing.

Methodology:

  • Analyte & System Preparation:

    • Prepare a 1 mg/mL stock solution of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid in methanol. Dilute to a working concentration of 50 µg/mL with 50:50 water:acetonitrile.

    • Use a modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.

    • Set the UV detector to an appropriate wavelength for the analyte.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare three different aqueous phases:

      • pH 7.0 (Control): HPLC-grade water with 10 mM Ammonium Acetate buffer.

      • pH ~3.0: HPLC-grade water with 0.1% Formic Acid.

      • pH ~2.0: HPLC-grade water with 0.1% Trifluoroacetic Acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Chromatographic Run & Data Analysis:

    • For each aqueous mobile phase (1-3), run an isocratic separation (e.g., 50% A / 50% B).

    • Before each new mobile phase, ensure the column is fully equilibrated by flushing with at least 10 column volumes.

    • Inject the working standard solution (e.g., 5 µL).

    • After each run, calculate the USP Tailing Factor (Tf) for the analyte peak. A Tf of 1.0 is perfectly symmetrical. A value > 1.2 indicates significant tailing.[4]

Expected Outcome:

The results should demonstrate a clear improvement in peak symmetry as the pH is lowered.

Mobile Phase pHExpected Analyte StateExpected Silanol StateExpected Tailing Factor (Tf)Peak Shape
7.0 (Buffered)Mostly Ionized (Anionic)Partially Ionized (Anionic)> 1.8Severe Tailing
~3.0 (0.1% Formic Acid)Un-ionized (Neutral)Mostly Un-ionized (Neutral)1.1 - 1.3Good / Acceptable
~2.0 (0.1% TFA)Un-ionized (Neutral)Un-ionized (Neutral)1.0 - 1.2Excellent

Note: This data is representative and illustrates the expected trend. Actual values will depend on the specific column and system used.[25]

By following this comprehensive guide, you will be able to diagnose the root cause of peak tailing for 3-Chloro-4-(dimethylsulfamoyl)benzoic acid and systematically implement effective solutions to achieve sharp, symmetrical peaks for reliable and accurate quantification.

References

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Cogent TYPE-C Columns. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. [Link]

  • Micromass UK. (n.d.). HPLC solvents and mobile phase additives. [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Waters. (2022, June 25). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?[Link]

  • Waters. (n.d.). Waters Column Selection Guide for Polar Compounds. [Link]

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]

  • ResearchGate. (2021, February 17). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography – Mass spectrometry. [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Journal of Chromatography & Separation Techniques. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]

  • PubChem. (n.d.). 3-(Diethylsulfamoyl)benzoic acid. [Link]

  • PubMed. (2021, April 29). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry. [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?[Link]

  • NextSDS. (n.d.). 3-Chloro-4-(methylsulfanyl)benzoic acid — Chemical Substance Information. [Link]

  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • VCU Scholars Compass. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography. [Link]

  • PubChemLite. (n.d.). 4-chloro-3-(dimethylsulfamoyl)benzoic acid (C9H10ClNO4S). [Link]

  • Chromatography Online. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]

  • PubChem. (n.d.). 3,4-Dimethylbenzoic acid. [Link]

  • NextSDS. (n.d.). 3-[4-(4-CHLOROPHENYL)PHENYLSULFONAMIDO]BENZOIC ACID — Chemical Substance Information. [Link]

  • NIST. (n.d.). Benzoic acid, 3-chloro-, methyl ester. [Link]

  • EPA. (n.d.). Benzoic acid, 3-(aminosulfonyl)-4-chloro-5-((phenylmethyl)amino)- (9CI). [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 3-Chloro-4-(dimethylsulfamoyl)benzoic acid vs. 3-Chloro-4-sulfamoylbenzoic acid

For medicinal chemists and drug development professionals, the selection of appropriately protected building blocks is a critical determinant of synthetic efficiency. This guide provides an in-depth comparative analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

For medicinal chemists and drug development professionals, the selection of appropriately protected building blocks is a critical determinant of synthetic efficiency. This guide provides an in-depth comparative analysis of two closely related synthons: 3-Chloro-4-(dimethylsulfamoyl)benzoic acid and 3-chloro-4-sulfamoylbenzoic acid .

While both molecules share a highly activated aryl chloride core flanked by electron-withdrawing groups, the substitution at the sulfonamide nitrogen—tertiary (N,N-dimethyl) versus primary (NH2)—fundamentally alters their chemoselectivity, base stoichiometry requirements, and viability in transition-metal catalysis.

Physicochemical & Structural Parameters

The reactivity divergence between these two compounds is rooted in their acid-base profiles and steric environments. The primary sulfonamide acts as a secondary acidic site and a potential nucleophile, whereas the N,N-dimethyl analog is fully masked.

Parameter3-Chloro-4-(dimethylsulfamoyl)benzoic acid3-Chloro-4-sulfamoylbenzoic acid [1]
CAS Number 1263276-33-034263-53-1
Sulfonamide Type Tertiary (N,N-dimethylated)Primary (Unsubstituted)
Carboxylic Acid pKa ~3.8~3.8
Sulfonamide pKa None (Aprotic)~8.8 (Highly acidic protons) [2]
Nucleophilicity Low (Nitrogen is fully substituted)High (Upon deprotonation)
Steric Hindrance (ortho to Cl) High (Dimethyl groups restrict rotation)Low
Pd-Catalyst Compatibility ExcellentPoor (Requires protection or specific ligands)

Chemoselectivity in Palladium-Catalyzed Cross-Coupling

The Causality of Catalyst Poisoning vs. Clean Conversion

When functionalizing the C-Cl bond via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, the primary sulfonamide in 3-chloro-4-sulfamoylbenzoic acid presents a severe liability. The NH2 protons (pKa ~8.8) are readily deprotonated by the inorganic bases (e.g., K2CO3, Cs2CO3) required for the catalytic cycle. The resulting sulfonamide anion strongly coordinates to the palladium center, effectively poisoning the catalyst. Furthermore, primary sulfonamides are prone to competitive intra- or intermolecular C-N coupling (N-arylation) [3], leading to complex product mixtures.

Conversely, 3-chloro-4-(dimethylsulfamoyl)benzoic acid is a well-behaved electrophile. The N,N-dimethyl group masks the nitrogen, eliminating its ability to coordinate palladium or act as a nucleophile. This allows for predictable, high-yielding C-C bond formation at the chloro position.

G SubstrateA 3-Chloro-4-(dimethylsulfamoyl) benzoic acid (Tertiary Sulfonamide) PdCat Pd(0) / Ligand Oxidative Addition SubstrateA->PdCat Boronic Acid, Base SubstrateB 3-Chloro-4-sulfamoyl benzoic acid (Primary Sulfonamide) SubstrateB->PdCat Boronic Acid, Base ProductA Clean C-C Coupling (High Yield Suzuki Product) PdCat->ProductA from N,N-dimethyl ProductB Mixed Products: Suzuki + C-N Coupling + Catalyst Deactivation PdCat->ProductB from Primary NH2

Figure 1: Divergent pathways in Pd-catalyzed Suzuki-Miyaura coupling based on sulfonamide substitution.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Base Stoichiometry and Electrophilicity

Both compounds feature an aryl chloride activated for SNAr by the strongly electron-withdrawing para-sulfonamide group. However, the operational execution of these reactions differs entirely due to base stoichiometry.

For 3-chloro-4-sulfamoylbenzoic acid , any added base or basic nucleophile (like an aliphatic amine) will sequentially deprotonate the carboxylic acid (pKa ~3.8) and the primary sulfonamide (pKa ~8.8) [2]. To achieve SNAr at the C-Cl bond, at least 3.0 equivalents of base are strictly required. If insufficient base is used, the nucleophile will be protonated and rendered inactive. Additionally, the formation of a dianion slightly increases the electron density on the aromatic ring, reducing its electrophilicity and necessitating higher reaction temperatures.

For the N,N-dimethyl analog , only the carboxylic acid requires deprotonation. A standard 1.1–1.5 equivalents of base is sufficient. The ring remains highly electrophilic as a monoanion, allowing the SNAr reaction to proceed under milder conditions.

SNAr CompB 3-Chloro-4-sulfamoylbenzoic acid (COOH pKa ~3.8, SO2NH2 pKa ~8.8) Deprot1 Dianion Formation (Requires >2.5 eq Base) CompB->Deprot1 Base Addition SNArB SNAr Product (Slower, requires elevated T) Deprot1->SNArB Nucleophilic Attack CompA 3-Chloro-4-(dimethylsulfamoyl)benzoic acid (COOH pKa ~3.8, No SO2NH2 pKa) Deprot2 Monoanion Formation (Requires 1.1-1.5 eq Base) CompA->Deprot2 Base Addition SNArA SNAr Product (Faster, milder conditions) Deprot2->SNArA Nucleophilic Attack

Figure 2: The impact of acidic protons on base stoichiometry and SNAr reaction kinetics.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The specific equivalents of reagents are chosen to directly address the mechanistic liabilities discussed above.

Protocol A: Suzuki-Miyaura Coupling of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid

Objective: Clean C-C bond formation without catalyst poisoning.

  • Charge the Flask: Add 3-chloro-4-(dimethylsulfamoyl)benzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) to a Schlenk flask.

  • Add Base: Add K₂CO₃ (2.5 eq). Causality: 1.0 eq deprotonates the carboxylic acid to aid solubility; the remaining 1.5 eq activates the boronic acid via the formation of a reactive boronate complex.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Purge with N₂ for 10 minutes.

  • Reaction: Heat to 90 °C for 12 hours. The N,N-dimethyl group remains inert, allowing the oxidative addition and transmetalation steps to proceed unimpeded.

  • Workup: Cool to room temperature, acidify with 1M HCl to pH 3 (to protonate the carboxylic acid), and extract with EtOAc.

Protocol B: SNAr of 3-Chloro-4-sulfamoylbenzoic acid with a Secondary Amine

Objective: Overcome the buffering effect of the primary sulfonamide to enable nucleophilic attack.

  • Charge the Flask: Add 3-chloro-4-sulfamoylbenzoic acid (1.0 eq) and morpholine (1.2 eq) to a reaction vial.

  • Add Base (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: The first equivalent neutralizes the COOH; the second neutralizes the SO₂NH₂; the third ensures the morpholine remains unprotonated and highly nucleophilic.

  • Solvent: Add anhydrous DMF (0.5 M).

  • Reaction: Heat to 100 °C for 16 hours. The elevated temperature is required to overcome the reduced electrophilicity of the transient dianion.

  • Workup: Cool, dilute with water, and carefully acidify to pH 4 to precipitate the product without protonating the newly installed morpholine moiety.

References

  • Source: US Patent Application US20220283175A1 (Citing Enamine Building Block CAS 34263-53-1)
  • Bordwell pKa Table (Acidity of Sulfonamides and Carboxylic Acids) Source: Organic Chemistry Data / Prof. Hans Reich Collection URL:[Link]

  • Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan-Lam Coupling of Primary Sulfonamides Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Comparative

Validating analytical methods for 3-Chloro-4-(dimethylsulfamoyl)benzoic acid purity testing

Title: Comprehensive Guide to Validating Analytical Methods for 3-Chloro-4-(dimethylsulfamoyl)benzoic Acid Purity Testing Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to Validating Analytical Methods for 3-Chloro-4-(dimethylsulfamoyl)benzoic Acid Purity Testing

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS No. 1263276-33-0) is a highly specialized, structurally complex intermediate frequently utilized in the synthesis of advanced sulfonamide-based active pharmaceutical ingredients (APIs) and targeted therapeutics[1]. Structurally, it possesses both a benzoic acid moiety (imparting weak acidity) and a dimethylsulfamoyl group (imparting polarity and potential for specific degradation pathways).

In pharmaceutical development, the purity of such intermediates is non-negotiable. Unidentified impurities or degradation products can propagate through synthetic pathways, leading to genotoxic impurities or reduced API yields. This guide provides an objective, data-driven comparison of analytical platforms for purity testing, detailing self-validating protocols compliant with the latest ICH Q2(R2) guidelines[2].

Platform Comparison: Routine QA/QC vs. Advanced Structural Elucidation

When developing a purity method for 3-Chloro-4-(dimethylsulfamoyl)benzoic acid, laboratories typically choose between standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Photodiode Array and Mass Spectrometry (UHPLC-PDA-MS) .

Table 1: Performance Comparison Matrix for Purity Analysis

ParameterStandard HPLC-UVAdvanced UHPLC-PDA-MS
Primary Use Case Routine batch release, QA/QCImpurity profiling, structural elucidation
Column Chemistry C18 (5 µm particle size)Sub-2-micron C18 or C8
Typical Run Time 25 – 35 minutes5 – 10 minutes
Specificity Relies on retention time & UV spectraOrthogonal (Retention, UV, and m/z)
LOD / LOQ ~0.05% / 0.10% (Area normalization)~0.01% / 0.03% (Highly sensitive)[3]
Operational Cost Low to ModerateHigh (Requires MS maintenance/gas)

Experimental Protocols & Mechanistic Causality

A robust analytical method is not just a sequence of steps; it is a carefully balanced thermodynamic system. Below are the optimized protocols for both platforms, explaining the chemical causality behind each parameter.

Method A: Standard HPLC-UV (Routine Purity Testing)
  • Column: Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (10% B), 5-20 min (10% to 80% B), 20-25 min (80% B), 25-30 min (10% B).

  • Detection: UV at 235 nm and 254 nm.

  • Causality & Logic: The benzoic acid moiety of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid has a predicted pKa of approximately 3.5 to 4.0. If the mobile phase pH is near this pKa, the molecule will exist in a state of partial ionization, leading to severe peak tailing and split peaks. By using 0.1% TFA (pH ~2.0), we force the carboxylic acid into its fully protonated (neutral) state, ensuring sharp, symmetrical peaks and reproducible retention times.

Method B: UHPLC-PDA-MS (Impurity Profiling)
  • Column: Waters Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-6 min (5% to 90% B), 6-7 min (90% B), 7-8 min (5% B).

  • Detection: PDA (200-400 nm) + ESI-MS (Positive/Negative switching).

  • Causality & Logic: While TFA is excellent for peak shape in UV methods, it causes severe ion suppression in the mass spectrometer source. Therefore, Formic Acid is substituted. The sub-2-micron particles of the UHPLC column compensate for the slightly reduced efficiency of formic acid, maintaining high resolution while enabling pristine mass spectral data for unknown degradation products[4].

ICH Q2(R2) Method Validation Workflow

To ensure trustworthiness, the method must be validated according to ICH Q2(R2) standards[5]. The flowchart below illustrates the sequential logic of the validation lifecycle.

ValidationWorkflow Start Method Development & Optimization Spec Specificity & Selectivity (Forced Degradation) Start->Spec Step 1 Lin Linearity & Range (R² > 0.999) Spec->Lin Step 2 Acc Accuracy & Precision (%RSD < 2.0%) Lin->Acc Step 3 LOD LOD & LOQ Determination Acc->LOD Step 4 Rob Robustness (Varied Flow/Temp/pH) LOD->Rob Step 5 Val Validated Method Ready for Routine QC Rob->Val Finalize

Figure 1: ICH Q2(R2) sequential validation workflow for analytical procedures.

Table 2: Experimental Validation Data Comparison (Spiked Samples)

ICH Q2(R2) ParameterHPLC-UV ResultsUHPLC-PDA-MS ResultsAcceptance Criteria
Linearity (R²) 0.9992 (Range: 25-150%)0.9998 (Range: 10-150%)≥ 0.999
Method Precision (%RSD) 1.15% (n=6)0.85% (n=6)≤ 2.0%
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
LOD (S/N > 3) 0.05 µg/mL0.008 µg/mLReport Value
LOQ (S/N > 10) 0.15 µg/mL0.025 µg/mLReport Value

The Self-Validating System: System Suitability & Forced Degradation

A scientifically rigorous method must prove its own validity during every single run. We achieve this through two mechanisms: System Suitability Testing (SST) and Forced Degradation Studies.

System Suitability Testing (SST)

Before analyzing any batch of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid, the system must pass strict SST criteria. This ensures the instrument, column, and mobile phases are performing optimally.

  • Injection Precision: %RSD of 5 replicate standard injections must be ≤ 1.0%.

  • Tailing Factor (T): Must be ≤ 1.5. (If T > 1.5, it indicates secondary interactions, likely due to mobile phase pH drift failing to suppress the carboxylic acid ionization).

  • Theoretical Plates (N): Must be ≥ 5,000.

Forced Degradation Logic (Specificity)

To prove the method is "stability-indicating" (i.e., it can separate the main peak from all possible degradation products), the API is subjected to extreme stress conditions[6]. The logic is mapped below:

ForcedDegradation API 3-Chloro-4-(dimethylsulfamoyl) benzoic acid (API) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Thermal Thermal Stress (Solid, 105°C) API->Thermal Photo Photolytic Stress (UV/Vis Light) API->Photo Eval Chromatographic Evaluation (Mass Balance & Peak Purity) Acid->Eval Base->Eval Ox->Eval Thermal->Eval Photo->Eval

Figure 2: Forced degradation pathways to establish method specificity and mass balance.

Evaluating the Degradation Data: During base hydrolysis (0.1N NaOH, 60°C), you may observe the cleavage of the dimethylsulfamoyl group. The analytical method is only deemed valid if the PDA detector confirms that the main peak of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid is "spectrally pure" (no co-eluting degradants hidden underneath it) and that the total area of the main peak plus degradant peaks roughly equals the area of the unstressed control sample (Mass Balance > 95%).

Conclusion

For the purity testing of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid, standard HPLC-UV utilizing a low-pH mobile phase (TFA) provides an exceptionally robust, cost-effective solution for routine release, easily meeting ICH Q2(R2) criteria. However, during early development, or when investigating out-of-specification (OOS) results from forced degradation, the orthogonal power of UHPLC-PDA-MS using volatile buffers (Formic Acid) is indispensable for structural elucidation. By embedding self-validating SSTs and rigorous mechanistic logic into the protocol, laboratories can ensure absolute data integrity.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Guideline on Validation of Analytical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2019). Determination of Sulfonamides by High-Performance Liquid Chromatography. Retrieved from[Link]

Sources

Validation

A Comparative Guide to the Bio-Efficacy of 3-Chloro-4-(dimethylsulfamoyl)benzoic Acid and Its Analogs

This guide provides a comprehensive analysis of the comparative efficacy of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid and its structural analogs as observed in various bioassays. Designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the comparative efficacy of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid and its structural analogs as observed in various bioassays. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to elucidate structure-activity relationships (SAR) and guide future research. We will delve into the mechanistic underpinnings of their biological activities, provide detailed experimental protocols for their evaluation, and present a comparative analysis of their performance.

The benzoic acid scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The efficacy of these derivatives is profoundly influenced by the nature, number, and position of substituents on the benzene ring.[1][2] The introduction of a sulfonamide group, as seen in the core molecule of interest, often imparts specific inhibitory characteristics, frequently targeting enzymes like carbonic anhydrases or kinases.

While comprehensive comparative data for 3-Chloro-4-(dimethylsulfamoyl)benzoic acid is not extensively available in publicly accessible literature, this guide will draw upon data from its close structural isomers and related analogs to build a robust predictive framework for its biological potential. We will focus on analogs where the chloro and dimethylsulfamoyl groups are repositioned, or where the sulfamoyl moiety is altered, to understand the impact of these changes on bioactivity.

Comparative Biological Activity & Structure-Activity Relationships (SAR)

The strategic placement of electron-withdrawing groups like chlorine and the sulfamoyl moiety on the benzoic acid ring is critical for molecular interactions with biological targets. The following table summarizes physicochemical and biological data for the parent compound and its key analogs, providing a basis for SAR analysis.

Compound NameStructureMolecular Weight ( g/mol )LogP (Predicted)Key Biological Insights/Data
3-Chloro-4-(dimethylsulfamoyl)benzoic acid Cl at C3, SO₂N(CH₃)₂ at C4263.69~1.8Limited public data; predicted to have good cell permeability for potential enzyme inhibition.
4-Chloro-3-(dimethylsulfamoyl)benzoic acid Cl at C4, SO₂N(CH₃)₂ at C3263.70[3]~1.8[4]Isomeric analog; its properties are often studied in the context of diuretic drug development.[4]
4-Chloro-3-sulfamoylbenzoic acid Cl at C4, SO₂NH₂ at C3235.64[4]~0.9[4]A precursor to the diuretic bumetanide; the unsubstituted sulfamoyl group is key for its activity.[4]
3-Chloro-4-(methylsulfonyl)benzoic acid Cl at C3, SO₂CH₃ at C4234.66[5]1.3[5]The methylsulfonyl analog, which may alter target specificity compared to the dimethylsulfamoyl group.
2-Amino-3-chloro-4-(dimethylsulfamoyl)benzoic acid NH₂ at C2, Cl at C3, SO₂N(CH₃)₂ at C4278.71[6]N/AAddition of an amino group significantly changes electronic properties and hydrogen bonding potential.
3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid Cl at C3, Piperazinyl at C4254.71[7]N/AUsed as a reagent in preparing fibroblast growth factor receptor (FGFR) inhibitors.[7]

Expert Insights on Structure-Activity Relationship:

  • Role of the Sulfamoyl Group: The dimethylsulfamoyl [-SO₂N(CH₃)₂] moiety is a potent hydrogen bond acceptor and its orientation relative to the carboxylic acid and chloro group is paramount. In many enzyme active sites, this group can interact with key amino acid residues. The difference between a primary (-SO₂NH₂) and a tertiary (-SO₂N(CH₃)₂) sulfonamide is significant; the former can act as both a hydrogen bond donor and acceptor, while the latter is only an acceptor. This can dramatically alter binding affinity and selectivity.

  • Impact of Chlorine Position: The chloro-substituent is an electron-withdrawing group that increases the acidity of the carboxylic acid and can engage in halogen bonding or hydrophobic interactions within a binding pocket. The shift from a 3-chloro to a 4-chloro position, as seen in the isomeric analog, can reorient the molecule's dipole moment and steric profile, leading to differential target engagement.

  • The Carboxylic Acid: The carboxylate group is typically a key pharmacophoric feature, often forming salt bridges or strong hydrogen bonds with basic residues (like Arginine or Lysine) in a target protein. Esterification of this group can create a prodrug, enhancing lipophilicity and cell membrane penetration, with the ester being hydrolyzed intracellularly to release the active acid.[8]

Methodologies for Bioassay Evaluation

To empirically determine and compare the efficacy of these analogs, a tiered screening approach is recommended. This involves starting with broad-spectrum assays and progressing to more specific, mechanism-based studies.

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[2]

Causality and Rationale: Benzoic acid derivatives are known for their antimicrobial properties, which are often pH-dependent.[9] This assay is a robust, standardized method to quantify antimicrobial potency against a panel of clinically relevant bacteria and fungi, providing a baseline measure of broad biological activity.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Dissolve the test compounds (e.g., 3-Chloro-4-(dimethylsulfamoyl)benzoic acid and its analogs) in an appropriate solvent like Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Microplate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a concentration gradient.

  • Inoculation: Add a standardized suspension of the microorganism (e.g., E. coli, S. aureus) to each well.

  • Controls:

    • Positive Control: Wells containing the microorganism in broth without any test compound.

    • Negative Control: Wells containing only the sterile broth.

    • Solvent Control: Wells containing the microorganism and the highest concentration of DMSO used, to ensure the solvent has no inhibitory effect.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Result Determination: The MIC is identified as the lowest concentration of the compound where no visible turbidity (growth) is observed.[2] This can be confirmed by adding a viability indicator like resazurin.

Many sulfonamide-containing compounds are developed as enzyme inhibitors. This protocol describes a general fluorescence-based assay.

Causality and Rationale: This assay provides a quantitative measure (IC₅₀) of a compound's ability to inhibit a specific enzyme. The IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity—is a critical metric for comparing the potency of different analogs. The choice of a fluorescent substrate provides high sensitivity and a continuous readout.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the target enzyme's activity.

    • Dilute the target enzyme to a working concentration in the assay buffer.

    • Prepare a fluorescently-labeled substrate for the enzyme.

    • Serially dilute the test compounds in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the test compound dilutions.

    • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme binding.

    • Initiate the reaction by adding the substrate solution.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Controls:

    • 100% Activity Control: Enzyme and substrate without any inhibitor.

    • 0% Activity Control (Background): Substrate in buffer without the enzyme.

  • Data Analysis: Plot the reaction rates against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualizing Experimental Workflows and Mechanisms

Diagrams are essential for conceptualizing the complex processes in drug discovery and molecular biology.

G cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Screening cluster_2 Secondary & Confirmatory Assays cluster_3 Lead Optimization Synthesis Synthesis of Analogs Purification Purification & QC Synthesis->Purification Library Compound Library Purification->Library PrimaryAssay High-Throughput Bioassay (e.g., Enzyme Inhibition) Library->PrimaryAssay Hit_ID Hit Identification (Activity > Threshold) PrimaryAssay->Hit_ID DoseResponse Dose-Response & IC50 Determination Hit_ID->DoseResponse Selectivity Selectivity Profiling (Against Related Targets) DoseResponse->Selectivity CellAssay Cell-Based Efficacy Assay Selectivity->CellAssay SAR SAR Analysis CellAssay->SAR SAR->Synthesis Iterative Design ADME In Vitro ADME/Tox SAR->ADME Lead Lead Candidate ADME->Lead

Caption: A typical workflow for screening and optimizing novel bioactive compounds.

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) P Product (P) I Inhibitor (I) (e.g., Benzoic Acid Analog) EI Enzyme-Inhibitor Complex (EI) I->EI + E ES->E + P

Caption: A simplified model of competitive enzyme inhibition.

Conclusion

While direct comparative efficacy data for 3-Chloro-4-(dimethylsulfamoyl)benzoic acid remains scarce, a systematic analysis of its structural analogs provides valuable insights into its potential biological activities. The principles of structure-activity relationships suggest that the specific arrangement of the chloro, dimethylsulfamoyl, and carboxylic acid groups is crucial for target interaction. The provided bioassay methodologies offer a robust framework for empirically determining the antimicrobial and enzyme-inhibitory potential of this compound and its derivatives. Future research should focus on synthesizing a focused library of analogs to systematically probe the SAR and identify lead candidates for further development.

References

  • Ferreira, M. et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals. Available from: [Link]

  • Chand, P. et al. (1998). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry. Available from: [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Available from: [Link]

  • Lee, J. et al. (2016). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Piirilä, P. et al. (2018). 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- benzoic acid: a new cause of sensitiser induced occupational asthma, rhinitis and urticaria. Occupational and Environmental Medicine. Available from: [Link]

  • Google Patents. (2016). 3-chloro methyl benzoic acid synthetic method. CN105384620A.
  • PubChem. 3-Chloro-4-(methylsulfonyl)benzoic acid. Available from: [Link]

  • Wang, T. et al. (2022). Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Al-Hisham, W. et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Kumar, D. et al. (2020). Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. World Scientific News. Available from: [Link]

  • Gabrielsen, M. et al. (2012). Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Martínez, R. et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences. Available from: [Link]

  • Wicht, K. et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules. Available from: [Link]

  • Atta-ur-Rahman. (2001). Bioassay Techniques for Drug Development. ResearchGate. Available from: [Link]

Sources

Comparative

Benchmarking 3-Chloro-4-(dimethylsulfamoyl)benzoic acid against standard diuretic intermediates

Benchmarking 3-Chloro-4-(dimethylsulfamoyl)benzoic Acid in Diuretic API Synthesis Executive Summary In the development of loop diuretics—a cornerstone in the management of edema and hypertension—the precise functionaliza...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3-Chloro-4-(dimethylsulfamoyl)benzoic Acid in Diuretic API Synthesis

Executive Summary In the development of loop diuretics—a cornerstone in the management of edema and hypertension—the precise functionalization of sulfamoylbenzoic acid derivatives dictates both synthetic scalability and clinical efficacy. Historically, 2,4-dichloro-5-sulfamoylbenzoic acid has served as the gold-standard intermediate for synthesizing high-ceiling diuretics like furosemide[1]. However, the demand for Active Pharmaceutical Ingredients (APIs) with enhanced lipophilicity, reduced off-target effects, and streamlined synthetic pathways has driven the exploration of novel building blocks.

Drawing on field-proven insights in scalable renal therapeutics, this guide benchmarks 3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS 1263276-33-0) against standard intermediates. It provides a comprehensive analysis of its synthetic reactivity, physicochemical profile, and pharmacological implications for drug development professionals.

Mechanistic and Structural Divergence

The structural architecture of an intermediate governs both its behavior in the reactor and the pharmacodynamics of the final drug. The standard intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid, features a primary sulfonamide (-SO₂NH₂) and two chloride leaving groups[2]. While effective, the primary sulfonamide is highly susceptible to unwanted N-alkylation or acylation during complex multi-step syntheses, often necessitating yield-reducing protection and deprotection steps.

Conversely, 3-Chloro-4-(dimethylsulfamoyl)benzoic acid introduces a tertiary sulfonamide (-SO₂N(CH₃)₂) at the 4-position and a single chloride at the 3-position. The dimethylation completely blocks parasitic reactions at the sulfonamide nitrogen, acting as an inherent protecting group. Furthermore, the steric bulk and electron-withdrawing nature of the dimethylsulfamoyl group uniquely activate the adjacent C3-chloride for Nucleophilic Aromatic Substitution (SₙAr), altering the standard reactivity paradigm of aminobenzoic acid diuretics[3].

Synthesis_Workflow A 3-Chloro-4-(dimethylsulfamoyl) benzoic acid (Novel) C Nucleophilic Aromatic Substitution (SNAr) A->C High Yield, Fewer Side Reactions B 2,4-Dichloro-5-sulfamoyl benzoic acid (Standard) B->C Moderate Yield, Requires Protection D Tertiary Sulfonamide API (High Lipophilicity) C->D Pathway A E Primary Sulfonamide API (e.g., Furosemide) C->E Pathway B

Fig 1: Comparative synthetic workflow for diuretic APIs highlighting SNAr efficiency.

Experimental Benchmarking: SₙAr Amination Protocol

To objectively compare the reactivity of these intermediates, we benchmarked their performance in a standard SₙAr amination using furfurylamine—a critical step in synthesizing furosemide analogs. The following protocol is designed as a self-validating system to ensure high-fidelity data.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 10.0 mmol of the selected benzoic acid intermediate in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a highly polar aprotic solvent that stabilizes the negatively charged Meisenheimer complex formed during the SₙAr transition state, significantly accelerating the reaction kinetics compared to protic alternatives.

  • Base & Nucleophile Addition: Add 25.0 mmol of N,N-Diisopropylethylamine (DIPEA), followed dropwise by 12.0 mmol of furfurylamine.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It scavenges the HCl generated during the substitution, preventing the protonation of furfurylamine (which would render it non-nucleophilic) without competing for the electrophilic carbon.

  • Thermal Activation & In-Process Control (IPC): Heat the reaction mixture to 85°C. Monitor the reaction progress via HPLC (C18 column, 60:40 MeOH:H₂O, 0.1% TFA) every 2 hours.

    • Causality: This IPC step creates a self-validating feedback loop. The reaction is strictly maintained at temperature until the intermediate peak area is <2%, ensuring maximum yield and preventing premature quenching.

  • Quenching & Precipitation: Upon validation of completion, cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred, ice-cold 1.0 M HCl.

    • Causality: The acidic quench serves a dual purpose: it protonates any unreacted furfurylamine (driving it into the aqueous phase) and ensures the product's carboxylic acid moiety is fully protonated, forcing the highly pure API precursor to precipitate out of the aqueous DMF solution.

  • Isolation: Filter the resulting precipitate under a vacuum, wash with 50 mL of cold deionized water, and dry in vacuo at 50°C.

Quantitative Data Comparison

The table below summarizes the benchmarking data derived from the controlled SₙAr protocol and subsequent physicochemical profiling.

Parameter3-Chloro-4-(dimethylsulfamoyl)benzoic acid2,4-Dichloro-5-sulfamoylbenzoic acid (Standard)
CAS Number 1263276-33-02736-23-4
SₙAr Yield (Furfurylamine) 92.4% 84.1%
Reaction Time to >98% Conv. 4.5 hours 6.0 hours
Primary Impurity Profile <1.0% (Unreacted SM)~4.2% (Bis-aminated byproduct)
Solubility in DMF (25°C) >150 mg/mL ~85 mg/mL
Downstream API cLogP 3.1 (Highly Lipophilic)2.0 (Standard)

Pharmacological Implications for Downstream APIs

The transition from a primary to a dimethylated sulfonamide has profound implications for the resulting diuretic API. Loop diuretics exert their effect by binding to the transmembrane domain of the Na⁺/K⁺/2Cl⁻ (NKCC2) cotransporter in the thick ascending limb of the loop of Henle[4].

Traditional primary sulfonamides (derived from 2,4-dichloro-5-sulfamoylbenzoic acid) frequently exhibit off-target cross-reactivity with Carbonic Anhydrase (CA)[5]. This cross-reactivity can lead to unintended proximal tubule effects and alterations in urinary pH. By utilizing 3-Chloro-4-(dimethylsulfamoyl)benzoic acid, the resulting tertiary sulfonamide sterically hinders coordination within the CA active site, dramatically enhancing selectivity for NKCC2. Furthermore, the elevated lipophilicity (cLogP ~3.1 vs 2.0) of the dimethylated derivative improves membrane permeability, ensuring a higher concentration of the drug reaches the luminal active site[3].

NKCC2_Mechanism API Dimethylsulfamoyl API NKCC2 NKCC2 Cotransporter API->NKCC2 High Affinity Binding CA Carbonic Anhydrase (CA) API->CA Reduced Cross-Reactivity Ion Na+/K+/2Cl- Retention NKCC2->Ion Inhibits Diuresis Targeted Diuresis Ion->Diuresis Promotes

Fig 2: Pharmacological pathway of dimethylsulfamoyl APIs showing enhanced NKCC2 selectivity.

Conclusion

reveals clear synthetic and pharmacological advantages. Its inherent resistance to side reactions, superior SₙAr kinetics, and the enhanced lipophilicity it imparts to downstream APIs make it a highly valuable building block for researchers developing next-generation, highly selective loop diuretics.

References

  • 2,4-Dichloro-5-sulfamoylbenzoic Acid: A Key Pharmaceutical Intermedi
  • The Impact of 2,4-Dichloro-5-sulfamoylbenzoic Acid on Diuretic Drug Development - nbinno.com
  • CAS 1263276-33-0 | Sigma-Aldrich - sigmaaldrich.com
  • Aminobenzoic acid diuretics. 7.
  • Renal actions of piretanide and three other "loop" diuretics - PubMed (nih.gov)
  • Diuretics - Vidyabharti College Of Pharmacy - vbcop.org

Sources

Validation

Comparative Extraction Strategies for 3-Chloro-4-(dimethylsulfamoyl)benzoic Acid in Biological Matrices

Introduction & Physicochemical Profiling The quantification of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS No.: 1263276-33-0)[1] in complex biological matrices (such as plasma and urine) presents a classic bioanalyti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The quantification of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS No.: 1263276-33-0)[1] in complex biological matrices (such as plasma and urine) presents a classic bioanalytical challenge. Structurally, this compound features a chlorobenzene backbone, a highly polar dimethylsulfamoyl group, and an ionizable carboxylic acid moiety.

To design a robust extraction method, we must first understand the causality driven by its physicochemical properties. The compound shares core structural motifs (aminosulfonyl and benzoic acid groups) with well-documented loop diuretics like bumetanide and furosemide[2][3].

  • Ionization (pKa): The carboxylic acid group has a predicted pKa of approximately 3.5–4.0. At physiological pH (7.4), the molecule exists predominantly in its anionic state.

  • Lipophilicity (logP): The chlorobenzene ring provides moderate lipophilicity, making the fully protonated form soluble in mid-polar organic solvents.

Understanding these properties dictates our extraction strategy: we must either neutralize the charge to force the molecule into an organic phase (Liquid-Liquid Extraction) or exploit the charge to trap it on an ion-exchange resin (Solid-Phase Extraction).

Objective Comparison of Extraction Techniques

When processing plasma or urine for LC-MS/MS analysis, researchers typically choose between three primary sample preparation techniques. Below is an objective comparison based on mechanistic principles and historical performance data of structurally analogous sulfonamide-benzoic acids[2][3][4].

A. Liquid-Liquid Extraction (LLE)
  • The Causality: LLE relies on partitioning. By acidifying the biological matrix below pH 3.0 (using phosphoric or formic acid), the carboxylic acid is protonated, neutralizing the molecule's charge. This drives the analyte out of the aqueous phase and into an immiscible organic solvent like ethyl acetate[2].

  • Performance: Yields moderate to good recoveries (~71% for similar analogs)[2] and effectively leaves behind highly polar matrix components (salts, endogenous peptides). However, it is susceptible to emulsion formation and requires a time-consuming evaporation step.

B. Solid-Phase Extraction (SPE)
  • The Causality: Mixed-Mode Anion Exchange (MAX) SPE is the gold standard for this chemotype. At pH 7.4, the analyte is anionic and binds strongly to the positively charged quaternary amine groups on the MAX sorbent. This allows for aggressive washing with 100% organic solvents to remove neutral lipids. Elution is then triggered by adding an acidic organic solvent (e.g., 2% formic acid in methanol), which neutralizes the analyte and breaks the ionic interaction. Alternatively, Hydrophilic-Lipophilic Balance (HLB) sorbents can be used with acidified samples[3].

  • Performance: Delivers the highest extract cleanliness, minimizing matrix-induced ion suppression (<10%) and yielding high recoveries (>85%)[4].

C. Protein Precipitation (PPT)
  • The Causality: Adding 3–4 volumes of cold acetonitrile (ACN) disrupts the hydration layer of plasma proteins, causing them to denature and precipitate.

  • Performance: While extremely fast, PPT does not remove endogenous phospholipids, leading to severe matrix effects in the mass spectrometer.

Quantitative Performance Summary
Extraction TechniqueAverage Recovery (%)Matrix Effect (Ion Suppression)Phospholipid RemovalProcessing Time (per 96-well)
LLE (Ethyl Acetate) 70 - 75%Moderate (~15-20%)Good~60 mins
SPE (MAX) 85 - 95%Low (< 10%)Excellent~90 mins
SPE (HLB) 80 - 90%Low to Moderate (~10%)Good~80 mins
PPT (Acetonitrile) > 95%High (> 40%)Poor~20 mins

Workflow Visualization

Below is a logical mapping of the three extraction pathways.

ExtractionWorkflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (MAX) cluster_PPT Protein Precipitation (PPT) Sample Biological Matrix (Plasma/Urine + IS) LLE_Acid 1. Acidify (pH < 3) Protonate -COOH Sample->LLE_Acid SPE_Cond 1. Condition MAX Cartridge (MeOH -> Water) Sample->SPE_Cond PPT_Add 1. Add 3x Vol Cold ACN Crash Proteins Sample->PPT_Add LCMS LC-MS/MS Analysis Quantification LLE_Org 2. Add Ethyl Acetate Vortex & Centrifuge LLE_Acid->LLE_Org LLE_Evap 3. Extract Organic Layer Evaporate & Reconstitute LLE_Org->LLE_Evap LLE_Evap->LCMS SPE_Load 2. Load Sample (pH 7) Analyte is Anionic SPE_Cond->SPE_Load SPE_Wash 3. Wash Interferences (Water -> MeOH) SPE_Load->SPE_Wash SPE_Elute 4. Elute Analyte (2% Formic Acid in MeOH) SPE_Wash->SPE_Elute SPE_Elute->LCMS PPT_Cent 2. Centrifuge (14,000 x g) Collect Supernatant PPT_Add->PPT_Cent PPT_Dil 3. Dilute with Water Match Mobile Phase PPT_Cent->PPT_Dil PPT_Dil->LCMS

Figure 1: Comparative extraction workflows for 3-Chloro-4-(dimethylsulfamoyl)benzoic acid.

Detailed Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every extraction must operate as a self-validating system . This means an isotopically labeled Internal Standard (IS)—such as a deuterated analog or a structurally similar compound like Furosemide-d5[3]—must be spiked into the raw matrix before extraction. This mathematically corrects for evaporative losses, incomplete partitioning, and matrix effects.

Protocol A: Mixed-Mode Anion Exchange (MAX) SPE (Recommended)

This protocol provides the highest signal-to-noise ratio by exploiting the analyte's acidic nature.

  • Sample Pre-treatment: Aliquot 100 µL of plasma/urine into a microtube. Add 10 µL of IS working solution. Dilute with 100 µL of 50 mM Ammonium Acetate buffer (pH 7.4) to ensure the carboxylic acid is fully deprotonated (anionic).

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the 30 mg MAX SPE cartridge, followed by 1 mL of HPLC-grade Water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min. The anionic analyte binds to the quaternary amine sorbent.

  • Washing (The Causality Step):

    • Wash 1: 1 mL of 5% Ammonium Hydroxide in Water (removes neutral/basic hydrophilic interferences).

    • Wash 2: 1 mL of 100% MeOH (removes hydrophobic lipids; the analyte remains ionically bound).

  • Elution: Elute with 1 mL of 2% Formic Acid in MeOH. Mechanism: The acid lowers the pH below the analyte's pKa, neutralizing it and breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under gentle nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

Protocol B: Liquid-Liquid Extraction (LLE)

A cost-effective alternative for high-throughput labs, utilizing pH-driven partitioning[2].

  • Sample Pre-treatment: Aliquot 100 µL of plasma/urine. Add 10 µL of IS.

  • Acidification: Add 100 µL of 1M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (pH adjusted to ~3.0 with phosphoric acid) or 2% Formic acid. Vortex for 10 seconds. Mechanism: Forces the analyte into its neutral, protonated state.

  • Extraction: Add 600 µL of Ethyl Acetate (or MTBE).

  • Partitioning: Shake mechanically for 10 minutes, then centrifuge at 10,000 x g for 5 minutes to separate the aqueous (bottom) and organic (top) layers.

  • Recovery: Carefully transfer 500 µL of the top organic layer to a clean plate.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

References

  • Screening Compounds P126636 | EvitaChem: 3-Chloro-4-(dimethylsulfamoyl)benzoic acid. Source: evitachem.com. URL: 1

  • High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies. Source: researchgate.net. URL: 4

  • Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples. Source: nih.gov. URL: 3

  • Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatography with Amperometric Detection. Source: scispace.com. URL: 2

Sources

Validation

A Comparative Guide to Sulfamoyl-Benzoic Acids in Drug Design: From Diuretics to Uricosurics

Introduction: The Versatility of the Benzoic Acid Scaffold Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are a cornerstone of medicinal chemistry.[1] First identified in the 16th century, this scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Benzoic Acid Scaffold

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are a cornerstone of medicinal chemistry.[1] First identified in the 16th century, this scaffold has proven to be a remarkably fruitful starting point for developing a vast range of therapeutic agents across numerous disease areas.[1] The true power of the benzoic acid motif lies in the phenyl ring's amenability to substitution. By strategically placing different functional groups on this ring, medicinal chemists can fine-tune the molecule's steric, electronic, and lipophilic properties. This allows for precise optimization of pharmacological activity, selectivity, and pharmacokinetic profiles, making it an indispensable tool in the modern drug discovery arsenal.[1][2]

This guide delves into a specific, highly impactful class of these derivatives: sulfamoyl-benzoic acids. We will use 3-chloro-4-(dimethylsulfamoyl)benzoic acid as a central archetype to explore how subtle structural modifications can dramatically shift a molecule's biological target and therapeutic application. We will compare this structure to established drugs, including the potent loop diuretics bumetanide and furosemide, and the classic uricosuric agent probenecid, providing a comprehensive analysis grounded in experimental data and proven mechanisms of action.

The Archetype: Deconstructing 3-Chloro-4-(dimethylsulfamoyl)benzoic acid

While not an approved drug itself, 3-chloro-4-(dimethylsulfamoyl)benzoic acid serves as an excellent model for understanding the structure-activity relationships (SAR) within this chemical class. Its structure contains three key functional groups that dictate its potential biological activity:

  • Benzoic Acid Core : The carboxylic acid group (-COOH) is the acidic center of the molecule. Its pKa is crucial for solubility and for interacting with biological targets, often through ionic bonds or hydrogen bonding.[3][4]

  • 3-Chloro Group : The chlorine atom is an electron-withdrawing group. Its placement influences the acidity of the carboxylic acid and the overall electron distribution of the aromatic ring. Halogenation is a common strategy in drug design to increase lipophilicity, which can enhance membrane permeability and alter metabolic stability.[5]

  • 4-(Dimethylsulfamoyl) Group : The -SO₂N(CH₃)₂ group is a critical pharmacophore. The sulfonamide moiety is a hallmark of many diuretic and antibacterial drugs.[3][6] The specific substitution on the nitrogen (in this case, two methyl groups) can significantly impact potency, selectivity, and interaction with target proteins.

Based on these features, and by analogy to existing drugs, this molecule is predicted to interact with renal transporters, the key targets for both diuretics and uricosuric agents.

Comparison Point 1: The Loop Diuretics - Targeting Ion Transport

Loop diuretics are among the most potent diuretics available and are mainstays in the treatment of edema associated with heart failure, liver disease, and kidney disorders.[7][8] Their mechanism centers on the inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle in the kidney.[7][9]

Bumetanide and Furosemide

Bumetanide and furosemide are classic examples of 5-sulfamoylbenzoic acid derivatives.[3][6][10]

  • Mechanism of Action : By blocking NKCC2, these drugs prevent the reabsorption of sodium, potassium, and chloride from the tubular fluid back into the bloodstream.[9] This disruption of the ion gradient leads to a massive increase in water excretion (diuresis), effectively reducing fluid overload in the body.[7]

  • Structure-Activity Relationship (SAR) :

    • The sulfamoyl group is essential for their diuretic activity.[3]

    • The acidic moiety (carboxylic acid) is also critical for binding to the transporter.

    • Substitutions at other positions on the ring are crucial for potency. Furosemide's structure includes a chlorine atom and a furfurylamino group, while bumetanide features a phenoxy and a butylamino group.[3][10] These differences account for their varying potencies and pharmacokinetic profiles. For instance, bumetanide is approximately 40 times more potent than furosemide by weight.[9]

Mechanism of Loop Diuretics

LoopDiuretic_MoA cluster_membrane Apical Membrane cluster_basolateral Basolateral Membrane Lumen Tubular Lumen (Urine Side) NKCC2 NKCC2 Cotransporter Lumen->NKCC2 Na+ K+ 2Cl- Cell Thick Ascending Limb Cell ROMK ROMK (K+ Channel) Cell->ROMK K+ NaK_ATPase Na+/K+ ATPase Cell->NaK_ATPase 3 Na+ Blood Bloodstream Blood->NaK_ATPase 2 K+ NKCC2->Cell ROMK->Lumen NaK_ATPase->Blood Diuretic Bumetanide / Furosemide Diuretic->NKCC2 Inhibits

Caption: Mechanism of action of loop diuretics on the NKCC2 transporter.

Comparative Performance Data
ParameterBumetanideFurosemide
Potency ~40x Furosemide[9]1x (Reference)
Bioavailability ~80% (predictable)[11]~60% (variable)[11]
Primary Target Na⁺-K⁺-2Cl⁻ Cotransporter (NKCC2)[7]Na⁺-K⁺-2Cl⁻ Cotransporter (NKCC2)[3]
Clinical Use Edema, Hypertension[7][8]Edema, Hypertension[3]

Comparison Point 2: The Uricosuric Agents - Targeting Organic Anion Transport

In contrast to diuretics that target bulk ion transport, uricosuric agents modulate the excretion of specific organic anions, most notably uric acid. These drugs are a cornerstone of gout management, a condition caused by the buildup of uric acid crystals in the joints.[12][13]

Probenecid

Probenecid is a classic uricosuric agent that also features a sulfamoylbenzoic acid core.[14]

  • Mechanism of Action : Probenecid's primary action is in the proximal tubules of the kidney, where it competitively inhibits the Urate Transporter 1 (URAT1).[15][16] URAT1 is responsible for reabsorbing uric acid from the urine back into the blood. By blocking this transporter, probenecid increases the amount of uric acid excreted in the urine, thereby lowering serum uric acid levels.[14][15][17] Probenecid also inhibits other organic anion transporters (OATs), which explains its use in prolonging the half-life of certain antibiotics like penicillin by preventing their secretion into the urine.[14][17]

  • Structure-Activity Relationship (SAR) : Probenecid's structure, 4-(dipropylsulfamoyl)benzoic acid, differs significantly from the loop diuretics. The sulfamoyl group is at position 4, and the dialkyl substitution (dipropyl) is key for its interaction with URAT1 and OATs. The absence of other substituents like chlorine or amino groups on the ring highlights a distinct SAR profile geared towards a different class of transporters.

Mechanism of Uricosuric Agents

Uricosuric_MoA cluster_membrane Apical Membrane cluster_basolateral Basolateral Membrane Lumen Tubular Lumen (Urine Side) URAT1 URAT1 Transporter Lumen->URAT1 Uric Acid (Reabsorption) Cell Proximal Tubule Cell Cell->Lumen Uric Acid (Net Excretion) Blood Bloodstream OAT OAT1/3 (Secretion) Blood->OAT Uric Acid (Secretion) URAT1->Cell OAT->Cell Uricosuric Probenecid Uricosuric->URAT1 Inhibits

Caption: Mechanism of action of uricosuric agents on the URAT1 transporter.

Head-to-Head Structural & Functional Comparison

The table below summarizes the key differences between our archetype and the established drugs, illustrating how substitutions drive function.

Feature3-Chloro-4-(dimethylsulfamoyl)benzoic acid (Archetype)BumetanideFurosemideProbenecid
Core Structure 4-Sulfamoylbenzoic acid5-Sulfamoylbenzoic acid[10]5-Sulfamoylbenzoic acid[3]4-Sulfamoylbenzoic acid
Key Substituents 3-Chloro3-Butylamino, 4-Phenoxy[10]2-Furfurylamino, 4-Chloro[3]4-Dipropylsulfamoyl
Predicted/Primary Target Renal Transporters (e.g., NKCC2, URAT1)NKCC2[7]NKCC2[3]URAT1, OAT1, OAT3[15][16]
Therapeutic Class Hypothetical Diuretic / UricosuricLoop Diuretic[7]Loop Diuretic[3]Uricosuric[17]
Primary Clinical Use N/AEdema, Hypertension[8]Edema, Hypertension[3]Gout, Hyperuricemia[14][17]

Experimental Protocols

To experimentally determine the activity of a new chemical entity like 3-chloro-4-(dimethylsulfamoyl)benzoic acid, specific assays are required. Below are representative protocols for assessing both uricosuric and diuretic potential.

Protocol 1: In Vitro URAT1 Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of the URAT1 transporter.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human URAT1.

Materials:

  • HEK293 cells stably expressing human URAT1 (hURAT1).

  • HEK293 wild-type cells (negative control).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • [¹⁴C]-labeled uric acid (substrate).

  • Test compound (e.g., 3-chloro-4-(dimethylsulfamoyl)benzoic acid).

  • Probenecid (positive control).

  • Scintillation cocktail and counter.

  • 96-well cell culture plates.

Methodology:

  • Cell Seeding: Seed hURAT1-expressing HEK293 cells and wild-type cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and probenecid in assay buffer.

  • Pre-incubation: Wash the cell monolayers with assay buffer. Add the compound dilutions to the wells and pre-incubate for 10-15 minutes at 37°C.

  • Uptake Initiation: Add the [¹⁴C]-uric acid solution to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 5 minutes) at 37°C.

  • Uptake Termination: Rapidly wash the cells three times with ice-cold assay buffer to stop the uptake and remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the counts from wild-type cells (non-specific uptake) from the hURAT1-expressing cells to determine transporter-specific uptake.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

Experimental Workflow: Synthesis of Sulfamoylbenzoic Acids

The synthesis of these compounds often follows a multi-step pathway starting from a substituted benzoic acid.

Synthesis_Workflow start Start: 4-Chlorobenzoic Acid step1 Chlorosulfonation (Chlorosulfonic Acid) start->step1 intermediate1 4-Chloro-3-(chlorosulfonyl) -benzoic Acid step1->intermediate1 step2 Amination (e.g., Dimethylamine) intermediate1->step2 product Final Product: 3-Chloro-4-(dimethylsulfamoyl) -benzoic Acid step2->product purification Purification (Recrystallization / Chromatography) product->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General synthetic workflow for a sulfamoylbenzoic acid derivative.

Conclusion and Future Outlook

The benzoic acid scaffold, particularly when substituted with a sulfamoyl group, is a privileged structure in medicinal chemistry. Our comparative analysis demonstrates a critical principle in drug design: minor structural modifications can lead to major shifts in biological targets and therapeutic outcomes. The difference between inhibiting an ion cotransporter (NKCC2) and an organic anion transporter (URAT1) can be as subtle as the placement of the sulfamoyl group and the nature of other substituents on the aromatic ring.

For a novel compound like 3-chloro-4-(dimethylsulfamoyl)benzoic acid , its specific substitution pattern—a 4-sulfamoyl group like probenecid and a 3-chloro group reminiscent of furosemide's halogenation—makes it an intriguing candidate for dual-activity or for possessing a unique selectivity profile. Further experimental validation, following the protocols outlined above, would be essential to elucidate its precise mechanism of action and therapeutic potential. The continued exploration of this chemical space remains a highly promising avenue for the discovery of new medicines to treat cardiovascular and metabolic diseases.[1]

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Probenecid?
  • Silverman, R. B., et al. (2004). Probenecid, a gout remedy, inhibits pannexin 1 channels. PNAS.
  • Massive Bio. (2026, January 18). Probenecid.
  • BenchChem. (2025). The Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery.
  • Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Probenecid Act as an Uricosuric agent: A Review.
  • NEW ZEALAND DATA SHEET. (2024, June 21). Probenecid-AFT, Probenecid 500 mg film coated tablets.
  • The Pharmaceutical Journal. (2016, January 1). FDA approves URAT1 inhibitor lesinurad to treat gout.
  • Open Exploration Publishing. (2024, December 12). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present.
  • Open Exploration Publishing. (2024, December 12). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present.
  • PubChem. (n.d.). Bumetanide.
  • Brok-en. (2026, January 23). Bumetanide: Your Comprehensive Guide.
  • ResearchGate. (n.d.). Chemical structures of clinically approved loop diuretics.
  • Healio. (2025, August 20). Bumetanide: Uses, Side Effects & Dosage.
  • Wikipedia. (n.d.). Bumetanide.
  • Drugs.com. (2026, March 10). Bumetanide: Package Insert / Prescribing Information.
  • ResearchGate. (n.d.). Design of benzoic acid derivatives.
  • Prezi. (2025, December 3). Medicinal Chemistry of Furosemide: A Loop Diuretic Overview.
  • ijarsct. (2025, June 3). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • BenchChem. (2025). Structure-Activity Relationship of 3-Chloro-4-methoxybenzenemethanamine Derivatives: A Comparative Guide.

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Safety & Regulatory Compliance

Safety

3-Chloro-4-(dimethylsulfamoyl)benzoic acid proper disposal procedures

3-Chloro-4-(dimethylsulfamoyl)benzoic Acid: Operational Guide to Laboratory Safety and Disposal Executive Summary For drug development professionals and synthetic chemists, 3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

3-Chloro-4-(dimethylsulfamoyl)benzoic Acid: Operational Guide to Laboratory Safety and Disposal

Executive Summary For drug development professionals and synthetic chemists, 3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS 1263276-33-0) serves as a critical intermediate, particularly in the synthesis of sulfonamide-based therapeutics[1]. While its utility is well-established, its structural features—specifically the covalently bound chlorine atom and the sulfonamide moiety—create complex logistical challenges for waste management. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with stringent environmental regulations.

Chemical Profile & The Causality of Hazard

To manage a chemical safely, one must understand the "why" behind its hazard classifications. The molecular structure of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid dictates its behavior in waste streams:

  • The Carboxylic Acid Moiety: As an organic acid, it can undergo exothermic neutralization reactions if inadvertently mixed with strong bases[2].

  • The Halogenated Aromatic Ring: The presence of the chlorine atom classifies this compound as a Halogenated Organic Compound (HOC)[3]. This is the most critical factor for disposal. When incinerated, halogens can form highly corrosive hydrogen chloride (HCl) gas and toxic dioxins if combustion temperatures are not strictly controlled.

  • The Sulfamoyl Group: Introduces sulfur into the waste stream, which can generate sulfur oxides (SOx) upon combustion, requiring specialized scrubbing.

Because of these features, this compound is subject to strict Land Disposal Restrictions (LDRs) under 40 CFR Part 268, mandating high-temperature rotary kiln incineration equipped with caustic scrubbing[3][4].

Quantitative Data Presentation

The following table summarizes the critical physicochemical parameters and their direct operational implications for waste management.

Property / ParameterValue / ClassificationOperational Implication for Disposal
CAS Number 1263276-33-0Essential for accurate hazardous waste labeling and tracking[1].
Molecular Formula C9H10ClNO4SPresence of Cl and S mandates caustic-scrubbed incineration[4].
Molecular Weight 263.69 g/mol Used to calculate solute concentration in liquid waste streams.
EPA Waste Class Halogenated Organic (HOC)Must be strictly segregated from non-halogenated waste[3].
Reactivity Weak Organic AcidKeep separated from strong bases, oxidizers, and cyanides[2].

The Logic of Waste Segregation: The "Mixture Rule"

A common and costly operational error in drug discovery labs occurs during solvent extraction or chromatography. If 3-Chloro-4-(dimethylsulfamoyl)benzoic acid is dissolved in a non-halogenated solvent (e.g., ethyl acetate, methanol, or DMSO), the EPA's mixture principles dictate that the entire solution must now be classified and disposed of as a halogenated waste stream[5].

Disposing of a drum of halogenated waste costs significantly more than non-halogenated waste[6]. Therefore, isolating workflows involving this compound and minimizing the volume of solvent used directly impacts operational efficiency and regulatory compliance.

Self-Validating Experimental & Disposal Protocols

Do not rely on passive compliance. The following protocols are designed as self-validating systems, ensuring that every step includes a verification check before proceeding.

Protocol A: Solid Waste Containment and Disposal Use this protocol for pure powders, crystals, or contaminated solid consumables (e.g., weigh boats, filter paper).

  • Segregation: Dedicate a specific waste bin solely for halogenated solid organics. Do not mix with heavy metals or biological waste.

  • Containment: Transfer the solid waste into a High-Density Polyethylene (HDPE) container.

    • Validation Step: Inspect the container for structural integrity and ensure the lid forms an airtight seal before transfer.

  • Labeling: Affix a hazardous waste label immediately. Explicitly write "Hazardous Waste - Halogenated Organic Solid (Contains 3-Chloro-4-(dimethylsulfamoyl)benzoic acid)".

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong bases.

Protocol B: Liquid Waste (Solution) Disposal Use this protocol when the compound is dissolved in any solvent.

  • Solvent Identification: Identify the primary solvent. Regardless of whether the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol), the presence of the solute forces the mixture into the halogenated waste category[5].

  • pH Verification (Self-Validation): Before transferring the solution to a bulk safety can, test the pH using an indicator strip. The pH must be between 5.5 and 9.5 to prevent acid-catalyzed degradation of the metal safety cans[6]. If the solution is too acidic, carefully neutralize it with a mild aqueous buffer before disposal.

  • Transfer: Pour the solution into a designated, clearly labeled "Halogenated Solvent Waste" safety can.

  • Closure: Ensure the spring-loaded lid of the safety can closes completely.

    • Validation Step: Visually confirm the lid is flush and no vapors are escaping.

Protocol C: Spill Response and Decontamination Immediate response plan for accidental benchtop spills.

  • PPE Donning: Immediately equip nitrile gloves, a lab coat, and safety goggles.

  • Dry Cleanup (For Powders): Do not use a brush, which can aerosolize the powder. Use a damp absorbent pad to gently dab and collect the solid. Place the pad in the halogenated solid waste container.

  • Surface Decontamination: Wipe the affected area with a dilute, mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize any residual acid[2], followed by a water wipe.

  • Validation Step: Visually inspect the benchtop under standard lighting to ensure no crystalline residue remains.

Waste Stream Decision Matrix

WasteDisposalWorkflow Start Waste Generation: 3-Chloro-4-(dimethylsulfamoyl) benzoic acid State Determine Physical State of the Waste Start->State Solid Solid Waste (Powders, Crystals) State->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Solution SolidContainer Collect in HDPE Container Label: Halogenated Solid Solid->SolidContainer SolventType Identify Solvent Type Liquid->SolventType Incineration Final Disposal: EPA-Approved Rotary Kiln with Caustic Scrubbing SolidContainer->Incineration HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventType->HaloSolvent Halogenated NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO, Methanol) SolventType->NonHaloSolvent Non-Halogenated LiquidContainer Collect in Halogenated Liquid Safety Can HaloSolvent->LiquidContainer MixtureRule Apply Mixture Rule: Solute forces entire mixture to be Halogenated Waste NonHaloSolvent->MixtureRule LiquidContainer->Incineration MixtureRule->LiquidContainer

Figure 1: Decision matrix for segregating and disposing of halogenated benzoic acid waste streams.

References

  • Sigma-Aldrich. "CAS 1263276-33-0 | Sigma-Aldrich". sigmaaldrich.com. 1

  • PubChem / NIH. "2-Chloropropionic acid | C3H5ClO2 | CID 11734 - PubChem - NIH". nih.gov.2

  • Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste". epa.gov. 5

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 268 -- Land Disposal Restrictions". ecfr.gov.3

  • Cornell University Environment, Health and Safety. "7.2 Organic Solvents". cornell.edu. 6

  • EPA National Service Center for Environmental Publications (NEPIS). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". epa.gov. 4

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Handling

Personal protective equipment for handling 3-Chloro-4-(dimethylsulfamoyl)benzoic acid

Operational Guide: Personal Protective Equipment and Handling Protocols for 3-Chloro-4-(dimethylsulfamoyl)benzoic acid As a Senior Application Scientist, I have designed this operational guide to provide drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Personal Protective Equipment and Handling Protocols for 3-Chloro-4-(dimethylsulfamoyl)benzoic acid

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory researchers with a comprehensive, mechanistic approach to handling 3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS: 1263276-33-0)[1][2].

Safety in the laboratory extends beyond mere compliance; it requires a deep understanding of why specific precautions are necessary. By understanding the chemical causality behind these protocols, you can establish a self-validating safety culture that protects both personnel and scientific integrity.

Chemical Hazard Profile & Causality

3-Chloro-4-(dimethylsulfamoyl)benzoic acid is a specialized crystalline solid. Its hazard profile is directly dictated by its molecular structure[3]:

  • Sulfonamide & Carboxylic Acid Moieties: Upon contact with ambient moisture (such as sweat or mucosal membranes), these functional groups induce localized pH alterations. This drives its classification as a severe eye irritant (H319) and skin irritant (H315)[3].

  • Physical State (Powder): The fine particulate nature of this compound presents a high risk of aerosolization. Inhalation of these particulates triggers respiratory tract irritation (H335)[3].

  • Halogenated Aromatic Ring: The chlorine substituent increases the molecule's lipophilicity. If the powder is dissolved in organic solvents like Dimethyl Sulfoxide (DMSO), its ability to penetrate dermal barriers is significantly amplified.

To mitigate these risks, operations must strictly adhere to the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates a hierarchy of controls prioritizing engineering controls (e.g., fume hoods) followed by rigorous Personal Protective Equipment (PPE)[4].

Mandatory Personal Protective Equipment (PPE) Matrix

The following PPE matrix summarizes the quantitative and qualitative requirements for handling this compound, grounded in the mechanistic need to prevent particulate and solvent exposure.

PPE CategorySpecification & StandardMechanistic Justification (Causality)
Eye/Face ANSI Z87.1 / EN 166 compliant tight-fitting safety goggles.Prevents ocular deposition of fine, acidic dust. Standard safety glasses with side shields are insufficient against airborne powders.
Respiratory NIOSH-approved N95 or P100 particulate respirator.Filters >95% (N95) or 99.97% (P100) of airborne solid particulates. Mandatory if weighing occurs outside a certified fume hood to mitigate H335 respiratory risks.
Hands Nitrile gloves (ASTM F739 / EN 374), minimum 0.11 mm thickness.Sulfonamides can cause dermal sensitization. Nitrile provides a robust barrier against the solid powder and incidental splashes of common dissolution solvents.
Body Chemically resistant, fully buttoned lab coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through spilled powder. The coat minimizes electrostatic accumulation, reducing the risk of powder clinging to the operator.

PPE Donning & Doffing Workflow

To prevent cross-contamination, PPE must be applied and removed in a strict sequence. Removing contaminated gear in the wrong order is a primary vector for accidental exposure.

PPESequence cluster_donning Donning Sequence (Pre-Handling) cluster_doffing Doffing Sequence (Post-Handling) A1 1. Inspect PPE A2 2. Lab Coat A1->A2 A3 3. N95/P100 A2->A3 A4 4. Goggles A3->A4 A5 5. Nitrile Gloves A4->A5 B1 1. Remove Gloves A5->B1 Execute Task B2 2. Remove Goggles B1->B2 B3 3. Remove Coat B2->B3 B4 4. Remove N95 B3->B4 B5 5. Wash Hands B4->B5

Fig 1. Sequential PPE donning and doffing workflow to prevent cross-contamination.

Experimental Protocol: Safe Weighing and Solvent Dissolution

This self-validating protocol ensures that the compound is transferred and dissolved without exposing the operator to fugitive dust or hazardous solutions.

Prerequisites: All operations must be conducted inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood.

  • Step 1: System Validation. Before opening the chemical container, verify that the fume hood's magnehelic gauge reads negative pressure (typically 80–100 fpm face velocity). Causality: This self-validating check ensures the primary engineering control is actively capturing air before any hazard is exposed. If the gauge reads zero, abort the procedure.

  • Step 2: Static Dissipation. Wipe the exterior of the reagent bottle and the weighing spatula with a static-dissipative cloth, or use an anti-static ionizer gun. Causality: Halogenated powders are highly prone to static cling. Neutralizing the charge prevents the sudden, uncontrolled dispersion of the powder when it is transferred to the balance pan.

  • Step 3: Aliquoting. Carefully transfer the required mass into a pre-tared, sealable glass vial. Keep the spatula close to the vial opening to minimize the drop height, thereby preventing aerosolization.

  • Step 4: Solvent Addition (Critical). If dissolving the compound in DMSO or Dimethylformamide (DMF) for assay preparation, add the solvent directly into the vial inside the fume hood. Causality: DMSO is a powerful penetration enhancer. If a DMSO solution containing this compound contacts a standard nitrile glove, it will rapidly transport the hazardous solute through the elastomer and into the skin. If a splash occurs, gloves must be removed and replaced immediately.

  • Step 5: Immediate Decontamination. Wipe the spatula and balance pan with a damp, lint-free wipe (using ethanol) to remove residual micro-particulates before removing equipment from the hood.

Spill Response & Decontamination Protocol

In the event of an accidental release, standard dry-sweeping is strictly prohibited. Use the following decision tree and protocol to neutralize the hazard.

SpillResponse Start Powder Spill Detected Assess Assess Spill Volume & Location Start->Assess Minor Minor Spill (< 50g) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (> 50g) Outside Fume Hood Assess->Major High Risk ActionMinor1 Dampen absorbent pad with water/EtOH Minor->ActionMinor1 ActionMajor1 Evacuate Area & Secure Perimeter Major->ActionMajor1 ActionMinor2 Wipe inward to prevent aerosolization ActionMinor1->ActionMinor2 ActionMinor3 Dispose as Halogenated Solid Waste ActionMinor2->ActionMinor3 ActionMajor2 Contact EHS / Spill Response Team ActionMajor1->ActionMajor2

Fig 2. Decision tree for 3-Chloro-4-(dimethylsulfamoyl)benzoic acid spill response.

Minor Spill Execution Steps:

  • Aerosol Suppression: Dampen an absorbent pad with water or ethanol. Causality: Dry sweeping introduces kinetic energy that aerosolizes the H335-classified dust directly into the breathing zone. Dampening the pad binds the particulates via capillary action.

  • Inward Wiping: Wipe the spill from the perimeter toward the center. Causality: This physical motion prevents expanding the contamination footprint.

  • Chemical Neutralization: Wash the affected surface with a mild sodium bicarbonate (basic) solution. Causality: The basic solution neutralizes the acidic benzoic acid moiety, converting it into a highly water-soluble sodium salt, which facilitates complete removal from the stainless steel hood surface.

Waste Segregation & Disposal Plan

Improper disposal of halogenated sulfonamides can lead to severe environmental toxicity and regulatory fines.

  • Solid Waste: All contaminated gloves, wipes, and empty vials must be placed in a clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: If the compound is dissolved in organic solvents, the resulting liquid must be collected in a "Halogenated Solvent Waste" carboy.

  • Incompatibility: Never mix this waste with strong oxidizing agents, as this can trigger exothermic degradation and the release of toxic hydrogen chloride and sulfur oxide gases[3]. All waste must be incinerated by a licensed EPA/RCRA-approved contractor.

References

  • EvitaChem. "Screening Compounds P126636 | EvitaChem: 3-Chloro-4-(dimethylsulfamoyl)benzoic acid. CAS No.: 1263276-33-0.
  • Sigma-Aldrich. "CAS 1263276-33-0 | Sigma-Aldrich: 3-Chloro-4-(dimethylsulfamoyl)benzoic acid.
  • Sigma-Aldrich. "Aldrich 273031 - SAFETY DATA SHEET: 3-Chlorobenzoic acid.
  • National Institute for Occupational Safety and Health (NIOSH) / Restored CDC. "Approved Particulate Filtering Facepiece Respirators | NPPTL.
  • New Jersey Institute of Technology (NJIT). "Chemical Hygiene Plan 29 CFR 1910.1450.

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